4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGYJPRGXNTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589413 | |
| Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333993-01-4, 1158548-82-3 | |
| Record name | Benzonitrile, 4-(1-piperazinylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333993-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
This guide provides a comprehensive technical overview of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride (CAS No. 1158548-82-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document offers field-proven insights for researchers, scientists, and professionals in drug development. While dedicated peer-reviewed studies on this specific molecule are limited, this guide synthesizes information from closely related analogues and foundational chemical knowledge to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a salt of a substituted benzonitrile containing a piperazine moiety. The hydrochloride salt form is often preferred in research and development due to its increased solubility in aqueous media and improved stability compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1158548-82-3 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₂H₁₆ClN₃ | |
| Molecular Weight | 237.73 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in water, methanol, and DMSO (Predicted) | General knowledge of hydrochloride salts |
| Melting Point | >250 °C (Decomposition is possible) (Predicted) | |
| pKa | Piperazine nitrogens: ~9.8 and ~5.7 (Predicted for free base) |
Chemical Structure:
The chemical structure consists of a benzonitrile group linked to a piperazine ring through a methylene bridge. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the piperazine ring, most likely the one further from the electron-withdrawing benzonitrile group.
Caption: Figure 1: Chemical Structure of this compound
Synthesis and Purification
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This is followed by a straightforward acid-base reaction to form the hydrochloride salt.
Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile (Free Base)
A common and efficient method for the synthesis of the free base involves the reaction of 4-(bromomethyl)benzonitrile with piperazine.[3] The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile, displacing the bromide leaving group.
Caption: Figure 2: Representative Synthesis Workflow
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude 4-(Piperazin-1-ylmethyl)benzonitrile can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure free base.
Formation of the Hydrochloride Salt
The purified free base is converted to its hydrochloride salt to improve its handling and solubility.
Experimental Protocol (Representative):
-
Dissolution: Dissolve the purified 4-(Piperazin-1-ylmethyl)benzonitrile in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) dropwise until the pH of the solution is acidic (pH 1-2).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum to yield this compound as a solid.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the benzonitrile ring (δ 7.5-7.8 ppm, two doublets).- Methylene bridge protons (-CH₂-) as a singlet (δ ~3.6 ppm).- Piperazine ring protons as two broad multiplets (δ ~2.5-3.5 ppm).- N-H protons of the protonated piperazine as a broad singlet at a downfield shift (δ >10 ppm), which may exchange with D₂O. |
| ¹³C NMR | - Quaternary carbon of the nitrile group (δ ~118-120 ppm).- Aromatic carbons (δ ~110-145 ppm).- Methylene bridge carbon (δ ~60-65 ppm).- Piperazine ring carbons (δ ~45-55 ppm). |
| FT-IR (ATR) | - Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2800-3000 cm⁻¹).- Nitrile (C≡N) stretching, a sharp band at ~2220-2230 cm⁻¹.- N-H stretching from the protonated amine, broad band (~2400-2800 cm⁻¹).- C-N stretching (~1100-1300 cm⁻¹). |
| Mass Spec (ESI+) | - The molecular ion of the free base [M+H]⁺ at m/z 202.13. |
Pharmacological Relevance and Potential Applications
Piperazine and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, acting on the central nervous system and as anti-infective agents.[4] The benzonitrile moiety is also a common feature in many bioactive molecules. The combination of these two pharmacophores in 4-(Piperazin-1-ylmethyl)benzonitrile suggests several potential areas of therapeutic interest.
Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[4] This makes them valuable scaffolds in the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on the piperazine and the nature of the aromatic ring system are critical determinants of receptor selectivity and functional activity.
Antiviral and Anticancer Potential
Recent studies have highlighted the potential of benzonitrile derivatives containing a piperazine ring as antiviral agents, particularly against the Hepatitis C virus.[5] Additionally, various heterocyclic compounds incorporating the piperazine scaffold have been investigated for their anticancer properties, often through mechanisms involving the inhibition of key signaling pathways or enzymes.[6]
Caption: Figure 3: Representative Signaling Pathway
In Vitro Experimental Workflow: Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol (Hypothetical):
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in growth medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical entity with significant potential for further investigation in drug discovery, given the established pharmacological importance of its constituent piperazine and benzonitrile moieties. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. While specific experimental data for this compound is not extensively published, the principles and protocols outlined herein, derived from closely related analogues, offer a scientifically sound starting point for researchers. As with any novel compound, rigorous experimental validation of its properties and activities is essential.
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An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of the Piperazine-Benzonitrile Scaffold
The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Its basic nature allows for salt formation, enhancing solubility and facilitating formulation. When coupled with a benzonitrile group, the resulting molecule, 4-(Piperazin-1-ylmethyl)benzonitrile, presents a unique combination of structural features. The nitrile group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within a biological target, and it is a common pharmacophore in a variety of approved drugs.[2] This combination of a versatile linker (piperazine) and a key interacting group (benzonitrile) makes this scaffold a valuable starting point for the synthesis of compound libraries targeting a wide array of biological targets. Derivatives of piperazine-benzonitrile have shown promise as antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV), and as kinase inhibitors in oncology research.[3][4]
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties is crucial for the effective use of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride in a research setting. The following table summarizes key identifiers and properties, primarily based on the free base. The hydrochloride salt is expected to be a crystalline solid with enhanced aqueous solubility compared to the free base.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Free Base Name | 4-(Piperazin-1-yl)benzonitrile | [5] |
| CAS Number (Free Base) | 68104-63-2 | [5] |
| Molecular Formula (HCl Salt) | C₁₂H₁₆ClN₃ | - |
| Molecular Weight (HCl Salt) | 237.73 g/mol | - |
| Molecular Formula (Free Base) | C₁₂H₁₅N₃ | [6] |
| Molecular Weight (Free Base) | 201.27 g/mol | [6] |
| Appearance | White to off-white solid (expected) | - |
| Solubility | Soluble in water and polar organic solvents (expected for HCl salt) | - |
Synthesis and Purification
The synthesis of this compound is a two-step process involving the formation of the free base followed by its conversion to the hydrochloride salt. The causality behind the chosen synthetic route lies in its efficiency and the commercial availability of the starting materials.
Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile (Free Base)
A common and efficient method for the synthesis of the free base is the nucleophilic substitution of a benzylic halide with piperazine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzonitrile in a suitable organic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Piperazine: Add an excess of piperazine (typically 2-3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Piperazin-1-ylmethyl)benzonitrile.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
Protocol:
-
Dissolution: Dissolve the purified 4-(Piperazin-1-ylmethyl)benzonitrile in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene bridge protons, and the protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the aromatic carbons, the methylene bridge carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.
High-Performance Liquid Chromatography (HPLC)
Purity analysis should be performed using reverse-phase HPLC with a C18 column. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.[7] Detection is typically carried out using a UV detector at a wavelength where the benzonitrile chromophore absorbs, usually around 254 nm.
Applications in Drug Discovery
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold is a valuable starting point for the development of new therapeutic agents.
Antiviral Drug Development
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C virus (HCV).[3] These compounds have been shown to block the entry of the virus into host cells, a critical step in the viral life cycle.[3] This suggests that this compound can serve as a key intermediate for the synthesis of novel HCV entry inhibitors.
Oncology
The piperazine-benzonitrile core can be elaborated to generate inhibitors of various protein kinases that are implicated in cancer. The nitrile group can form important interactions in the ATP-binding pocket of kinases. The piperazine ring provides a convenient point for derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions. The safety data for the free base, 4-(Piperazin-1-yl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[8]
Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, coupled with the favorable properties of the piperazine and benzonitrile moieties, makes it an attractive starting point for the creation of diverse compound libraries. Researchers in antiviral and oncology fields, in particular, may find this scaffold to be of significant interest for the development of novel therapeutic agents. Adherence to proper handling and safety protocols is essential when working with this compound.
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4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride solubility data
An In-Depth Technical Guide to the Solubility Profiling of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. This compound, a molecule incorporating a basic piperazine moiety and a benzonitrile group, presents a classic case study in the challenges and strategies associated with ionizable drug candidates. As a hydrochloride salt, its solubility is anticipated to be intrinsically linked to the pH of its environment. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the solubility of this compound. It moves beyond simple data reporting to elucidate the theoretical underpinnings, present detailed, self-validating experimental protocols, and discuss the profound implications of the resulting data on formulation strategy. This document serves as an authoritative roadmap for generating and interpreting a complete solubility profile, from fundamental physicochemical properties to performance in complex biorelevant media.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, particularly for orally administered drugs. Poor solubility is a leading cause of low and erratic bioavailability, which can lead to suboptimal therapeutic efficacy and even termination of promising drug development programs.[1]
This compound is a molecule of interest that combines structural motifs with opposing solubility characteristics. The piperazine ring is generally associated with high aqueous solubility, while the benzonitrile portion is more lipophilic and poorly soluble in water.[2][3][4] The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility of basic compounds. However, this enhancement is not absolute and is critically dependent on the pH of the surrounding medium, a phenomenon that has significant implications for the drug's dissolution throughout the variable pH environments of the gastrointestinal (GI) tract.[5]
This guide provides the necessary theoretical background and practical, step-by-step protocols to fully characterize the solubility of this compound. Understanding this profile is not merely an academic exercise; it is a foundational requirement for rational formulation design, enabling scientists to overcome bioavailability challenges and unlock the full therapeutic potential of the molecule.
Foundational Physicochemical Characterization
Before embarking on experimental solubility studies, it is essential to understand the inherent properties of the molecule that will govern its behavior.
Molecular Structure and Predicted Properties
A thorough analysis begins with the molecule's structure and its predicted physicochemical parameters. While experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its constituent parts and well-established computational models.
-
Structure: this compound consists of a benzonitrile group attached via a methylene bridge to a piperazine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the piperazine moiety.
-
pKa (Predicted): The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values are critical as they define the pH range over which the molecule transitions between its ionized (more soluble) and non-ionized (less soluble) forms. The Henderson-Hasselbalch equation will govern this equilibrium. For piperazine itself, the pKa values are approximately 5.6 and 9.8. The substitution on one nitrogen will alter these values, but we can anticipate that the molecule will be predominantly ionized in acidic environments (like the stomach) and progressively less ionized as the pH increases in the intestines.
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The benzonitrile portion contributes to a higher LogP, while the piperazine group decreases it. The overall LogP will influence the intrinsic solubility of the free base form of the drug.
| Property | Predicted Value / Comment | Implication for Solubility |
| Molecular Formula | C₁₂H₁₆Cl N₃ | Used for all concentration calculations. |
| Molecular Weight | 237.73 g/mol (for HCl salt) | Essential for preparing solutions of known molarity. |
| pKa₁ (Predicted) | ~8-9 | Dictates the pH at which the second piperazine nitrogen deprotonates. The molecule will be positively charged below this pH. |
| pKa₂ (Predicted) | ~4-5 | Dictates the pH at which the first piperazine nitrogen deprotonates. The molecule carries a +2 charge below this pH. |
| LogP (Predicted) | 1.5 - 2.5 | Suggests that the free base form will have low intrinsic aqueous solubility. |
The Theoretical Framework: Thermodynamic vs. Kinetic Solubility
In drug development, the term "solubility" can refer to two distinct measurements, and understanding the difference is crucial for accurate data interpretation.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[8] It is an intrinsic property of the compound in its most stable crystalline form. The classic shake-flask method is designed to measure this value.
-
Kinetic Solubility: This measurement is often used in high-throughput screening and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., DMSO).[9] This method can often result in supersaturated solutions, leading to an overestimation of the true solubility, especially if the compound precipitates as a less stable amorphous form.[10]
Causality: For formulation development and regulatory submissions, thermodynamic solubility is the gold standard . It reflects the long-term stability of the system and is the value that dictates the driving force for dissolution in vivo. Kinetic data is useful for early discovery but can be misleading for later-stage development. This guide will focus exclusively on methods for determining thermodynamic solubility.
Experimental Protocols for Comprehensive Solubility Profiling
The following protocols are designed as a self-validating system to provide a robust and comprehensive understanding of the solubility of this compound.
Workflow for Solubility Determination
The general workflow for determining thermodynamic solubility is a multi-step process designed to ensure equilibrium is reached and accurately measured.
Caption: General workflow for thermodynamic solubility determination.
Protocol 1: Equilibrium Aqueous and pH-Dependent Solubility
Objective: To determine the thermodynamic solubility of the compound across a physiologically relevant pH range.
Rationale: As a hydrochloride salt of a weak base, the compound's solubility is expected to be highest at low pH (where it is fully protonated and ionized) and decrease as the pH rises, eventually precipitating as the free base.[5][11] This profile is critical for predicting dissolution in the stomach (pH 1-3) versus the small intestine (pH 5-7.5).
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0, with intervals of 0.5-1.0 pH unit. Ensure all buffers have a consistent ionic strength.
-
Sample Preparation: Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid is visible at the end) to individual glass vials.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 1 mL) of each pH buffer into the corresponding vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C for baseline data and 37°C for physiological relevance). Agitate for a predetermined time (typically 48-72 hours).
-
Expert Insight: The equilibration time must be justified. A preliminary kinetic study should be run where samples are taken at 4, 8, 24, 48, and 72 hours. The time at which the concentration plateaus is the appropriate equilibration time.[12]
-
-
Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Supernatant Collection: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a known volume of mobile phase to prevent precipitation upon storage or temperature change.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the API.
-
Final pH Measurement: Measure the pH of the remaining solution in each vial to confirm it has not shifted during the experiment.
-
Solid Phase Analysis (Self-Validation): Recover the remaining solid from a few key vials (e.g., at low and high pH). Analyze it using X-ray Powder Diffraction (XRPD).
-
Trustworthiness Check: This crucial step verifies the solid form. If the recovered solid is the same as the starting material, the data represents the solubility of the hydrochloride salt. If it has converted to the free base, this indicates disproportionation, and the measured concentration is the solubility of the free base at that pH.[13][14]
-
Protocol 2: Solubility in Biorelevant Media
Objective: To estimate the compound's solubility in fluids that mimic the composition of the human gastrointestinal tract.
Rationale: Simple buffers do not account for the solubilizing effects of bile salts and lecithin present in the gut. Biorelevant media provide a more accurate prediction of in vivo dissolution and potential food effects.[15][16] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are standard media for this purpose.[17][18]
Methodology:
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes (e.g., from Biorelevant.com or published literature). These media contain sodium taurocholate (a bile salt) and lecithin.
-
Experimental Execution: Follow the same shake-flask procedure as described in Protocol 4.2, using FaSSIF and FeSSIF as the solvents.
-
Data Interpretation:
-
FaSSIF vs. pH 6.5 Buffer: A higher solubility in FaSSIF compared to the equivalent pH buffer indicates that the compound benefits from micellar solubilization by bile salts.
-
FeSSIF vs. FaSSIF: Comparing solubility in these two media helps predict the effect of food. For a basic compound, the lower pH of FeSSIF might increase solubility, but the higher concentration of bile salts could have an even greater effect. This data is critical for advising whether the drug should be taken with or without food.
-
Data Presentation and Interpretation
pH-Solubility Profile
The primary output is a graph of solubility (in mg/mL or mM, often on a log scale) versus pH.
Caption: Idealized pH-solubility profile for a dibasic compound like 4-(Piperazin-1-ylmethyl)benzonitrile.
This profile allows for the determination of the intrinsic solubility (S₀) of the free base and provides a visual representation of the pH ranges where dissolution will be favorable.
Tabulated Solubility Data
All quantitative data should be summarized in a clear table for easy comparison.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis |
| Aqueous Buffer | 2.0 | 37 | [Experimental Value] | HCl Salt |
| Aqueous Buffer | 4.5 | 37 | [Experimental Value] | HCl Salt |
| Aqueous Buffer | 6.5 | 37 | [Experimental Value] | Free Base (Disproportionation) |
| Aqueous Buffer | 7.4 | 37 | [Experimental Value] | Free Base |
| FaSSIF | 6.5 | 37 | [Experimental Value] | Free Base |
| FeSSIF | 5.0 | 37 | [Experimental Value] | HCl Salt |
Formulation Implications and Strategic Outlook
The comprehensive solubility dataset generated through these protocols directly informs the drug development strategy.
-
High Solubility at Low pH: If solubility is high in acidic conditions (e.g., >1 mg/mL), it suggests the drug will dissolve well in the stomach. The key challenge then becomes preventing it from precipitating as the pH increases in the small intestine. This is a common issue for hydrochloride salts of BCS Class II compounds.[13]
-
Supersaturation Strategy: Formulations designed to create and maintain a supersaturated state in the intestine, such as amorphous solid dispersions with precipitation inhibitors (e.g., HPMC-AS), could be a viable strategy.[18]
-
Biorelevant Data Insights: If solubility is significantly enhanced in FaSSIF/FeSSIF compared to simple buffers, it indicates that the natural surfactants in the gut play a vital role. This is a positive indicator for in vivo performance and may suggest that complex formulations are not immediately necessary.
-
Addressing Disproportionation: If the salt readily converts to the free base in the presence of moisture or certain excipients, this poses a significant risk to the stability of the final drug product.[14] Formulation scientists must choose excipients carefully to maintain a local micro-environment that favors the salt form.
Conclusion
Characterizing the solubility of this compound is a multi-faceted task that requires more than a single data point. It demands a systematic, hypothesis-driven investigation grounded in the principles of physical chemistry and biopharmaceutics. By implementing the rigorous, self-validating protocols outlined in this guide—spanning pH-dependent equilibrium solubility and performance in biorelevant media—researchers can build a comprehensive profile of the molecule's behavior. This knowledge is not merely data; it is actionable intelligence that empowers scientists to design rational formulation strategies, mitigate development risks, and ultimately accelerate the translation of a promising chemical entity into an effective therapeutic agent.
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An Investigative Guide to the Mechanism of Action of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride: A Hypothesis-Driven Approach
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanism of action of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. In the absence of direct, conclusive studies on this specific molecule, we present a scientifically-grounded, hypothesized mechanism based on the well-documented activities of structurally-related compounds. Drawing from evidence in antiviral drug discovery, this guide proposes that this compound may function as a viral entry inhibitor. We further outline a comprehensive, multi-faceted experimental strategy to rigorously test this hypothesis, providing detailed protocols for key assays. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.
Introduction: The Enigmatic Potential of a Novel Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Its presence often confers favorable pharmacokinetic properties and provides a versatile anchor for chemical modification. The title compound, this compound, emerges as a molecule of interest at the intersection of this established chemical motif and a benzonitrile functional group. While direct pharmacological data on this specific hydrochloride salt is not extensively available in the public domain, the structural alerts within the molecule, particularly the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile framework, point towards a compelling and testable hypothesis for its mechanism of action.
This guide will therefore deviate from a conventional review of established facts and instead adopt a forward-looking, investigative perspective. We will build a cogent case for a primary hypothesized mechanism of action and then delineate the critical experimental path required for its validation.
Chemical and Structural Insights
To understand the potential biological activity of this compound, a foundational understanding of its chemical properties is essential.
| Property | Value (Computed) | Source |
| Molecular Formula | C12H16ClN3 | Inferred from base compound |
| Molecular Weight | 237.73 g/mol | Inferred from base compound |
| IUPAC Name | 4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | N/A |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | N/A |
The structure features a central piperazine ring linked to a benzonitrile moiety via a methylene bridge. The hydrochloride salt form is expected to enhance aqueous solubility, a desirable property for a potential therapeutic agent.
Hypothesized Mechanism of Action: A Viral Entry Inhibitor
Based on a thorough analysis of the scientific literature for structurally analogous compounds, we propose that This compound acts as a viral entry inhibitor, with a potential focus on enveloped viruses such as Hepatitis C Virus (HCV).
This hypothesis is primarily supported by the findings of a 2020 study published in the Journal of Medicinal Chemistry, which identified 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent and orally bioavailable inhibitors of HCV.[1] The study revealed that these compounds act on the HCV entry stage, a critical step in the viral life cycle.[1] Further investigation suggested that these molecules may target the HCV E1 envelope glycoprotein.[2][3]
The structural similarity between our compound of interest and the active compounds in these studies is striking. The core pharmacophore of a piperazine ring connected to a benzonitrile group is conserved. It is therefore plausible that this compound could engage with similar viral targets.
Proposed Signaling Pathway of Inhibition
Caption: Hypothesized inhibition of viral entry by targeting the E1/E2 glycoprotein complex.
While the primary hypothesis centers on antiviral activity, the versatile nature of the piperazine scaffold warrants consideration of other potential mechanisms, including:
-
Glycine Transporter-1 (GlyT-1) Inhibition: Derivatives of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been identified as inhibitors of GlyT-1.[4]
-
General Central Nervous System (CNS) Activity: The piperazine moiety is present in many CNS-active drugs, suggesting potential interactions with various neurotransmitter receptors or transporters.
-
Anti-inflammatory and Anti-nociceptive Effects: Certain piperazine derivatives have demonstrated anti-inflammatory and pain-reducing properties.
Experimental Validation: A Step-by-Step Investigative Workflow
To systematically investigate the hypothesized mechanism of action, a tiered approach is recommended. This workflow is designed to first screen for the predicted activity and then delve into the specific molecular interactions.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for mechanism of action validation.
Tier 1: In Vitro Antiviral Screening
Objective: To determine if this compound exhibits antiviral activity against a panel of relevant viruses.
Protocol: Cell-Based Antiviral Assay
-
Cell Culture: Culture susceptible host cells (e.g., Huh7.5 cells for HCV) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Infection: Seed host cells in 96-well plates. After cell adherence, infect with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, treat the cells with the serial dilutions of the compound. Include appropriate controls (vehicle control, no-virus control, and a positive control antiviral drug).
-
Incubation: Incubate the plates for a duration appropriate for the viral replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method:
-
qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.
-
Reporter Virus Assays: Use a virus engineered to express a reporter gene (e.g., luciferase or GFP).
-
Immunofluorescence: Stain for viral antigens and quantify the number of infected cells.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
Tier 2: Mechanism of Action Elucidation
Objective: To pinpoint the stage of the viral life cycle that is inhibited by the compound.
Protocol: Time-of-Addition Assay
-
Experimental Setup: Seed host cells in a multi-well format.
-
Synchronized Infection: Pre-chill the cells and virus to 4°C to allow for viral binding without entry. Add the virus to the cells and incubate at 4°C for 1-2 hours.
-
Initiation of Infection: Wash the cells to remove unbound virus and add pre-warmed media to initiate synchronous viral entry and replication.
-
Time-of-Addition: Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Endpoint Analysis: At the end of the viral replication cycle, quantify viral replication as described in Tier 1.
-
Interpretation:
-
Inhibition only when added at early time points (0-2 hours) suggests an effect on entry.
-
Inhibition at later time points suggests an effect on replication or egress.
-
Tier 3: Target Identification and Validation
Objective: To identify the specific viral or host protein that the compound interacts with.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified, recombinant putative target protein (e.g., HCV E1 glycoprotein) onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Kinetic Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.
Concluding Remarks and Future Directions
The structural features of this compound, when viewed through the lens of existing medicinal chemistry literature, strongly suggest a potential role as a viral entry inhibitor. The experimental framework outlined in this guide provides a clear and logical path to rigorously test this hypothesis. Successful validation of this mechanism would position this compound as a valuable lead for the development of novel antiviral therapeutics.
Beyond the primary hypothesis, further studies could explore its potential activity as a GlyT-1 inhibitor or its broader pharmacological profile on the central nervous system. The journey to fully elucidating the mechanism of action of this compound is an endeavor that promises to yield valuable insights for the broader field of drug discovery.
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An In-Depth Technical Guide to the Biological Targets of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride (FAUC 365)
This guide provides a comprehensive technical overview of the biological targets of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a potent and selective research compound commonly identified by its code, FAUC 365. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and methodologies essential for characterizing the activity of this compound. Our focus is to bridge foundational pharmacology with practical, field-proven experimental insights, ensuring a self-validating and authoritative resource.
Introduction: Unveiling FAUC 365
This compound, or FAUC 365, has emerged as a critical tool in neuropharmacology. Its chemical structure, featuring a benzonitrile moiety linked to a piperazine ring, underpins its specific interactions with key biological targets within the central nervous system (CNS). The hydrochloride salt form enhances its solubility and stability for experimental use. The primary pharmacological interest in FAUC 365 stems from its high affinity and selectivity for the dopamine D3 receptor, a target implicated in various neuropsychiatric and neurological disorders, including schizophrenia and Parkinson's disease.[1][2] This guide will elucidate the molecular basis of this interaction and explore the experimental frameworks used to validate its biological activity.
Primary Biological Target: The Dopamine D3 Receptor
The principal biological target of FAUC 365 is the dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] D3Rs are predominantly expressed in the limbic areas of the brain, such as the nucleus accumbens, and play a crucial role in modulating cognition, emotion, and motivation.[4]
Binding Affinity and Selectivity Profile
The defining characteristic of FAUC 365 is its high-affinity antagonism at the D3R, coupled with significant selectivity over other dopamine receptor subtypes. This selectivity is paramount for its utility as a research tool, as it allows for the specific interrogation of D3R function. The binding affinities (Ki) of FAUC 365, determined through competitive radioligand binding assays, are summarized below.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D3 | 0.5 |
| Dopamine D4.4 | 340 |
| Dopamine D2 (short isoform) | 2600 |
| Dopamine D2 (long isoform) | 3600 |
Data sourced from MedchemExpress.[1]
The rationale for prioritizing high selectivity in drug discovery is to minimize off-target effects, which can lead to undesirable side effects. In the context of FAUC 365, its more than 5000-fold selectivity for D3R over D2R is a significant advantage, as D2R antagonism is associated with extrapyramidal symptoms.[2]
Mechanism of Action: Antagonism of D3R Signaling
FAUC 365 functions as a competitive antagonist at the D3R. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. Instead, it blocks dopamine-mediated signaling. The D3R is canonically coupled to Gi/Go proteins. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking this action, FAUC 365 prevents the downstream effects of D3R activation.
Experimental Workflows for Target Validation
The characterization of a compound like FAUC 365 requires a multi-faceted experimental approach, progressing from in vitro binding and functional assays to in vivo models that assess its physiological effects. This section outlines the core methodologies, emphasizing the rationale behind each step.
In Vitro Assays: Quantifying Molecular Interactions
3.1.1. Radioligand Binding Assay (Step-by-Step)
The foundational experiment to determine the affinity of FAUC 365 for its target is the radioligand binding assay. This method provides a quantitative measure of binding (Ki) and is crucial for establishing selectivity.
-
Principle: This is a competitive binding assay where the unlabeled compound (FAUC 365) competes with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[6]
-
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding Wells: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Receptor membranes, radioligand, and a high concentration of a known D3R ligand (e.g., unlabeled spiperone) to saturate all specific binding sites.
-
Test Compound Wells: Receptor membranes, radioligand, and serial dilutions of FAUC 365.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of FAUC 365 to generate a competition curve. The IC50 value (the concentration of FAUC 365 that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.2. Functional Assay: β-Arrestin Recruitment (Step-by-Step)
To confirm that FAUC 365 acts as an antagonist, a functional assay is necessary. The β-arrestin recruitment assay is a common method for GPCRs.
-
Principle: Upon agonist-induced activation and phosphorylation of a GPCR, β-arrestin proteins are recruited to the intracellular domain of the receptor, leading to its desensitization and internalization. This recruitment can be measured, often using enzyme fragment complementation (EFC) technology. An antagonist will block agonist-induced β-arrestin recruitment.[7]
-
Protocol:
-
Cell Line: Use a cell line engineered to co-express the D3 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition:
-
For antagonist mode, first add serial dilutions of FAUC 365 to the wells and incubate for a short period.
-
Then, add a fixed concentration of a known D3R agonist (e.g., quinpirole) to all wells (except for the basal control).
-
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate for the reporter enzyme. The complemented enzyme will hydrolyze the substrate, producing a light signal.
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The antagonist activity of FAUC 365 is determined by its ability to inhibit the agonist-induced luminescent signal in a dose-dependent manner. The IC50 value for the antagonist can be calculated from the resulting dose-response curve.
-
In Vivo Studies: Assessing Physiological Relevance
3.2.1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Rationale: As a D3R antagonist, FAUC 365 is expected to modulate dopamine release. In vivo microdialysis provides direct evidence of its neurochemical effects in a physiological context.[8]
-
Methodology: A microdialysis probe is surgically implanted into a target brain region (e.g., the nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid, and small molecules, including dopamine, diffuse across the probe's semipermeable membrane into the dialysate. The collected dialysate is then analyzed by high-performance liquid chromatography (HPLC) to quantify dopamine levels. The administration of FAUC 365 allows for the assessment of its impact on basal and stimulated dopamine release.[9]
3.2.2. Animal Models of Disease
To evaluate the therapeutic potential of FAUC 365, it is tested in animal models that recapitulate aspects of human diseases.
-
Schizophrenia Models: D3R antagonists are investigated for their potential to treat the negative and cognitive symptoms of schizophrenia.[10] Animal models, such as those induced by NMDA receptor antagonists (e.g., phencyclidine or ketamine), are used to assess the effects of FAUC 365 on behaviors analogous to these symptoms.[11]
-
Parkinson's Disease Models: While dopamine agonists are the standard of care for Parkinson's disease, D3R antagonists are being explored for their potential to mitigate L-DOPA-induced dyskinesia.[12] Animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model, are employed to study the effects of FAUC 365 on motor function and dyskinesia.[13]
Potential Secondary and Off-Target Activities
While FAUC 365 is highly selective for the D3R, it is crucial in drug development to characterize any potential off-target interactions. This is typically achieved through broad panel screening against a wide range of receptors, ion channels, and enzymes. The Ki values for D2 and D4 receptors, although significantly higher than for D3R, indicate that at high concentrations, some off-target effects may occur. A comprehensive understanding of the full selectivity profile is essential for interpreting experimental results accurately and predicting potential side effects.
Conclusion
This compound (FAUC 365) is a powerful pharmacological tool due to its high affinity and selectivity as a dopamine D3 receptor antagonist. Its biological activity is confirmed through a rigorous pipeline of in vitro and in vivo experiments, from radioligand binding and functional assays to neurochemical and behavioral studies in animal models. The detailed experimental protocols and workflows presented in this guide provide a framework for the robust characterization of FAUC 365 and other novel compounds targeting the dopamine D3 receptor. A thorough understanding of its interactions with its primary target and its broader selectivity profile is fundamental for its effective application in neuroscience research and the development of novel therapeutics for neuropsychiatric and neurological disorders.
References
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Artigas, F., & Adell, A. (2010). Unraveling monoamine receptors involved in the action of typical and atypical antipsychotics on glutamatergic and serotonergic transmission in prefrontal cortex. Current Pharmaceutical Design, 16(5), 502–515. [Link]
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Bezard, E., et al. (2021). Dopamine D3 Receptor Plasticity in Parkinson's Disease and L-DOPA-Induced Dyskinesia. International Journal of Molecular Sciences, 22(6), 3041. [Link]
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Gomes, F. V., & Grace, A. A. (2017). The role of the hippocampus in the pathophysiology of schizophrenia. CNS Spectrums, 22(1), 31-38. [Link]
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Konradi, C. (2023). Animal models of Parkinson's disease: bridging the gap between disease hallmarks and research questions. Molecular Neurodegeneration, 18(1), 54. [Link]
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Joyce, J. N. (2001). Dopamine D3 receptor as a therapeutic target for antipsychotic and antiparkinsonian drugs. Pharmacology & Therapeutics, 90(2-3), 231-259. [Link]
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Correll, C. U., & Schooler, N. R. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 25(6), 3467. [Link]
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Gomes, F. V., & Grace, A. A. (2021). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 15, 735111. [Link]
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Konradi, C. (2023). Animal models of Parkinson's disease: bridging the gap between disease hallmarks and research questions. ResearchGate. [Link]
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Sun, Z., et al. (2019). Dopamine D3 receptor: A neglected participant in Parkinson Disease pathogenesis and treatment?. Progress in Neurobiology, 182, 101678. [Link]
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Leysen, J. E., & Langlois, X. (2000). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 20(4), 329-346. [Link]
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An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride for Research and Development
This guide provides a comprehensive technical overview of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a versatile research chemical with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, synthesis, analytical characterization, and potential applications.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound belongs to a class of compounds characterized by a benzonitrile moiety linked to a piperazine ring. This structural motif is of considerable interest in medicinal chemistry due to the piperazine's ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the benzonitrile group can participate in various biological interactions. The piperazine ring, a common "privileged scaffold" in drug discovery, is present in numerous approved drugs across a wide range of therapeutic areas.[1] The hydrochloride salt form of the compound enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 89292-70-6 (free base) | [2] |
| Molecular Formula | C₁₂H₁₅N₃·HCl | Inferred |
| Molecular Weight | 237.73 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | [3] |
Synthesis and Purification
The synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile typically involves the nucleophilic substitution of a benzylic halide with piperazine. The subsequent formation of the hydrochloride salt is a standard procedure.
Synthetic Pathway
A common and efficient method for the synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile involves the reaction of 4-(bromomethyl)benzonitrile with an excess of piperazine. The use of excess piperazine serves both as a nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.
Caption: General synthetic scheme for 4-(Piperazin-1-ylmethyl)benzonitrile and its hydrochloride salt.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add an excess of piperazine (3-5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent like dichloromethane or ethyl acetate to remove the piperazine hydrobromide salt and excess piperazine.
-
Purification of the Free Base: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Formation of the Hydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the research chemical.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the proton environment of the molecule. Expected signals would include those for the aromatic protons of the benzonitrile ring, the benzylic methylene protons, and the protons of the piperazine ring.
-
¹³C NMR spectroscopy provides information on the carbon framework of the compound.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak corresponding to the protonated free base [M+H]⁺.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly employed to determine the purity of the compound. A typical method would utilize a C18 column with a gradient elution of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[4]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification.
Research Applications and Biological Relevance
This compound serves as a valuable building block in the synthesis of more complex molecules with diverse biological activities. The piperazine-benzonitrile scaffold is a key feature in a variety of pharmacologically active compounds.
Intermediate in the Synthesis of Bioactive Molecules
This compound is primarily utilized as an intermediate in multi-step syntheses. The secondary amine of the piperazine ring allows for further functionalization, enabling the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: Potential research applications stemming from the core scaffold.
Potential as an Antiviral Agent
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been investigated as inhibitors of the Hepatitis C Virus (HCV).[5] These compounds have been shown to block HCV replication by targeting the entry stage of the virus.[5] This suggests that the 4-(piperazin-1-ylmethyl)benzonitrile core could be a starting point for the design of novel antiviral agents.
Role in the Development of GPCR Ligands
The piperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). For instance, piperazine derivatives have been explored as CCR5 antagonists for the treatment of HIV.[6] The structural features of 4-(piperazin-1-ylmethyl)benzonitrile make it a suitable scaffold for the development of new GPCR modulators.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water (only if the person is conscious) and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile research chemical with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the favorable properties of the piperazine and benzonitrile moieties, makes it an attractive starting point for the synthesis of libraries of compounds for screening against a wide range of biological targets. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
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Al-Ghorbani, M., et al. "Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][9]thiazine 1,1-dioxides." Scientific Reports, vol. 14, no. 1, 2024, p. 6487. [Link]
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Al-Abdullah, E. S., et al. "Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study." Heliyon, vol. 9, no. 7, 2023, e17894. [Link]
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Malinka, W., et al. "Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands." Molecules, vol. 6, no. 9, 2001, p. 784. [Link]
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Navigating the Nuances of a Novel Compound: A Technical Guide to the Handling and Storage of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the integrity of a novel chemical entity is paramount. This guide provides an in-depth technical overview for the safe and effective handling and storage of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride powder, a compound of interest for various research applications. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established best practices and available data on structurally related molecules to ensure the preservation of the compound's purity, stability, and efficacy.
Compound Profile and Intrinsic Characteristics
Table 1: Physicochemical Properties (Inferred and from Related Compounds)
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₆ClN₃ | Deduced from structure |
| Appearance | White to off-white crystalline powder | Based on related compounds[1] |
| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts of APIs are often hygroscopic[2] |
| Photosensitivity | Potentially sensitive to UV and visible light | Benzonitrile derivatives can be light-sensitive[3] |
| Solubility | Expected to be soluble in water and organic solvents like ethanol and DMSO | Based on related compounds[4] |
| Stability | Stable under recommended storage conditions | General stability of benzonitrile compounds[5] |
Hazard Identification and Safety Precautions
Based on the hazard profile of 4-Piperazin-1-yl-benzonitrile, the hydrochloride salt should be handled with caution. The following hazards are anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.
-
Protective Clothing: A lab coat and appropriate footwear are required.
2.2. Engineering Controls
-
Ventilation: All handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safety Stations: Easily accessible eyewash stations and safety showers are essential.
Comprehensive Handling Protocols
The dual nature of potential hygroscopicity and photosensitivity necessitates a meticulous handling protocol.
3.1. General Handling Workflow
The following diagram illustrates the recommended workflow for handling the powder:
Caption: Workflow for handling the hygroscopic and photosensitive powder.
3.2. Step-by-Step Experimental Protocol for Weighing and Dispensing
-
Preparation: Before opening the primary container, allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: Conduct all powder manipulations within a controlled environment, such as a glove box with an inert atmosphere (nitrogen or argon) or a chemical fume hood with low ambient light.
-
Weighing:
-
Use an analytical balance placed inside the controlled environment.
-
Employ anti-static weighing boats or paper to minimize electrostatic dispersal of the powder.
-
Tare the weighing vessel before adding the powder.
-
Use a clean, dry spatula for transferring the powder. Avoid creating dust clouds.
-
-
Dispensing and Reconstitution:
-
If preparing a solution, add the solvent directly to the weighed powder in the weighing vessel or transfer the powder to a suitable flask before adding the solvent.
-
For photosensitive compounds, use amber-colored glassware or wrap clear glassware in aluminum foil.
-
-
Container Sealing: Immediately after dispensing the required amount, securely seal the primary container. The use of parafilm around the cap is highly recommended to create an additional moisture barrier.
Rigorous Storage Conditions for Long-Term Stability
The long-term stability of this compound is contingent on strict adherence to appropriate storage conditions.
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | To minimize thermal degradation[6] |
| 2-8°C for short-term storage | To preserve stability for immediate use | |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation |
| Light Exposure | In the dark; use amber vials or opaque containers | To prevent photodegradation[7] |
| Humidity | In a desiccator with a suitable desiccant (e.g., silica gel) | To mitigate hygroscopicity[2] |
4.1. Storage Workflow Diagram
Caption: Multi-layered storage approach for optimal stability.
In-Text Citations & Comprehensive References
This guide synthesizes information from various authoritative sources to provide a robust framework for handling and storing this compound.
References
-
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile|112809-25-3. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
ResearchGate. (2008, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
-
Nature. (2022, June 24). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
ResearchGate. (2000, August 6). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013, August 9). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]
-
AIP Publishing. (2021). Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
Sources
- 1. 4-甲基哌嗪-1-甲酰氯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile [smolecule.com]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
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Navigating the Uncharted: A Technical Guide to the Safety and Toxicity Assessment of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in the Absence of Direct Data
This document serves as an in-depth technical guide to understanding the potential safety and toxicity profile of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. It is critical to establish from the outset that, as of the latest literature review, comprehensive toxicological studies specifically for this hydrochloride salt are not publicly available. The toxicological properties have not been fully investigated.[1] This guide, therefore, adopts a foundational toxicological approach: building a predictive safety profile by analyzing the known hazards of the parent molecule, 4-piperazin-1-yl-benzonitrile, and its core structural components—the benzonitrile moiety and the piperazine ring.
Our objective is to provide a robust framework for researchers and drug development professionals to make informed decisions. This includes understanding the immediate handling hazards, anticipating potential biological toxicities, and designing a comprehensive experimental strategy to definitively characterize the safety of this compound. We will proceed with scientific integrity, clearly delineating between established data for related compounds and the necessary, yet currently absent, data for the target molecule.
Section 1: Immediate Hazard Profile and Handling Protocols
The primary source of direct hazard information comes from the Safety Data Sheet (SDS) for the free base, 4-Piperazin-1-yl-benzonitrile. Prudent laboratory practice dictates that the hydrochloride salt should be handled with the same, if not greater, precautions.
GHS Hazard Classification
Based on the available data for the parent compound, this compound should be treated as a hazardous substance with the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Flammable Solid | Category 2 | H228: Flammable solid |
Data extrapolated from the Safety Data Sheet for 4-Piperazin-1-yl-benzonitrile.[1]
Causality Behind Handling Protocols: A Scientist's Perspective
The corrosive nature (Skin Corrosion, Category 1B) is of paramount concern.[1] This classification implies that the compound can cause irreversible skin damage upon contact. The mechanism is likely due to the basicity of the piperazine nitrogen and the reactivity of the overall molecule. This necessitates a stringent set of handling protocols that go beyond standard laboratory practice.
Caption: Mandatory PPE sequence before handling the compound.
Immediate and aggressive decontamination is critical in the event of an exposure.
-
Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediate medical attention is required.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe damage and perforation of the esophagus and stomach. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[1]
Section 2: Deconstructing the Molecule for Predictive Toxicology
With no dedicated studies on this compound, we must dissect the molecule into its primary toxicophores: the benzonitrile group and the piperazine ring. This allows us to leverage existing toxicological data to forecast potential hazards.
The Benzonitrile Moiety: A Precedent for Systemic Toxicity
Benzonitrile itself is a known toxic substance. While human toxicity data is limited, animal studies provide a basis for concern.[2]
-
Mechanism of Toxicity: Although not definitively established for all derivatives, nitriles can sometimes be metabolized to release cyanide, a potent inhibitor of cellular respiration. The clinical signs observed in animal studies with benzonitrile—such as labored breathing, poor coordination, and prostration—are consistent with cellular hypoxia.[2]
-
Neurotoxicity: A case report on occupational poisoning with a related compound, 4-methylsulfonyl-benzonitrile, demonstrated the potential for both toxic encephalopathy and peripheral neuropathy.[3] The lipophilic nature of these compounds may allow them to cross the blood-brain barrier.[3]
-
Genotoxicity: Studies on benzonitrile have shown it can induce micronuclei in V79 cells, indicating a potential for chromosomal damage (aneugenicity).[4] This effect was observed at low concentrations, suggesting an interaction with the cellular spindle apparatus.[4]
The Piperazine Ring: A Flag for Metabolic Activation and Genotoxicity
The piperazine ring is common in pharmaceuticals, but it is not without its own toxicological liabilities.
-
Metabolic Bioactivation: The piperazine moiety can be a site of metabolic oxidation. Studies on other piperazine-containing compounds have shown that this can lead to the formation of reactive intermediates.[5][6] One significant concern is the potential for the piperazine ring to be metabolized to glyoxal, a known mutagen.[5] This metabolic pathway has been identified as a cause of positive results in the Ames assay for other piperazine-containing drug candidates.[5]
-
Carcinogenicity of N-Nitroso-Piperazines: If the piperazine nitrogen is nitrosated, it can form N-nitrosamines. Many N-nitroso-piperazine derivatives are potent carcinogens in animal models.[7][8] For example, 1-nitroso-4-methylpiperazine is a potent nasal carcinogen in rats after inhalation.[7] This raises a theoretical concern for the potential of endogenous nitrosation in the acidic environment of the stomach if the compound is administered orally.
Section 3: A Proposed Roadmap for a Definitive Toxicity Assessment
To move from a predictive to a definitive safety profile, a structured, multi-phase toxicological evaluation is required. The following represents a standard, yet essential, workflow for a compound at the preclinical stage of development.
Phase 1: In Vitro Genotoxicity Assessment
The primary question is whether the compound or its metabolites can interact with DNA. The potential for aneugenicity from the benzonitrile moiety and metabolic activation of the piperazine ring makes this a critical first step.
Caption: A standard workflow for in vitro genotoxicity assessment.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Culture cells to an appropriate density.
-
Treatment: Expose triplicate cultures to the test compound at a minimum of three analyzable concentrations, as well as negative (solvent) and positive controls. One set of cultures should be treated in the presence of an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9) and one set without.
-
Exposure Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (equivalent to 1.5-2.0 normal cell cycle lengths) without a recovery period.
-
Harvest and Staining: After treatment, harvest the cells. Treat with a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the solvent control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.
Rationale for this test: This assay is crucial as it can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events, addressing the potential mechanisms of both the benzonitrile and piperazine moieties.
Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies
Assuming the compound is not genotoxic, the next step is to understand its effects on a whole organism.
| Study Type | Species | Route of Administration | Key Endpoints | Rationale |
| Acute Oral Toxicity (OECD 423) | Rat | Oral Gavage | LD50, clinical signs of toxicity, gross pathology | To determine the dose range for subsequent studies and confirm the acute hazard classification. |
| 28-Day Repeated-Dose Oral Toxicity (OECD 407) | Rat | Oral Gavage | Body weight, food/water consumption, clinical chemistry, hematology, organ weights, histopathology | To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). |
Phase 3: Specialized Toxicity Assessments
If the compound is intended for chronic use or for use in specific populations, further studies would be warranted.
-
Reproductive and Developmental Toxicity: To assess effects on fertility and embryonic development.[9]
-
Carcinogenicity: A 2-year bioassay in rodents would be necessary if there are concerns from genotoxicity data or the structural alerts (i.e., the potential for nitrosamine formation).
Conclusion: A Path Forward Guided by Scientific Rigor
While a definitive safety and toxicity profile for this compound remains to be established, this guide provides a comprehensive framework based on the available data for its constituent parts. The compound must be handled as a corrosive and acutely toxic substance. The primary toxicological concerns, derived from structural analysis, are potential neurotoxicity, genotoxicity via aneugenicity, and metabolic activation of the piperazine ring to mutagenic intermediates.
The path to a complete safety assessment is clear and follows established regulatory guidelines. The experimental protocols and workflows detailed herein represent the necessary steps to mitigate risk and ensure a thorough understanding of the compound's biological effects. For any organization involved in the development of this molecule, proceeding without this data would be a significant oversight. The principles of scientific integrity and due diligence demand a rigorous and systematic investigation as outlined in this guide.
References
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
- National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2 - Benzonitrile. In NCBI Bookshelf.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- Tokyo Chemical Industry Co., Ltd. (2025, March 28).
- Cayman Chemical. (2025, November 19).
- Gerberick, G. F., et al. (2016). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 44(3), 347-357.
-
Sharma, R., et al. (2018). Genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1][2] triazolo[4,3-a]pyrazine, a Potent H4 Receptor Antagonist for the Treatment of Allergy: Evidence of Glyoxal Intermediate Involvement. Drug Metabolism Letters, 12(1), 58-69.
- Stopper, H., et al. (2003). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 538(1-2), 1-10.
- Wang, H., et al. (2024). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Frontiers in Public Health, 12, 1369315.
- Ema, M., et al. (2008). Repeated-dose and reproductive toxicity of the ultraviolet absorber 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)-5-chlorobenzotriazole in rats. Journal of Toxicology and Environmental Health, Part A, 71(15), 1031-1037.
- Klein, R. G., et al. (1999).
- Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Journal of the National Cancer Institute, 59(5), 1515-1517.
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- 2. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 4. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated-dose and reproductive toxicity of the ultraviolet absorber 2-(3',5'-di- tert-butyl-2'-hydroxyphenyl)-5-chlorobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N-alkylation of piperazine with 4-cyanobenzyl chloride
An Application Guide to the Synthesis of 1-(4-cyanobenzyl)piperazine
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the , yielding 1-(4-cyanobenzyl)piperazine. This protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and provides insights into process control and troubleshooting.
The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents targeting various conditions, including cancer, viral infections, and central nervous system disorders.[1][2] Its unique physicochemical properties, such as the presence of two nitrogen atoms allowing for modulation of basicity and the ability to form multiple hydrogen bonds, make it an invaluable component in drug design.[2] The specific target molecule, 1-(4-cyanobenzyl)piperazine, serves as a crucial building block for more complex pharmaceutical intermediates, where the cyano group can be further transformed into other functional groups.
Mechanistic Rationale and Strategic Considerations
The core transformation is a nucleophilic substitution reaction (SN2), a fundamental process in organic synthesis.[3] The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-cyanobenzyl chloride. The chloride ion is displaced as a leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms in the piperazine ring attacks the methylene carbon (-CH₂-) of 4-cyanobenzyl chloride.
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.
-
Product Formation & Acid-Base Reaction: The N-C bond is fully formed, and the chloride ion is expelled. The resulting product is a piperazinium salt, which is then deprotonated by a base (either another molecule of piperazine or an added scavenger base) to yield the neutral mono-alkylated product and a hydrochloride salt.
The Challenge of Polysubstitution:
A primary challenge in the N-alkylation of piperazine is preventing dialkylation.[3] Once the first nitrogen has reacted to form the desired mono-substituted product, the second nitrogen atom remains nucleophilic and can react with another molecule of 4-cyanobenzyl chloride to form an undesired 1,4-disubstituted piperazine byproduct.
Strategic Control:
To favor mono-alkylation, the protocol employs a significant molar excess of piperazine relative to the 4-cyanobenzyl chloride. This statistical approach ensures that the electrophile (4-cyanobenzyl chloride) is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The excess piperazine also conveniently serves as the base to neutralize the hydrochloric acid (HCl) generated during the reaction.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding high purity 1-(4-cyanobenzyl)piperazine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 5.0 | 3.38 g | Must be anhydrous. Store in a desiccator. |
| 4-Cyanobenzyl chloride | C₈H₆ClN | 151.60 | 1.0 | 1.18 g | Lachrymator. Handle in a fume hood. |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | 25 mL | Anhydrous grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | For extraction. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~50 mL | For workup. |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~25 mL | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2-3 g | For drying organic phase. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
The entire process, from setup to purification, is outlined below.
Caption: Experimental workflow for the synthesis of 1-(4-cyanobenzyl)piperazine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (3.38 g, 39.2 mmol, 5.0 eq.). Add anhydrous acetonitrile (25 mL) and stir until the piperazine is fully dissolved.
-
Addition of Electrophile: Add 4-cyanobenzyl chloride (1.18 g, 7.8 mmol, 1.0 eq.) to the stirring solution at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.[4] The reaction time may vary, and monitoring is crucial.
-
Monitoring: Periodically check the reaction's progress using TLC. A suitable mobile phase is 9:1 Dichloromethane:Methanol. The product should have an Rf value between that of the two starting materials. The reaction is complete when the 4-cyanobenzyl chloride spot is no longer visible.
-
Initial Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and deionized water (25 mL). Transfer the mixture to a 250 mL separatory funnel. The organic layer will contain the product, while the aqueous layer will contain piperazine hydrochloride and excess piperazine.
-
Aqueous Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining hydrochloride salts, followed by a wash with brine (1 x 25 mL) to reduce the amount of water in the organic phase.[1]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(4-cyanobenzyl)piperazine as a white to off-white solid. A typical yield is in the range of 75-90%.
Characterization and Validation
The identity and purity of the final compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the cyanobenzyl group (two doublets in the 7.4-7.8 ppm range), the benzylic methylene protons (a singlet around 3.5-3.6 ppm), and the piperazine ring protons (two broad signals, typically between 2.4 and 2.9 ppm).
-
¹³C NMR: Expect signals for the cyano carbon (~118 ppm), the aromatic carbons (including the quaternary carbon attached to the cyano group ~110-112 ppm and the one attached to the benzyl group ~144-145 ppm), the benzylic carbon (~62-63 ppm), and the piperazine carbons (~46 and ~54 ppm).
-
-
Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all operations, especially those involving 4-cyanobenzyl chloride (a lachrymator) and volatile organic solvents, within a certified chemical fume hood.
-
Reagent Handling: Piperazine is corrosive. Avoid skin contact. 4-Cyanobenzyl chloride is an irritant and lachrymator; handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive 4-cyanobenzyl chloride (hydrolyzed).- Insufficient heating or reaction time. | - Use fresh or newly purchased 4-cyanobenzyl chloride.- Ensure the reaction reaches reflux and monitor by TLC until completion. |
| Significant Dialkylation Product | - Insufficient excess of piperazine.- Concentrated reaction conditions. | - Increase the molar excess of piperazine to 5-10 equivalents.- Ensure adequate solvent volume to maintain dilution. |
| Difficult Purification | - Incomplete removal of excess piperazine.- Product and byproduct have similar polarity. | - Perform the aqueous washes thoroughly to remove water-soluble starting material and salts.- Use a slow, shallow gradient during column chromatography for better separation. |
References
- Process for preparing N-benzyl piperazine.
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules (2012). [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts (2021). [Link]
-
1-BENZYLPIPERAZINE. Organic Syntheses (1966), 46, 113. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate (2005). [Link]
-
Recent Advances in the Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI (2021). [Link]
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- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride in drug discovery. This versatile scaffold has emerged as a significant building block in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system. The following sections will delve into the synthesis, characterization, and biological evaluation of this compound and its derivatives, with a focus on their role as modulators of dopamine receptors. Detailed, field-proven protocols for in vitro and in vivo assays are provided to enable researchers to effectively utilize this compound in their drug discovery programs.
Introduction: The Significance of the Piperazine-Benzonitrile Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological targets. Its basic nitrogen atoms allow for favorable interactions with biological macromolecules and provide a handle for modifying physicochemical properties such as solubility and lipophilicity. When coupled with a benzonitrile moiety, the resulting 4-(Piperazin-1-ylmethyl)benzonitrile scaffold offers a unique combination of structural rigidity and conformational flexibility, making it an ideal starting point for the design of potent and selective ligands.
Derivatives of this scaffold have shown significant promise in the treatment of neurological and psychiatric disorders, owing to their ability to modulate the activity of key neurotransmitter receptors, most notably the dopamine D2 and D3 receptors.[1][2] Dysregulation of the dopaminergic system is implicated in the pathophysiology of schizophrenia, Parkinson's disease, and other CNS disorders.[3][4] Therefore, the development of novel dopamine receptor modulators remains a high priority in drug discovery. This guide will focus on the practical application of this compound as a tool for the discovery and development of such agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN₃ | N/A |
| Molecular Weight | 237.73 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) | [5] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | N/A |
Note: The hydrochloride salt form generally offers improved aqueous solubility and stability compared to the free base, making it more suitable for biological assays. It is recommended to prepare fresh solutions for each experiment to minimize degradation.
Synthesis and Characterization
The synthesis of this compound is a straightforward process that can be accomplished in a standard medicinal chemistry laboratory. The following protocol outlines a reliable method for its preparation.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile (Free Base) [6]
-
To a stirred solution of piperazine (2 equivalents) and potassium carbonate (3 equivalents) in acetonitrile, add a solution of 4-(bromomethyl)benzonitrile (1 equivalent) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 4-(piperazin-1-ylmethyl)benzonitrile as the free base.
Step 2: Preparation of this compound [7]
-
Dissolve the purified free base in a minimal amount of methanol.
-
To this solution, add a saturated solution of hydrogen chloride in methanol dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Biological Evaluation: Dopamine D2 Receptor Binding Assay
The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors.[7] Therefore, a key initial step in the evaluation of this compound and its derivatives is to determine their binding affinity for the D2 receptor. A radioligand competition binding assay is the gold standard for this purpose.[8]
Radioligand Competition Binding Assay Workflow
Caption: Workflow for the prepulse inhibition (PPI) test.
Detailed Protocol for the Prepulse Inhibition Test in Rodents
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.
Procedure:
-
Animal Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the experiment. [9]2. Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test.
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74, 78, or 82 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between the drug-treated and vehicle-treated groups using appropriate statistical analysis (e.g., ANOVA). An increase in %PPI in a model of disrupted sensorimotor gating (e.g., after administration of a dopamine agonist) is indicative of antipsychotic-like activity.
-
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the discovery of novel therapeutics, particularly for neurological and psychiatric disorders. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for lead optimization campaigns. The protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs.
Future research in this area could focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzonitrile and piperazine moieties to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Biological Targets: Investigating the activity of these compounds on other G-protein coupled receptors (GPCRs) and ion channels.
-
Development of Advanced In Vivo Models: Utilizing more complex animal models of schizophrenia that recapitulate not only the positive symptoms but also the negative and cognitive deficits of the disease. [4] By leveraging the information and protocols presented in this guide, researchers can accelerate their drug discovery efforts and contribute to the development of new and improved treatments for debilitating CNS disorders.
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The Versatile Synthon: A Guide to the Application of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride emerges as a significant building block, embodying the "privileged scaffold" concept. The piperazine moiety is a recurring motif in a vast array of approved drugs, valued for its ability to modulate pharmacokinetic properties such as solubility and basicity, and to serve as a linker to various pharmacophores. The benzonitrile group, a bioisostere for other functional groups, offers a handle for further chemical elaboration and can participate in key interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The hydrochloride salt form of 4-(Piperazin-1-ylmethyl)benzonitrile enhances its stability and handling characteristics compared to the free base.
| Property | Value (Estimated) | Citation |
| Molecular Formula | C₁₂H₁₆Cl₂N₂ | |
| Molecular Weight | 259.18 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility | Freely soluble in water, soluble in methanol | [1][2] |
| pKa (Piperazine) | pKa1: ~5.4, pKa2: ~9.7 | [3] |
| ¹H NMR (D₂O, 400 MHz) | δ 7.8-7.9 (d, 2H), 7.6-7.7 (d, 2H), 4.4 (s, 2H), 3.5-3.7 (br s, 8H) | (Predicted)[4] |
| ¹³C NMR (D₂O, 100 MHz) | δ 133.5, 131.0, 120.0, 118.5, 60.0, 50.5, 42.0 | (Predicted)[5] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), ~2900-3000 (C-H), ~2230 (C≡N), ~1600 (C=C) | [6][7] |
| Mass Spec (ESI+) | m/z 202.13 [M+H]⁺ (free base) | [8] |
Synthetic Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of this compound is most effectively achieved through a two-step process involving the nucleophilic substitution of a benzylic halide with a protected piperazine, followed by deprotection. This approach ensures regioselectivity and minimizes the formation of bis-alkylated byproducts.
Step 1: Synthesis of tert-butyl 4-((4-cyanophenyl)methyl)piperazine-1-carboxylate
This initial step involves the reaction of 4-(bromomethyl)benzonitrile with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens prevents di-alkylation and can be readily removed in the subsequent step.
Experimental Protocol:
-
To a solution of N-Boc-piperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in the same solvent dropwise over 30 minutes.
-
Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl 4-((4-cyanophenyl)methyl)piperazine-1-carboxylate.
Step 2: Deprotection and Salt Formation to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
Experimental Protocol:
-
Dissolve the purified product from Step 1 in a suitable organic solvent such as dioxane or methanol.
-
Cool the solution in an ice bath and bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in dioxane (e.g., 4M) dropwise.
-
The hydrochloride salt of the deprotected piperazine will typically precipitate out of the solution.[9]
-
Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, the precipitate can be collected by filtration.
-
Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual starting material or solvent.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Scaffold for Antiviral Agents
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold is a valuable starting point for the synthesis of various biologically active molecules. For instance, it serves as a key intermediate in the development of novel inhibitors of the Hepatitis C Virus (HCV).[10] The secondary amine of the piperazine ring provides a convenient point for diversification through reactions such as amide bond formation, reductive amination, or further alkylation.
Exemplary Application: Synthesis of a Novel HCV Inhibitor Analog
This protocol outlines the synthesis of an N-acylated derivative, demonstrating the utility of this compound as an intermediate.
Experimental Protocol:
-
Suspend this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride and liberate the free base in situ.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) in DCM and add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir this "activated acid" mixture at room temperature for 20-30 minutes.
-
Add the activated acid solution to the solution of the free base of 4-(piperazin-1-ylmethyl)benzonitrile.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-acylated derivative.
Caption: Application in the synthesis of an N-acylated derivative.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12] The hydrochloride salt is generally more stable and less hygroscopic than the free base.[1]
-
Toxicity: Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] Piperazine and its derivatives can cause skin and respiratory sensitization.[13]
Conclusion
This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis, coupled with the strategic importance of the piperazine and benzonitrile moieties, makes it a powerful tool in the medicinal chemist's arsenal. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the synthesis of novel and potentially life-saving therapeutics.
References
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PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]
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New Jersey Department of Health. (2007). Benzonitrile - Hazard Summary. Retrieved from [Link]
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Application Notes & Protocols for In Vitro Assay Development: 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Abstract
This document provides a comprehensive guide for the development of robust in vitro assays for 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a novel chemical entity with potential therapeutic applications. Recognizing that the biological target of a new compound is often unknown, we present a strategic framework that begins with hypothesis generation and progresses through assay selection, detailed protocol optimization, and rigorous validation. This guide emphasizes a cell-based phenotypic approach, using the potential antiviral activity as a case study, while providing principles applicable to other target classes. The protocols herein are designed to be self-validating, incorporating essential counter-screens and stringent quality control metrics to ensure data integrity and build confidence in hit identification and characterization.
Introduction: The Challenge of a Novel Compound
This compound is a piperazine-containing compound. The piperazine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1] Similarly, the benzonitrile group is present in various bioactive molecules, including aromatase inhibitors.[2] The initial challenge in developing an assay for a novel compound is the frequent lack of a defined molecular target. Therefore, the initial strategy must be broad enough to uncover potential activities and robust enough to yield reliable data.
Drug discovery can be approached from two main perspectives: target-based discovery (TDD) and phenotypic-based discovery (PDD).[3] TDD relies on known interactions with a specific protein, while PDD focuses on measuring a desired outcome in a complex biological system, such as a cell or organism, without a priori knowledge of the target.[3] For a novel compound like this compound, a PDD approach is often a powerful starting point.
A structurally related compound, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, has been identified as an inhibitor of Hepatitis C Virus (HCV) entry.[4] This provides a strong rationale to hypothesize a potential antiviral mechanism of action. This application note will therefore use the development of a viral entry inhibition assay as a primary example, complemented by essential secondary assays to ensure specificity.
Strategic Framework for Assay Development
A successful assay development campaign follows a logical progression from a broad hypothesis to a refined, validated screening protocol. The goal is to create a "fit-for-purpose" assay that is sensitive, specific, and reproducible.[5]
Diagram 1: High-level workflow for in vitro assay development.
Compound Handling and Safety Precautions
The hydrochloride salt form of 4-(Piperazin-1-ylmethyl)benzonitrile improves its solubility in aqueous solutions, which is advantageous for in vitro assays.
-
Solubility Testing: Initially, determine the maximum soluble concentration in Dimethyl Sulfoxide (DMSO) and the assay buffer. High-quality, anhydrous DMSO should be used for stock solutions.
-
Safety: The free base, 4-Piperazin-1-yl-benzonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin corrosion.[6] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.[6]
| Compound Parameter | Information |
| Full Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 237.73 g/mol |
| Structure | |
| CAS Number (Free Base) | 68104-63-2[6] |
| Recommended Solvent | DMSO for stock, aqueous buffer for working solutions |
Table 1: Physicochemical Properties and Handling Information.
Primary Assay: Cell-Based Viral Entry Inhibition
Rationale: Based on the activity of a structural analog, a cell-based high-throughput screening (HTS) assay to detect inhibition of viral entry is a logical starting point.[4] We will use a pseudoparticle-based system, which is a safe and robust alternative to working with live, infectious virus. This system uses a non-replicating viral core (e.g., from HIV or MLV) pseudotyped with the envelope glycoproteins of the virus of interest (e.g., HCV). The core carries a reporter gene, such as luciferase, allowing viral entry to be quantified as a luminescent signal.
Diagram 2: Experimental workflow for the HCV pseudoparticle entry assay.
Protocol 1: HCV Pseudoparticle Entry Assay
Objective: To quantify the inhibitory effect of this compound on HCV envelope-mediated viral entry.
Materials:
-
Huh7.5 cells (human hepatoma cell line)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
HCV pseudoparticles (HCVpp) expressing luciferase
-
Control pseudoparticles (e.g., VSV-G)
-
This compound
-
Positive Control (e.g., known HCV entry inhibitor)
-
DMSO (Anhydrous)
-
White, solid-bottom 96-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count Huh7.5 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM into a 96-well white, solid-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in a separate dilution plate. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Compound Addition: Add 1 µL of the diluted compound, DMSO vehicle control, or positive control to the appropriate wells.
-
Infection: Immediately add 50 µL of media containing HCVpp to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 5 minutes on a plate shaker to ensure complete cell lysis.
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO vehicle control (0% inhibition) and a "no virus" or positive control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) model to determine the IC₅₀ value.
Counter-Screen: Assessing Cytotoxicity
Rationale: It is critical to determine if the observed reduction in reporter signal is due to specific inhibition of viral entry or simply a consequence of compound-induced cell death.[8] A counter-screen for cytotoxicity is therefore non-negotiable. An MTT assay or a commercial luminescent viability assay (e.g., CellTiter-Glo®) can be run in parallel.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the concentration at which the test compound induces cytotoxicity (CC₅₀) in the host cell line.
Materials:
-
Huh7.5 cells and culture medium
-
Test compound, controls, and DMSO
-
Clear, flat-bottom 96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Assay Setup: Seed and treat cells with the compound exactly as described in Protocol 1 (steps 1-4), but without the addition of pseudoparticles.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Calculate the percent viability relative to the DMSO vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration to determine the CC₅₀ value.
-
Calculate the Selectivity Index (SI) as CC₅₀ / IC₅₀ . A high SI value (>10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause cell toxicity.
Assay Validation and Quality Control
Before initiating a large-scale screen, the assay must be validated to ensure it is robust and reliable.[9] This involves assessing key performance metrics using only the positive and negative controls.
| Parameter | Formula | Acceptable Value | Interpretation |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls. A value >0.5 indicates an excellent assay suitable for HTS.[10] |
| Signal-to-Background (S/B) | μ_neg / μ_pos | > 10 | Represents the dynamic range of the assay. |
| Signal-to-Noise (S/N) | |μ_pos - μ_neg| / √(σ_pos² + σ_neg²) | > 5 | Measures the separation of signals relative to their noise. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Indicates the intra-plate precision of the controls. |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control Table 2: Key parameters for assay validation.
Diagram 3: Logical workflow for hit confirmation and validation.
Conclusion and Future Directions
This application note outlines a strategic and practical approach to developing a robust in vitro assay for a novel compound, this compound. By starting with a plausible hypothesis based on structural analogs, we established a primary cell-based viral entry assay and a critical cytotoxicity counter-screen. The detailed protocols, coupled with stringent validation criteria, provide a solid foundation for high-throughput screening and hit characterization. Confirmed, selective hits from this workflow should be advanced to more complex secondary assays to elucidate the precise mechanism of action, such as time-of-addition studies, binding assays, or testing against a panel of different viral envelope glycoproteins to determine specificity.
References
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
-
Moodley, R., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
-
Zhang, M., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5845-5861.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile. Fisher Scientific.
-
National Center for Biotechnology Information. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
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Abdelhay, E. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Farmacologia Toxicologia, 14(4), 035.
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BenchChem. (n.d.). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. BenchChem.
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U.S. Patent No. US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
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Small Molecule Discovery Center (SMDC), UCSF. (n.d.). High-throughput Screening Steps.
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Labome. (2012). Assay Development: 5 Considerations and 8 Fundamentals.
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BioPharm International. (2019). Essentials in Bioassay Development.
-
Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32.
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D'Amico, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5567.
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- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride Scaffold for Kinase Inhibitor Development
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. Within this expansive chemical space, the 4-(piperazin-1-ylmethyl)benzonitrile moiety has emerged as a particularly fruitful scaffold. Its structural features, comprising a rigid benzonitrile group and a flexible piperazine ring, offer a versatile platform for generating potent and selective inhibitors against a range of protein kinases. This scaffold is frequently observed in inhibitors targeting critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Derivatives of this core structure have been successfully developed to target various kinase families, including:
-
Tyrosine Kinases: Such as ABL and c-KIT, which are key drivers in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[1]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases central to the PI3K/AKT/mTOR pathway, which is one of the most frequently dysregulated signaling networks in human cancers.[2][3]
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) like CDK4/6 that govern cell cycle progression, and Aurora kinases which are essential for mitosis.[4]
The prevalence of this scaffold in successful kinase inhibitors underscores its favorable drug-like properties, including its synthetic tractability and its ability to engage in key interactions within the ATP-binding pocket of kinases. This document provides a comprehensive guide for researchers and drug development professionals on utilizing the 4-(piperazin-1-ylmethyl)benzonitrile hydrochloride scaffold for the discovery and characterization of novel kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism by which derivatives of the 4-(piperazin-1-ylmethyl)benzonitrile scaffold inhibit kinase activity is through competitive inhibition at the ATP-binding site. The scaffold's components are adept at forming critical interactions within this pocket:
-
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, often interacting with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many type I and type II kinase inhibitors.
-
Hydrophobic Interactions: The phenyl ring of the benzonitrile group typically occupies a hydrophobic pocket within the active site.
-
Solvent-Exposed Region: The piperazine ring also provides a convenient vector for introducing substituents that can extend into the solvent-exposed region of the ATP-binding cleft, allowing for the fine-tuning of potency and selectivity.
The nitrile group of the benzonitrile moiety can also participate in hydrogen bonding or other polar interactions, further anchoring the inhibitor within the active site. The modular nature of the scaffold allows for systematic chemical modifications to optimize binding affinity and selectivity for the target kinase.
Experimental Workflows and Protocols
The development of a novel kinase inhibitor based on the 4-(piperazin-1-ylmethyl)benzonitrile scaffold follows a logical progression from initial biochemical characterization to cell-based assays and ultimately to in vivo studies. The following sections provide detailed protocols for key in vitro experiments.
I. Biochemical Kinase Inhibition Assays
The initial step in characterizing a new compound is to determine its ability to inhibit the enzymatic activity of the target kinase in a purified system. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity, broad applicability to different kinases, and high-throughput compatibility.[5][6] They measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
This compound derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Kinase Reaction:
-
In each well of the assay plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
Add 1 µL of the diluted test compound or control to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity).
-
To initiate the kinase reaction, add 5 µL of ATP solution at a concentration close to its Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.[7]
A cellular phosphorylation assay provides direct evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[8] This is often followed by a cell proliferation assay to assess the compound's anti-proliferative effect on cancer cell lines that are dependent on the target kinase's activity.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL).[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound and controls.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH) to ensure equal loading.
-
Materials:
-
Cancer cell line dependent on the target kinase.
-
Complete cell culture medium.
-
Test compound and controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Data Presentation
Table 1: Representative Kinase Inhibition Data for a Hypothetical Compound (Compound X) Derived from the 4-(Piperazin-1-ylmethyl)benzonitrile Scaffold
| Kinase Target | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| Target Kinase A | 15 | 150 |
| Off-target Kinase B | 500 | >10,000 |
| Off-target Kinase C | >10,000 | >10,000 |
Visualizations
Diagram 1: Generalized Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Diagram 2: Experimental Workflow for Kinase Inhibitor Characterization
Caption: Workflow for kinase inhibitor evaluation.
References
-
Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
-
Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. RSC Advances. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. [Link]
-
Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry. [Link]
- A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer.
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. PubChem. [Link]
Sources
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Potent Hepatitis C Virus (HCV) Entry Inhibitors from a 4-(Piperazin-1-ylmethyl)benzonitrile Scaffold
Introduction: The Evolving Landscape of HCV Therapeutics and the Promise of Entry Inhibition
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs), which target key viral enzymes like the NS3/4A protease and the NS5B RNA-dependent RNA polymerase.[1] These therapies have achieved remarkable sustained virological response (SVR) rates, offering a cure for the majority of patients.[1] However, challenges such as the emergence of drug-resistant variants and the need for combination therapies to cover all HCV genotypes underscore the importance of developing new inhibitors with novel mechanisms of action.[2]
One such promising strategy is the inhibition of viral entry into host hepatocytes. The HCV entry process is a complex, multi-step cascade involving the interaction of viral envelope glycoproteins with several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 and occludin.[3][4] Disrupting any of these crucial interactions can effectively block the initiation of infection, presenting a high barrier to resistance as the targets are host factors.[5]
This application note details the development of a novel class of HCV entry inhibitors derived from the versatile 4-(piperazin-1-ylmethyl)benzonitrile scaffold. The piperazine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[6] We present a strategic approach to the chemical synthesis and biological evaluation of these compounds, providing detailed, field-proven protocols for researchers in virology and drug discovery.
Strategic Overview: From Scaffold to Lead Candidate
Our developmental workflow begins with the commercially available starting material, 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, and proceeds through a systematic structure-activity relationship (SAR) exploration to identify potent HCV inhibitors. The core strategy involves the derivatization of the piperazine ring to explore key chemical spaces and optimize antiviral activity.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 5. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Abstract
This comprehensive technical guide provides a suite of detailed analytical methods and protocols for the robust characterization of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of this pharmaceutical intermediate. The methodologies presented herein are grounded in fundamental scientific principles and adhere to industry-standard validation practices, ensuring data integrity and reproducibility. This guide covers a multi-faceted approach, including chromatographic, spectroscopic, and thermal analysis techniques, to provide a complete physicochemical profile of the compound.
Introduction: The Importance of Rigorous Characterization
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. A thorough analytical characterization is therefore not merely a regulatory requirement but a scientific necessity. This guide is structured to provide not just procedural steps, but also the underlying rationale for method selection and parameter optimization, empowering the analyst to troubleshoot and adapt these protocols as needed.
The analytical workflow for characterizing this molecule can be visualized as a multi-step process, beginning with fundamental identity and purity assessments and progressing to more complex structural and stability evaluations.
Caption: Overall analytical workflow for the characterization of this compound.
Physicochemical Properties
A foundational step in characterization is the documentation of basic physical and chemical properties.
| Property | Description |
| Appearance | White to off-white crystalline powder.[1] Visual inspection against a white background should be performed. |
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 237.73 g/mol |
| Solubility | The hydrochloride salt form imparts aqueous solubility. It is expected to be soluble in water and polar organic solvents like methanol and DMSO.[1] |
Protocol 2.1: Solubility Determination
-
Add 10 mg of the compound to a vial.
-
Add the solvent (e.g., water, methanol) in 100 µL increments.
-
Vortex for 30 seconds after each addition.
-
Visually inspect for undissolved particles.
-
Continue until the solid is fully dissolved.
-
Express solubility qualitatively (e.g., soluble, sparingly soluble) or quantitatively (mg/mL).
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide fingerprint information for unequivocal identification and detailed structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the functional groups present in the molecule. The presence of the hydrochloride salt will influence the amine stretches.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000-2700 | N-H stretch (secondary amine salt) from the piperazine ring |
| ~2225 | C≡N stretch from the nitrile group |
| ~1600, ~1480 | C=C aromatic ring stretches |
| ~2950-2850 | C-H aliphatic stretches (piperazine and methylene) |
| ~850-800 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
Protocol 3.1.1: FTIR Analysis
-
Instrument: A calibrated FTIR spectrometer.
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[2]
-
Data Analysis: Compare the obtained spectrum with a reference standard or interpret the characteristic peaks based on established correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and identifying impurities.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-9.0 | Broad singlet | 2H | N-H protons of the piperazine hydrochloride |
| ~7.8 (d) | Doublet | 2H | Aromatic protons ortho to the nitrile group |
| ~7.6 (d) | Doublet | 2H | Aromatic protons meta to the nitrile group |
| ~4.3 (s) | Singlet | 2H | Methylene protons (-CH₂-) |
| ~3.5-3.0 | Broad multiplet | 8H | Piperazine ring protons |
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each unique carbon atom.
Protocol 3.2.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
-
Interpretation: Assign the peaks to the corresponding protons and carbons in the molecular structure. The assignments can be confirmed using 2D NMR techniques like COSY and HSQC if necessary.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, further confirming the structure.
Expected Ionization: Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms. The expected parent ion will be the [M+H]⁺ ion of the free base.
-
Free Base (C₁₂H₁₅N₃): Molecular Weight = 201.27 g/mol
-
Expected [M+H]⁺: m/z = 202.13
Protocol 3.3.1: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak and compare it with the theoretical exact mass. High-resolution MS can be used to confirm the elemental composition.
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity (related substances) and potency (assay) of pharmaceutical compounds.
Rationale for Method Development
A reversed-phase HPLC method with UV detection is the most suitable approach. The benzonitrile chromophore will provide strong UV absorbance. The basic nature of the piperazine moiety necessitates the use of a buffered mobile phase at a low pH to ensure good peak shape by keeping the amine protonated.
Caption: Logic diagram for HPLC method development for this compound.
Recommended HPLC Method for Purity and Assay
This method is a starting point and should be validated according to ICH Q2(R1) guidelines.[3][4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient (Purity) | Time (min) |
| Isocratic (Assay) | 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm[5] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
| Sample Concentration | Purity: 1.0 mg/mL; Assay: 0.1 mg/mL |
Protocol 4.2.1: Sample and Standard Preparation
-
Standard Preparation (Assay): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation (Assay): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation (Purity): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Protocol 4.2.2: System Suitability
Before sample analysis, inject the standard solution five times. The system is suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The theoretical plates are ≥ 2000.
-
The tailing factor is ≤ 2.0.
Protocol 4.2.3: Data Analysis
-
Purity: Calculate the percentage of each impurity by area normalization. Report any impurity above 0.10%.
-
Assay: Calculate the potency of the sample against the reference standard using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Method Validation (per ICH Q2(R1))
The described HPLC method must be validated to ensure it is suitable for its intended purpose.[4]
| Validation Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and placebo components. |
| Linearity | Show that the results are directly proportional to the concentration of the analyte over a given range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of the compound.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to assess thermal stability and decomposition temperature.[7]
Protocol 5.1.1: TGA Analysis
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., aluminum or platinum).
-
Method: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Analyze the resulting thermogram for weight loss steps. The initial weight loss may correspond to water or solvent, while a significant weight loss at higher temperatures indicates decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material. It is used to determine the melting point, and other phase transitions.[8]
Protocol 5.2.1: DSC Analysis
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Method: Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Analyze the DSC thermogram for endothermic or exothermic peaks. A sharp endotherm is typically indicative of the melting of a crystalline solid. The peak onset or peak maximum can be reported as the melting point.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers can ensure the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is paramount for generating reliable and defensible analytical data.
References
- United States Patent US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Gajewska, M., & Oledzka, I. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Park, J.A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food Chemistry. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- McClintic, C., et al. (2003). Novel method for the determination of piperazine in pharmaceutical drug substances using hydrophilic interaction chromatography and evaporative light scattering detection.
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Li, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link]
-
Shimadzu. (n.d.). eT158A Reaction Rate Analysis by Thermal Analysis. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-[(PIPERAZIN-1-YL)METHYL]BENZONITRILE. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. [Link]
- Arjunan, S., et al. (2015). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Zhao, G., & Li, Y. (2009). 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile. Acta Crystallographica Section E. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
Briti Scientific. (n.d.). 4-(4-Methylpiperazinomethyl)benzonitrile. [Link]
-
Mary, Y.S., et al. (2014). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Al-Alshaikh, M.A., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]-impurity-A)
Sources
- 1. Buy 4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile [smolecule.com]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. tainstruments.com [tainstruments.com]
Application Note: A Validated HPLC Method for Purity Analysis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential impurities. The protocol has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to control its quality and monitor its stability. This application note provides a comprehensive guide to a specific and sensitive HPLC method for this purpose.
The analyte possesses a benzonitrile group, which serves as a strong chromophore for UV detection, and a basic piperazine moiety, which requires careful control of the mobile phase pH to ensure good peak shape and retention. The developed method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, which provides excellent resolution and peak symmetry.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source/Justification |
| Chemical Structure | Public chemical databases. | |
| Molecular Formula | C₁₂H₁₆ClN₃ | Supplier information. |
| Molecular Weight | 237.73 g/mol | Calculated from the molecular formula. |
| Predicted pKa | ~8.5 (piperazine amine), <2 (benzonitrile nitrogen) | Cheminformatics software prediction. The piperazine amine is the most basic site and will be protonated at low pH. |
| Predicted UV λmax | ~234 nm | Based on the UV spectrum of similar benzonitrile-containing compounds.[3] |
| Solubility | Soluble in water and methanol; sparingly soluble in acetonitrile. | Predicted based on the hydrochloride salt form and general solubility of similar compounds. |
HPLC Method Parameters
The following chromatographic conditions were optimized to achieve the desired separation and peak characteristics.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) is suitable. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A high-purity silica C18 column provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with phosphoric acid | A low pH buffer ensures the protonation of the piperazine moiety, leading to a single ionic species and improved peak symmetry. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | See Table 1 | A gradient is employed to ensure the elution of potential impurities with a wide range of polarities and to maintain a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | DAD at 234 nm | The predicted λmax of the benzonitrile chromophore provides optimal sensitivity. A DAD allows for peak purity analysis. |
| Run Time | 25 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
Standard and Sample Preparation
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v)
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria to ensure its performance.
System Suitability Solution: A solution containing 0.1 mg/mL of this compound and 0.01 mg/mL of a known related substance or a potential impurity.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% for peak area and retention time of the main peak |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines[1][2], covering specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable for a drug product formulation), the sample, and a spiked sample containing known impurities. The chromatograms were examined for any interference at the retention time of the main peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed to demonstrate the stability-indicating nature of the method.
Linearity
The linearity of the method was evaluated over a concentration range of the reporting level (e.g., 0.05%) to 150% of the nominal sample concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration) in triplicate. The percentage recovery was calculated.
Precision
-
Repeatability (Intra-assay precision): Six independent sample preparations were analyzed on the same day, by the same analyst, and on the same instrument. The RSD of the results was calculated.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument to assess the method's reproducibility.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Wavelength of detection (± 2 nm)
The system suitability parameters were checked under each varied condition.
Data Presentation and Visualization
Workflow for HPLC Method Development and Validation
Caption: Workflow from method development to routine analysis.
Logical Relationship of Validation Parameters
Caption: Interrelation of key method validation parameters.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. This method is suitable for routine quality control and stability testing in a pharmaceutical development setting. The detailed protocol and validation results provide a comprehensive guide for implementation in analytical laboratories.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. Available from: [Link]
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. 2020. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. 2002. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile typically proceeds via two primary routes: nucleophilic substitution and reductive amination. A third, indirect route involving a protecting group strategy is often employed to enhance selectivity and yield. Each method presents a unique set of challenges and advantages.
| Synthetic Route | Starting Materials | Key Advantages | Common Challenges |
| Nucleophilic Substitution | 4-(Halomethyl)benzonitrile, Piperazine | Direct, often high-yielding | Di-substitution, Quaternary salt formation |
| Reductive Amination | 4-Cyanobenzaldehyde, Piperazine | Milder conditions, avoids benzyl halides | Imine stability, Over-reduction |
| Boc-Protected Route | 4-(Halomethyl)benzonitrile, N-Boc-piperazine | Excellent mono-selectivity | Additional protection/deprotection steps |
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Route 1: Nucleophilic Substitution with 4-(Chloromethyl)benzonitrile
This is a common and direct approach. However, the high nucleophilicity of the desired product can lead to undesired side reactions.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?
A1: You are likely forming the N,N'-bis(4-cyanobenzyl)piperazine, a common di-substituted byproduct in this reaction.[1] The mono-substituted product, 4-(Piperazin-1-ylmethyl)benzonitrile, is also a nucleophile and can react with another molecule of 4-(chloromethyl)benzonitrile.
Root Cause Analysis & Prevention:
-
Stoichiometry: The most effective way to minimize di-substitution is to use a large excess of piperazine. A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of 4-(chloromethyl)benzonitrile is recommended. This statistically favors the reaction of the benzyl chloride with the more abundant starting piperazine.
-
Slow Addition: Adding the 4-(chloromethyl)benzonitrile solution dropwise to a stirred solution of piperazine at a controlled temperature (e.g., 0-10 °C) can help maintain a high effective concentration of piperazine relative to the benzyl chloride, further suppressing the formation of the di-substituted product.
Troubleshooting Workflow: Minimizing Di-substitution
Caption: Workflow to suppress di-substitution side reactions.
Q2: My reaction is complete, but I am struggling to isolate the product. It seems to be water-soluble, even after basification.
A2: This issue can arise from a few factors, including incomplete basification or the formation of a quaternary ammonium salt. The product itself has some water solubility, which can be exacerbated by these issues. A potential side reaction is the formation of a quaternary ammonium salt if the product reacts further with the alkylating agent, making it highly water-soluble.[2]
Troubleshooting & Recovery Protocol:
-
Ensure Complete Basification: After the reaction, ensure the aqueous phase is strongly basic (pH > 12) by adding a strong base like solid KOH or 50% aqueous NaOH. Use pH paper to confirm. This ensures the piperazine nitrogen is deprotonated and the free base is less water-soluble.
-
Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the polarity of the aqueous phase and can "salt out" your organic product, improving extraction efficiency into an organic solvent like dichloromethane or ethyl acetate.
-
Solvent Selection for Extraction: Use a more polar solvent for extraction if ethyl acetate is not effective. A mixture of chloroform and isopropanol can sometimes be more efficient for extracting polar amines.
-
Evaporation of Aqueous Layer: In extreme cases, if the product is highly valuable and other methods fail, careful evaporation of the basified aqueous layer to dryness under reduced pressure followed by trituration of the solid residue with an organic solvent can be attempted, although this is not ideal as it will also concentrate inorganic salts.
Route 2: Reductive Amination with 4-Cyanobenzaldehyde
This method avoids the use of harsh alkylating agents but requires careful control of the reduction step.
Q1: My reductive amination is giving a low yield, and I see unreacted 4-cyanobenzaldehyde and piperazine by TLC.
A1: This suggests that either the initial imine formation is not efficient, or the reducing agent is not effective under your reaction conditions.
Optimization Strategy:
-
Imine Formation: The formation of the imine intermediate is often the rate-limiting step.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating imine formation.
-
Water Removal: Imine formation is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations as it is milder and more selective for imines over aldehydes. If you are using a less reactive reducing agent, you may need to pre-form the imine before adding the reducing agent.
Q2: I am observing a side product that I suspect is 4-(hydroxymethyl)benzonitrile.
A2: This indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.
Preventative Measures:
-
Use a Selective Reducing Agent: As mentioned, STAB is less likely to reduce aldehydes compared to other borohydrides like sodium borohydride.
-
One-Pot vs. Two-Step: If aldehyde reduction remains a problem, switch to a two-step procedure. First, form the imine by stirring 4-cyanobenzaldehyde and piperazine in a suitable solvent (e.g., dichloromethane or methanol) for a few hours, then add the reducing agent.
Reductive Amination Pathway and Pitfall
Caption: Desired vs. undesired reduction in reductive amination.
Route 3: The N-Boc Protection Strategy
This multi-step approach offers excellent control over selectivity.
Q1: My Boc-protection of piperazine is giving a low yield of the mono-Boc product and a significant amount of di-Boc-piperazine.
A1: This is a common issue when trying to achieve mono-protection of a symmetric diamine.
Protocol for Selective Mono-Boc Protection: [2]
-
Controlled Stoichiometry: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Slow Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM. Add this solution dropwise to the stirred piperazine solution over several hours at room temperature.
-
Work-up: After the reaction is complete, the mixture will contain unreacted piperazine, the desired mono-Boc product, and some di-Boc byproduct. The di-Boc piperazine is typically insoluble in water and can be filtered off. The aqueous solution can then be extracted with an organic solvent to isolate the mono-Boc piperazine.
Q2: I'm having trouble with the Boc-deprotection step. The reaction is sluggish or incomplete.
A2: Incomplete deprotection is often due to insufficiently acidic conditions or the presence of water which can hydrolyze the acid.
Effective Boc Deprotection Protocol: [3]
-
Reagent: A common and effective reagent for Boc deprotection is a solution of 4M HCl in dioxane. Trifluoroacetic acid (TFA) in DCM is also widely used.
-
Anhydrous Conditions: Ensure your solvent and glassware are dry, as water can interfere with the reaction.
-
Monitoring: Monitor the reaction by TLC. The product, being a free amine, will be more polar than the Boc-protected starting material.
-
Work-up: After completion, the solvent can be evaporated. The resulting hydrochloride salt can often be used directly or triturated with a solvent like diethyl ether to induce crystallization and remove non-polar impurities.
Final Step: Hydrochloride Salt Formation and Purification
Q1: After adding HCl to my free base, I get an oil instead of a crystalline solid. How can I induce crystallization?
A1: "Oiling out" is a common problem during salt formation. It occurs when the salt is more soluble in the solvent than the starting material, or when the melting point of the salt is lower than the temperature of the solution.
Crystallization Troubleshooting:
-
Solvent Selection: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or mixtures of these with less polar solvents like diethyl ether or hexanes.
-
Trituration: If an oil forms, remove the solvent under reduced pressure. Add a small amount of a non-polar solvent (e.g., diethyl ether, hexanes) to the oil and vigorously scratch the flask with a glass rod. This can provide nucleation sites for crystallization.
-
Seed Crystals: If you have a small amount of crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Cooling: Slow cooling of the solution can promote the formation of larger, purer crystals.
Q2: How do I confirm the purity of my final this compound product?
A2: A combination of analytical techniques should be used to assess purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials and byproducts. A typical mobile phase would be a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane, often with a small amount of a base like triethylamine to prevent streaking of the amine spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like TFA or formic acid.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the piperazine protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Detailed Experimental Protocols
Protocol 1: Nucleophilic Substitution
-
In a round-bottom flask, dissolve piperazine (5 equivalents) in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 4-(chloromethyl)benzonitrile (1 equivalent) in a minimal amount of acetonitrile.
-
Add the 4-(chloromethyl)benzonitrile solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 0.5% triethylamine).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water and basify to pH > 12 with 6N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude 4-(Piperazin-1-ylmethyl)benzonitrile free base in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane or ethereal HCl dropwise with stirring until the solution is acidic (test with pH paper).
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
References
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthesis of piperazines. Organic Chemistry Portal.
- Synthesis method of N-Boc piperazine.
- 4-(4-Methylpiperazin-1-yl)benzonitrile. PubChem.
- Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][6]thiazine 1,1-dioxides. National Institutes of Health.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Concerted Nucleophilic Arom
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
- 4-[(PIPERAZIN-1-YL)METHYL]BENZONITRILE.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- 1-BENZYLPIPERAZINE. Organic Syntheses.
- Opportunities and challenges for direct C–H functionaliz
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Benzonitrile, 4-methyl-. NIST WebBook.
- Method for the preparation of piperazine and its derivatives.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
- Experimental Details. The Royal Society of Chemistry.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
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- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common but critical challenge of controlling selectivity in piperazine alkylation. The symmetrical nature of piperazine makes it highly susceptible to di-substitution, leading to reduced yields of the desired mono-alkylated product and complex purification challenges.
This document provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format, moving from fundamental principles to practical, actionable protocols.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Selectivity
This section addresses the core principles governing piperazine's reactivity. Understanding why di-substitution occurs is the first step toward preventing it.
Q1: Why is di-substitution the default outcome in many piperazine N-alkylation reactions?
A: The primary reason lies in the symmetrical structure of piperazine. It possesses two secondary amine nitrogens (N1 and N4) with nearly identical nucleophilicity. When piperazine reacts with one equivalent of an alkylating agent, it forms the mono-alkylated product. However, this product still contains a secondary amine, which remains nucleophilic and can react with another molecule of the alkylating agent to form the di-alkylated byproduct. Statistically, without any control measures, a mixture of starting material, mono-substituted, and di-substituted product is almost inevitable.
Q2: How do the pKa values of piperazine's nitrogens influence selectivity?
A: This is a crucial concept for controlling the reaction. The two nitrogens have distinct pKa values for their conjugate acids: pKa1 is approximately 9.7-9.8, and pKa2 is around 5.6.[1]
-
pKa1 (~9.7): This corresponds to the equilibrium for the first protonation. The relatively high value indicates that mono-protonated piperazine forms readily.
-
pKa2 (~5.6): This is for the second protonation. The significantly lower value means the second nitrogen is much less basic.
This difference can be exploited. By adding one equivalent of a strong acid (like HCl), you can selectively protonate one nitrogen, forming piperazine monohydrochloride. The positive charge on this protonated nitrogen inductively withdraws electron density from the second, "free" nitrogen, significantly reducing its nucleophilicity and making it far less likely to react with an alkylating agent.[1][2]
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section tackles specific problems you might encounter in the lab, providing causes and actionable solutions.
Issue 1: My reaction is messy. I'm getting a significant amount of the di-alkylated product, and my yield of the desired mono-alkylated compound is low.
-
Probable Cause: Your reaction conditions do not sufficiently favor mono-alkylation over di-alkylation. The mono-alkylated product, once formed, is competing effectively with the piperazine starting material for the alkylating agent.
-
Solution A (The Gold Standard): Use a Protecting Group.
-
Rationale: This is the most robust and reliable strategy for ensuring mono-selectivity. By temporarily "blocking" one nitrogen with a protecting group, you force the alkylation to occur exclusively at the other nitrogen. The tert-butyloxycarbonyl (Boc) group is most common for this purpose due to its ease of installation and removal under acidic conditions.[1] The resulting N-Boc-N'-alkyl piperazine intermediate is often easily purified due to its different polarity compared to the starting materials, after which the Boc group is cleanly removed.
-
Action: Start your synthesis with commercially available N-Boc-piperazine. Perform the N-alkylation on the free secondary amine, and then deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
-
Solution B (Stoichiometric Control): Use a Large Excess of Piperazine.
-
Rationale: By using a large excess of piperazine (e.g., 5 to 10 equivalents), you statistically increase the probability that the alkylating agent will encounter and react with a molecule of piperazine rather than the mono-alkylated product.
-
Action: Dissolve 5-10 equivalents of piperazine in a suitable solvent. Add 1 equivalent of your alkylating agent dropwise, preferably at a low temperature (e.g., 0 °C) to control the reaction rate. Be aware that this approach has significant drawbacks in atom economy and requires a robust purification strategy to remove the excess piperazine.
-
-
Solution C (Kinetic Control): Adjust Reaction Conditions.
-
Rationale: Di-alkylation can be minimized by keeping the concentration of the alkylating agent low at all times.
-
Action: Add the alkylating agent very slowly (e.g., via syringe pump) to a solution of piperazine. Maintain a low reaction temperature to reduce the reaction rate. This method is often combined with using an excess of piperazine (Solution B).
-
Issue 2: My mass spectrometry results show a product with a higher mass than the di-alkylated compound. Is this a quaternary salt?
-
Probable Cause: Yes, this is highly likely. If you are using a very reactive alkylating agent (e.g., methyl iodide, benzyl bromide), it's possible for the nitrogen atoms in your mono- or di-substituted product to be alkylated again, forming a quaternary ammonium salt.[1][3] These salts are often highly polar and water-soluble.
-
Solution: Switch to Reductive Amination.
-
Rationale: Reductive amination is an alternative C-N bond-forming reaction that completely avoids the possibility of forming quaternary salts.[3] This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced by a mild reducing agent.
-
Action: React your piperazine (either unprotected or mono-protected) with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a very clean and high-yielding method for mono-alkylation.
-
Issue 3: During the aqueous work-up, my product won't extract into the organic layer (e.g., DCM, Ethyl Acetate).
-
Probable Cause: Your mono-alkylated piperazine product is an amine, which is basic. In the presence of an acid (like the H-X byproduct from the alkylation), it will exist as a protonated ammonium salt.[1] This salt form is ionic and therefore highly soluble in water and insoluble in most organic solvents.
-
Solution: Basify the Aqueous Layer.
-
Rationale: To extract the amine product into an organic solvent, you must first deprotonate it to its neutral, "free base" form.
-
Action: Before extraction, add a base to your aqueous layer until the pH is strongly basic (pH 11-12 is a safe target). You can use aqueous solutions of sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃).[1] Monitor the pH with litmus paper or a pH meter. Once basified, the neutral amine can be efficiently extracted with a solvent like dichloromethane (DCM) or chloroform.[2]
-
Section 3: Visual Guides & Data
Visual aids and comparative data can help in selecting the appropriate strategy for your specific synthetic challenge.
Diagram 1: The Core Problem of Di-Substitution
This diagram illustrates how a single reaction can lead to two different products, complicating the synthesis.
Caption: Reaction pathway showing formation of both mono- and di-alkylated products.
Diagram 2: Workflow for Selecting a Mono-Alkylation Strategy
This decision tree helps guide the experimental design process based on key project constraints.
Caption: Decision workflow for choosing the optimal mono-alkylation method.
Table 1: Comparison of Mono-Alkylation Strategies
| Strategy | Selectivity | Ease of Purification | Cost & Atom Economy | Key Considerations |
| Protecting Group (Boc) | Excellent | Easy | Moderate (adds two steps) | The most reliable method for clean, high-yield synthesis. Ideal for medicinal chemistry and complex targets.[1] |
| Excess Piperazine | Fair to Good | Difficult | Poor | Simple to set up, but requires significant effort to separate the product from excess starting material. |
| Reductive Amination | Excellent | Easy | Good | Requires an aldehyde/ketone precursor. Avoids over-alkylation and quaternary salt formation.[3] |
| Piperazine Salt | Fair | Moderate | Good | Relies on reduced nucleophilicity of the free base; selectivity may not be as high as with a protecting group.[1][2] |
Section 4: Key Experimental Protocol
This section provides a trusted, step-by-step procedure for the most recommended method.
Protocol: Two-Step Mono-N-Alkylation via N-Boc-Piperazine
This protocol is divided into two main stages: the alkylation of Boc-protected piperazine and the subsequent deprotection to yield the final product.
Step 1: N-Alkylation of 1-(tert-butoxycarbonyl)piperazine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Reagent Addition: Dissolve the alkylating agent (R-X, 1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperazine mixture at room temperature. Note: For highly reactive alkylating agents, cooling the reaction to 0 °C is recommended.
-
Reaction: Allow the mixture to stir at room temperature (or slightly elevated temperature, e.g., 50-60 °C, if the alkylating agent is less reactive) for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the N-Boc-piperazine starting material is consumed.
-
Work-up:
-
Filter off any inorganic salts (like K₂CO₃).
-
Dilute the filtrate with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-alkyl-N'-Boc-piperazine can often be used directly in the next step or purified further by flash column chromatography if necessary.
Step 2: Boc Deprotection
-
Setup: Dissolve the crude or purified N-alkyl-N'-Boc-piperazine from Step 1 in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA, 4-5 eq.).
-
A solution of 4M HCl in 1,4-dioxane.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify to pH 11-12 with 1M NaOH or K₂CO₃.
-
Extract the free base product into DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final mono-N-alkylated piperazine.
-
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile is a foundational step in the development of various pharmaceutical agents. The primary synthetic route involves the nucleophilic substitution of a benzyl halide, typically 4-(chloromethyl)benzonitrile, with piperazine. While seemingly straightforward, this reaction is often complicated by the formation of side products, most notably the di-alkylated species, 1,4-bis(4-cyanobenzyl)piperazine. This guide will address the mechanistic origins of these side reactions and provide robust protocols for their mitigation and the purification of the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Mono-alkylated Product
Question: My reaction is showing a low yield of 4-(piperazin-1-ylmethyl)benzonitrile, with a significant amount of unreacted 4-(chloromethyl)benzonitrile. What could be the cause?
Answer: A low yield of the desired product with a significant amount of unreacted starting material often points to issues with the reaction setup or the nature of the reagents.
Probable Causes:
-
Insufficient Base: If piperazine is used as its hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.
-
Steric Hindrance: While less of a concern with this specific reaction, significant steric bulk on either reactant can slow down the reaction rate.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Ensure at least two equivalents of a suitable base, such as potassium carbonate or triethylamine, are used if starting with piperazine dihydrochloride. | One equivalent of base is required to neutralize the piperazine salt, and a second equivalent acts as an acid scavenger for the HCl generated during the reaction. |
| Solvent | Use a polar aprotic solvent such as acetonitrile or DMF. | These solvents are effective at solvating the piperazine and the transition state of the SN2 reaction, thereby increasing the reaction rate. |
| Temperature | Gently heat the reaction mixture to 50-80°C. | Increased temperature can overcome the activation energy barrier, leading to a faster reaction rate. Monitor for the formation of side products at higher temperatures. |
Issue 2: High Levels of Di-alkylation Side Product
Question: My crude product contains a significant amount of 1,4-bis(4-cyanobenzyl)piperazine. How can I prevent its formation?
Answer: The formation of the di-alkylated product is the most common side reaction in this synthesis. It occurs when the initially formed mono-alkylated product competes with piperazine for the remaining 4-(chloromethyl)benzonitrile.
Probable Causes:
-
Stoichiometry: A 1:1 molar ratio of piperazine to 4-(chloromethyl)benzonitrile is prone to di-alkylation.
-
Rate of Addition: Rapid addition of the alkylating agent creates localized high concentrations, favoring reaction with the already-formed mono-alkylated product.
Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of piperazine (4-10 equivalents). | By significantly increasing the concentration of piperazine, the probability of 4-(chloromethyl)benzonitrile reacting with an un-substituted piperazine molecule is much higher than with the mono-substituted product.[2] |
| Addition of Alkylating Agent | Add the 4-(chloromethyl)benzonitrile solution dropwise over an extended period. | This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation event. |
| Alternative Starting Material | Consider using mono-Boc-piperazine. | Protecting one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group ensures that only mono-alkylation can occur. The Boc group can be subsequently removed under acidic conditions. |
Reaction Pathway and Side Reaction Diagram
Caption: Desired mono-alkylation vs. undesired di-alkylation pathway.
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to separate the desired product from the di-alkylated impurity and excess piperazine. What purification strategies do you recommend?
Answer: Purification can be challenging due to the similar nature of the products. A multi-step approach is often necessary.
Probable Causes:
-
Incomplete Reaction: Unreacted starting materials will contaminate the product.
-
Formation of Salts: Piperazine and the mono-alkylated product can form salts that complicate extraction.
Solutions:
| Purification Step | Protocol | Rationale |
| Initial Work-up | After the reaction is complete, cool the mixture and filter to remove any precipitated salts (e.g., piperazine dihydrochloride if excess piperazine was used). | This removes a significant portion of the excess piperazine. |
| Acid-Base Extraction | 1. Dilute the filtrate with an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining piperazine salts. 2. Extract the organic layer with dilute aqueous HCl. The desired product and any remaining piperazine will move to the aqueous layer as their hydrochloride salts. The neutral di-alkylated product will remain in the organic layer. 3. Separate the layers. Basify the aqueous layer with NaOH to a pH > 12 and extract with an organic solvent to recover the free base of the desired product. | This is an effective method to separate the basic mono-alkylated product from the non-basic di-alkylated product. |
| Crystallization | The isolated free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). | This step helps to remove any remaining minor impurities. |
| Hydrochloride Salt Formation | Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration. | This not only provides the final desired salt form but also serves as a final purification step, as the hydrochloride salt often has better-defined crystallinity. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and ethanol are generally preferred.[3] Acetonitrile is a good choice as it effectively dissolves the reactants and facilitates the SN2 reaction while having a convenient boiling point for reflux and being relatively easy to remove.
Q2: Which base should I use?
A2: If you are not using a large excess of piperazine free base, an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is recommended. K₂CO₃ is often preferred as it is inexpensive, easy to remove by filtration, and generally does not cause side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase such as 10% methanol in dichloromethane. The starting material, 4-(chloromethyl)benzonitrile, will be less polar than the piperazine-containing products. The mono- and di-alkylated products will have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4]
Q4: My final hydrochloride salt is off-white or yellow. How can I decolorize it?
A4: A slight coloration is common. If a purer, white product is required, you can perform a recrystallization of the hydrochloride salt from a solvent such as ethanol or isopropanol. A charcoal treatment can also be effective in removing colored impurities.
Q5: Can I use 4-(bromomethyl)benzonitrile instead of the chloro- derivative?
A5: Yes, the bromo- derivative is more reactive and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, it is also more expensive and potentially less stable. The same principles for avoiding di-alkylation apply.
Experimental Protocols
Protocol 1: Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile
-
To a stirred solution of piperazine (4.0 eq.) in acetonitrile (10 mL per gram of 4-(chloromethyl)benzonitrile), add potassium carbonate (2.0 eq.).
-
Heat the mixture to 50°C.
-
Dissolve 4-(chloromethyl)benzonitrile (1.0 eq.) in a minimal amount of acetonitrile and add it dropwise to the heated piperazine suspension over 1-2 hours.
-
After the addition is complete, continue to stir the reaction at 50°C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Dissolve the crude product from Protocol 1 in dichloromethane.
-
Wash the organic solution with water to remove any remaining water-soluble salts.
-
Extract the dichloromethane solution with 1M HCl (aq). The desired product will move to the aqueous phase.
-
Separate the aqueous layer and wash it with a small amount of dichloromethane to remove any trapped di-alkylated product.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is > 12.
-
Extract the basic aqueous solution with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base of 4-(piperazin-1-ylmethyl)benzonitrile.
-
Dissolve the purified free base in isopropanol.
-
Slowly add a 2M solution of HCl in isopropanol with stirring until precipitation is complete.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain this compound.
References
- U.S. Patent US20050209294A1, "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)
- W.O. Patent WO2005047269A1, "A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!
- C.N. Patent CN103382191A, "Preparation method of 4-[(4-Methylpiperazin-1-yl)
-
"Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling," ResearchGate. [Link]
- M.X. Patent MX2011006590A, "Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- W.O. Patent WO2004076409A2, "Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)
-
"Synthesis of piperazines," Organic Chemistry Portal. [Link]
-
"1-BENZYLPIPERAZINE," Organic Syntheses. [Link]
-
"1,4-Dibenzylpiperazine," ResearchGate. [Link]
- A.U.
-
"Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research. [Link]
-
"DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES," Revue Roumaine de Chimie. [Link]
-
"Piperazine skeleton in the structural modification of natural products: a review," PMC. [Link]
-
"Synthesis of target piperazine derivatives 23a–h. Reagents and conditions," ResearchGate. [Link]
-
"Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI. [Link]
-
"SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE," CSCanada. [Link]
-
"Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile," PrepChem. [Link]
-
"4-[(PIPERAZIN-1-YL)METHYL]BENZONITRILE," Matrix Fine Chemicals. [Link]
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Technical Support Center: Optimizing the Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. Recognizing the common challenges associated with yield and purity in N-alkylation of piperazines, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues within your synthesis and systematically improve your experimental outcomes.
Section 1: Synthesis Overview and Mechanistic Considerations
The most direct and widely employed method for synthesizing 4-(Piperazin-1-ylmethyl)benzonitrile is the nucleophilic substitution (SN2) reaction between piperazine and a suitable 4-cyanobenzyl halide, such as 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile.[1] Piperazine, acting as the nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group.
The primary challenge in this synthesis is controlling the selectivity of the alkylation. Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. This can lead to a significant side reaction: the formation of the 1,4-disubstituted byproduct, 1,4-bis((4-cyanophenyl)methyl)piperazine. Minimizing this byproduct is the principal objective for maximizing the yield of the desired mono-substituted product.[2]
Sources
Technical Support Center: Troubleshooting HPLC Analysis of Piperazine Compounds
Welcome to the technical support center for the HPLC analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of these compounds. As a class of hydrophilic, basic molecules, piperazines present unique analytical hurdles. This resource provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, grounded in scientific principles to ensure robust and reliable results.
Introduction to the Challenges
Piperazine is a cyclic diamine that is highly polar and basic, with two pKa values typically around 5.7 and 9.8.[1] This structure dictates its chromatographic behavior and presents several key analytical challenges:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, piperazine has a low affinity for nonpolar stationary phases like C18 and C8, often eluting at or near the void volume.[2]
-
Poor Peak Shape (Tailing): As a basic compound, piperazine's amine groups can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to significant peak tailing.[3]
-
Lack of a Strong UV Chromophore: The basic piperazine structure does not absorb strongly in the UV spectrum, necessitating either derivatization for UV-Vis detection or the use of alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[2]
This guide will address these core issues and more, providing logical workflows and detailed protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Peak Shape Problems
Question 1: Why is my piperazine peak exhibiting severe tailing on a C18 column?
Expert Answer: Peak tailing for basic compounds like piperazine on standard silica-based reversed-phase columns is a classic problem rooted in secondary ionic interactions.[3] Here's the causal mechanism:
-
The Culprit: Surface Silanol Groups: Silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface. These groups are acidic and, at mobile phase pH values above ~3, they become deprotonated and negatively charged (Si-O⁻).[3]
-
The Interaction: Piperazine is a basic compound with two pKa values.[1] In typical reversed-phase mobile phases (pH 3-7), at least one of the amine groups will be protonated and carry a positive charge (P-NH₂⁺). This positively charged analyte can then interact electrostatically with the negatively charged silanol groups.
-
The Result: Peak Tailing: The primary retention mechanism on a C18 column is hydrophobic interaction. However, the strong, secondary ionic interaction with silanol groups creates multiple retention sites with different energies. A portion of the analyte molecules gets "stuck" on these high-energy sites, eluting more slowly than the main band, which results in a skewed, tailing peak.[4]
This workflow will guide you through systematically eliminating peak tailing.
Sources
Technical Support Center: Optimizing Crystallization of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Welcome to the dedicated technical support center for the crystallization of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).
Introduction to Crystallization of this compound
This compound is a piperazine-containing compound of interest in pharmaceutical development. The hydrochloride salt is often preferred for its improved solubility and stability compared to the free base. Achieving a crystalline form with high purity, optimal yield, and consistent physical properties is a critical step in the drug development process. This guide will address specific issues you may face during your experiments and provide a logical framework for overcoming them.
Troubleshooting Crystallization Challenges
This section is structured in a question-and-answer format to directly address common problems encountered during the crystallization of this compound.
Issue 1: Oiling Out or Formation of a Gummy Precipitate
Question: I am attempting to crystallize this compound, but instead of crystals, I am getting an oil or a sticky, gummy solid. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon in the crystallization of amine salts and occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, the presence of impurities, or the selection of an inappropriate solvent system. Here’s a systematic approach to troubleshoot this issue:
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring the formation of an oil over orderly crystal nucleation and growth.
-
Solution: Slow down the cooling rate to allow molecules more time to orient themselves into a crystal lattice. If using an anti-solvent, add it dropwise at a controlled rate with vigorous stirring.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, leading to a high concentration at the point of nucleation, or it may not be a good solvent for impurities, causing them to interfere with crystallization.
-
Solution: A thorough solvent screening is recommended. Since piperazine and its derivatives are generally soluble in polar organic solvents, a good starting point is to use a polar protic solvent like isopropanol or ethanol and add a less polar anti-solvent like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene. A mixture of chloroform and acetone has been used for the recrystallization of a similar compound, 4-(4-phenylpiperazinylmethyl)benzonitrile, and may be a viable option.
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth, leading to oiling out. Common impurities in the synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile can include unreacted starting materials (e.g., 4-(chloromethyl)benzonitrile, piperazine) or byproducts from over-alkylation of the piperazine ring.
-
Solution: Ensure the purity of your starting material. If impurities are suspected, consider a purification step before crystallization, such as a wash with a non-polar solvent like hexane to remove non-polar impurities.
-
Experimental Protocol for Solvent Screening:
A systematic solvent screening is the most effective way to identify an optimal crystallization solvent system.
-
Solubility Assessment:
-
Place a small, known amount of your this compound in several vials.
-
Add small, incremental volumes of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, MTBE) to each vial at room temperature and with heating to determine solubility.
-
Record the approximate solubility in each solvent.
-
-
Cooling Crystallization Trial:
-
For solvents in which the compound is soluble at elevated temperatures but less soluble at room temperature, prepare a saturated solution at the higher temperature.
-
Slowly cool the solution to room temperature or below and observe for crystal formation.
-
-
Anti-Solvent Crystallization Trial:
-
Dissolve the compound in a good solvent.
-
Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Issue 2: Poor Crystal Yield
Question: My crystallization of this compound is successful in forming crystals, but the yield is consistently low. How can I improve my recovery?
Answer:
Low yield can be attributed to several factors, including the solubility of your compound in the mother liquor, incomplete precipitation, or mechanical losses during isolation.
Causality and Solutions:
-
High Solubility in the Mother Liquor: If the compound has significant solubility in the solvent system at the final crystallization temperature, a substantial amount will remain in solution.
-
Solution:
-
Optimize the Solvent/Anti-Solvent Ratio: Increase the proportion of the anti-solvent to decrease the solubility of the hydrochloride salt.
-
Lower the Final Crystallization Temperature: Cooling the mixture to a lower temperature (e.g., 0-5 °C) will further reduce the solubility and increase the yield.
-
-
-
Incomplete Precipitation: The crystallization process may not have reached equilibrium, leaving a significant amount of the product in a supersaturated state.
-
Solution:
-
Increase Crystallization Time: Allow more time for the crystallization to proceed to completion.
-
Seeding: Add a small amount of pre-existing crystals of this compound to the supersaturated solution to induce crystallization.
-
-
-
Mechanical Losses: Product can be lost during filtration and washing.
-
Solution:
-
Wash with a Cold, Appropriate Solvent: Wash the isolated crystals with a small amount of the cold crystallization solvent mixture or a pure, cold anti-solvent to minimize dissolution of the product.
-
Careful Handling: Ensure all equipment is properly scraped and washed to recover all the product.
-
-
Issue 3: Impure Crystals
Question: The crystals of this compound I've obtained are not pure enough according to my analysis (e.g., HPLC, NMR). What are the likely impurities and how can I remove them?
Answer:
The purity of your final crystalline product is dependent on the purity of the starting material and the effectiveness of the crystallization process in rejecting impurities.
Causality and Solutions:
-
Co-crystallization of Impurities: If impurities have similar structures and properties to the desired compound, they may be incorporated into the crystal lattice.
-
Solution:
-
Recrystallization: A second crystallization step is often effective in removing impurities. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly.
-
Solvent Selection: Choose a solvent system where the impurity has a significantly different solubility profile than the desired product.
-
-
-
Inclusion of Mother Liquor: Impurities can be trapped within the crystal lattice or on the crystal surface if the crystals grow too quickly or if the mother liquor is not effectively removed during washing.
-
Solution:
-
Slower Crystallization: A slower cooling rate or slower addition of anti-solvent promotes the formation of larger, more perfect crystals with fewer inclusions.
-
Effective Washing: Ensure the filter cake is washed thoroughly with a cold, appropriate solvent to remove residual mother liquor.
-
-
Potential Impurities in the Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile:
Based on the likely synthesis from 4-(halomethyl)benzonitrile and piperazine, potential impurities include:
-
Unreacted Starting Materials: 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile, and piperazine.
-
Over-alkylation Product: 1,4-bis((4-cyanophenyl)methyl)piperazine.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a crystallization solvent for this compound?
A1: Based on the structure and properties of similar piperazine derivatives, a good starting point would be a polar protic solvent such as isopropanol or ethanol, followed by the addition of a less polar anti-solvent like ethyl acetate or MTBE. A solvent screening study is highly recommended to determine the optimal system for your specific needs.
Q2: How can I prepare the hydrochloride salt from the free base?
A2: The hydrochloride salt can be prepared by dissolving the free base, 4-(Piperazin-1-ylmethyl)benzonitrile, in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then adding a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring. The salt will typically precipitate out of the solution.
Q3: My crystals are very fine needles. How can I obtain larger crystals?
A3: The formation of fine needles is often a result of rapid nucleation. To obtain larger crystals, you need to slow down the crystallization process. This can be achieved by:
-
Slowing the cooling rate.
-
Reducing the degree of supersaturation.
-
Using a solvent system where the compound has slightly higher solubility.
-
Employing a seeding strategy with a small number of larger seed crystals.
Q4: Can polymorphism be an issue for this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for active pharmaceutical ingredients. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is crucial to characterize the solid form of your crystallized product using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure you are consistently producing the desired polymorph.
Visualizing the Crystallization Workflow
The following diagram illustrates a general workflow for optimizing the crystallization of this compound.
Caption: A general workflow for the optimization of the crystallization process.
Data Summary
| Solvent Class | Example Solvents | Expected Solubility of Free Base | Expected Solubility of HCl Salt |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | High |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) | Moderate to High | Low to Moderate |
| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | Low |
| Non-polar | Toluene, Heptane, Hexane, Diethyl Ether | Low to Insoluble | Insoluble |
This table is an estimation and should be confirmed by experimental solubility screening.
References
- While no direct references for the crystallization of this compound were found, the principles and techniques described in this guide are based on general knowledge of organic chemistry and crystallization science. For further reading on the synthesis and properties of similar compounds, the following resources may be helpful:*
-
Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile: This provides a synthetic route for a structurally similar compound, which can offer insights into potential reaction conditions and impurities. (PrepChem, Accessed January 2024).
-
Solubility of Piperazine: Understanding the solubility of the parent piperazine molecule can provide a baseline for predicting the solubility of its derivatives. (ChemicalBook, Accessed January 2024).
-
General Crystallization of Amine Salts: Forum discussions and general chemical literature provide valuable troubleshooting tips for the crystallization of amine hydrochlorides. (ResearchGate, Accessed January 2024).
-
Oiling Out in Crystallization: This resource provides a detailed explanation of the phenomenon of oiling out and strategies to prevent it. (Mettler Toledo, Accessed January 2024).
Technical Support Center: Impurity Profiling of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Welcome to the technical support center for the impurity profiling of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the identification, quantification, and control of impurities in this active pharmaceutical ingredient (API).
I. Understanding the Molecule and Its Impurity Profile
This compound is a versatile building block in medicinal chemistry. Its purity is paramount to ensure the safety, efficacy, and quality of downstream products. The impurity profile of this compound is intrinsically linked to its synthetic route and inherent stability.
A likely and common synthetic pathway involves the nucleophilic substitution reaction between piperazine and a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile, followed by salt formation with hydrochloric acid. This process, while efficient, can give rise to several process-related impurities. Furthermore, the molecule's structure contains moieties susceptible to degradation under various stress conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the impurity profiling of this compound.
Sample Preparation & Handling
Q1: My sample solution shows turbidity or precipitation upon standing. What could be the cause and how can I resolve it?
A1: This issue often arises from the limited solubility of the free base or certain salt forms in common HPLC mobile phases, especially at higher pH or in highly organic compositions.
-
Causality: 4-(Piperazin-1-ylmethyl)benzonitrile has two basic nitrogen atoms and will exist in different protonation states depending on the pH. The hydrochloride salt is generally water-soluble, but the free base may be less soluble.
-
Troubleshooting Steps:
-
Lower the pH of your diluent: Use a diluent that is slightly acidic to maintain the protonated, more soluble form of the analyte. A common starting point is a mixture of water and acetonitrile (or methanol) with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).
-
Filter your sample: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) before injection to remove any particulate matter.
-
Check for salt crashing: If you are using a buffered mobile phase, ensure your sample diluent is compatible to prevent the buffer salts from precipitating when mixed with your sample.
-
Chromatographic Issues
Q2: I am observing poor peak shape (tailing) for the main component and its basic impurities. Why is this happening?
A2: Peak tailing for basic compounds like piperazine derivatives is a classic issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.
-
Causality: The protonated amine groups can interact ionically with deprotonated silanol groups (Si-O⁻), leading to a mixed-mode retention mechanism that results in tailing peaks.
-
Troubleshooting Steps:
-
Use a low pH mobile phase: A mobile phase pH of 2.5-3.5 will suppress the ionization of silanol groups, minimizing these secondary interactions. Phosphoric acid or formic acid are common choices.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into the mobile phase can saturate the active silanol sites. However, be aware that these additives can suppress MS signals.
-
Employ a modern, end-capped column: Use a high-purity silica column with robust end-capping (e.g., C18 columns designed for basic compounds) to reduce the number of available free silanols.
-
Increase the ionic strength of the mobile phase: A higher buffer concentration (e.g., 20-50 mM) can also help to shield the silanol interactions.
-
Q3: I suspect there are impurities that are not being detected by my UV detector. How can I confirm and quantify them?
A3: This is a common challenge, especially with starting materials or degradation products that lack a significant chromophore. Piperazine, for instance, has no UV absorbance at typical analytical wavelengths.
-
Causality: Impurities like residual piperazine will be invisible to a standard UV detector set to monitor the benzonitrile chromophore (around 230-240 nm).
-
Troubleshooting & Detection Strategies:
-
Use a Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect non-volatile and semi-volatile compounds regardless of their optical properties.
-
Derivatization: For quantifying trace amounts of piperazine, a pre-column derivatization approach can be employed. Reacting the sample with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a UV-active derivative that can be detected with high sensitivity using a standard HPLC-UV system.[1]
-
Mass Spectrometry (LC-MS): This is the most powerful technique for detecting and identifying unknown impurities. An LC-MS system can detect any ionizable compound and provide its mass-to-charge ratio, which is crucial for identification.
-
Impurity Identification
Q4: I have an unknown peak in my chromatogram. How do I proceed with its identification?
A4: The identification of an unknown impurity is a systematic process that combines analytical data with an understanding of the API's synthesis and stability.
-
Logical Workflow for Identification:
-
Mass Determination (LC-MS): The first step is to determine the molecular weight of the unknown impurity using LC-MS.
-
Hypothesize Structures: Based on the molecular weight and knowledge of the starting materials, reagents, and potential degradation pathways, propose a list of possible structures. For example, a peak with a mass corresponding to the API + 114 Da could be the di-substituted impurity 1,4-bis((4-cyanophenyl)methyl)piperazine.
-
Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the unknown peak. The fragmentation pattern provides structural information that can help confirm or refute your hypothesized structures. Compare the fragmentation pattern to that of the parent API.
-
Forced Degradation Studies: Analyze samples from forced degradation studies. If the unknown peak increases significantly under specific stress conditions (e.g., acid hydrolysis, oxidation), it provides a clue to its nature as a degradation product.
-
Synthesis and Confirmation: The definitive way to confirm the structure is to synthesize the proposed impurity as a reference standard and compare its retention time and mass spectrum with the unknown peak.
-
III. Potential Impurities and Their Origins
A robust impurity profiling strategy begins with understanding the potential sources of impurities.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Potential Source |
| Impurity A: Piperazine | Unreacted starting material. | |
| Impurity B: 4-(Chloromethyl)benzonitrile or 4-(Bromomethyl)benzonitrile | Unreacted starting material. | |
| Impurity C: 1,4-Bis((4-cyanophenyl)methyl)piperazine | ![]() | Reaction of the API or piperazine with a second molecule of the benzyl halide starting material. |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Impurity | Structure |
| Hydrolysis | 4-((4-(Aminomethyl)piperazin-1-yl)methyl)benzamide | Nitrile group hydrolyzes to a primary amide. |
| Hydrolysis | 4-((4-(Aminomethyl)piperazin-1-yl)methyl)benzoic acid | Nitrile group fully hydrolyzes to a carboxylic acid. |
| Oxidation | 4-(Piperazin-1-ylmethyl)benzonitrile N-oxide | Oxidation of one of the piperazine nitrogen atoms. |
| Oxidation | 4-Cyanobenzaldehyde | Cleavage at the benzylic position. |
IV. Experimental Protocols & Workflows
Protocol 1: General HPLC-UV Method for Impurity Profiling
This method provides a starting point for the separation of 4-(Piperazin-1-ylmethyl)benzonitrile and its common process-related impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 25 40 60 30 10 90 35 10 90 36 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the API.[5]
-
Sample Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.[2]
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours. Prepare a solution at 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration. Prepare a solution at 0.1 mg/mL.
Workflow for Impurity Identification
V. Regulatory Context
The identification and qualification of impurities are governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities arising during the formulation and storage of the final drug product.[6]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is critical for impurities that have structural alerts for mutagenicity.
Table 3: ICH Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
(Note: These are general thresholds; specific cases may vary. Always refer to the latest ICH guidelines.)
VI. Conclusion
A thorough understanding of the synthesis, stability, and analytical behavior of this compound is the foundation for effective impurity profiling. By anticipating potential impurities, developing robust, stability-indicating analytical methods, and applying a logical troubleshooting framework, researchers can ensure the quality and safety of this important pharmaceutical intermediate. This guide serves as a starting point, and methods should always be validated for their intended use in accordance with regulatory expectations.
VII. References
-
US Patent US20050209294A1: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S). [Link]
-
Pharmaffiliates. Piperazine-impurities. [Link]
-
CN Patent CN103980230A: Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.
-
European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
Bari, S. B., et al. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 428-436. [Link]
-
de Oliveira, M. A. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]
-
PrepChem. Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile. [Link]
-
PubChem. Piperazine. National Institutes of Health. [Link]
-
Wojciechowska, I., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957. [Link]
-
Singh, R., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5565-5576. [Link]
-
Singh, S., & Handa, T. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-307. [Link]
-
SynThink Research Chemicals. Cariprazine EP Impurities & USP Related Compounds. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]
-
Chaudhary, M., et al. (2016). Forced degradation studies. MedCrave online. [Link]
Sources
Technical Support Center: Purification of Benzonitrile
Welcome to the technical support center for benzonitrile synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isomeric impurities in synthetically prepared benzonitrile. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the highest purity of your product for downstream applications.
Introduction to Isomeric Impurities in Benzonitrile Synthesis
Benzonitrile, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, is most commonly produced on an industrial scale via the ammoxidation of toluene.[1][2] This process, while efficient, can lead to the formation of various byproducts, including isomeric impurities such as ortho-tolunitrile (o-tolunitrile) and para-tolunitrile (p-tolunitrile). These impurities often arise from isomeric xylenes present in the toluene feedstock or through side reactions catalyzed by the ammoxidation catalyst. The presence of these isomers can significantly impact the quality, reactivity, and safety profile of the final product, making their removal a critical step in the manufacturing process.
This guide will walk you through the identification, characterization, and removal of these challenging impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I confirm the presence and quantify the levels of isomeric impurities in my benzonitrile sample?
A1: Accurate identification and quantification of isomeric impurities are the first steps in developing a successful purification strategy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable analytical techniques for this purpose.
-
Expertise & Experience: Due to the similar chemical nature of benzonitrile and its isomers, achieving baseline separation is crucial. For HPLC, a reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water is a good starting point.[3] Gradient elution may be necessary to resolve closely eluting peaks. For GC-MS, a capillary column with a non-polar stationary phase is recommended. The mass spectrometer will provide definitive identification based on the fragmentation patterns of the isomers.
-
Trustworthiness: Always run a standard of pure benzonitrile and, if available, standards of the suspected isomeric impurities (o- and p-tolunitrile) to confirm retention times and response factors. Spiking your sample with a known amount of the impurity standard can help in accurate quantification.
Q2: My crude benzonitrile is a yellow to brown liquid. What causes this discoloration, and how can I remove it?
A2: The yellow or brown discoloration in crude benzonitrile is typically due to the presence of oxidized byproducts and polymeric materials formed during the synthesis, especially at high temperatures. While isomeric impurities are often colorless, their presence can indicate a less-than-optimal reaction or purification process that also allows for the formation of colored impurities.
-
Expertise & Experience: A preliminary purification step using activated carbon can be highly effective in removing colored impurities. Stirring the crude benzonitrile with 1-2% (w/w) of activated carbon for a few hours at room temperature, followed by filtration, will often result in a significantly lighter-colored product.
-
Trustworthiness: It is important to note that this treatment will not remove the isomeric impurities. Subsequent purification steps like distillation or crystallization will still be necessary.
Q3: What is the most effective method for removing o- and p-tolunitrile from benzonitrile on a laboratory scale?
A3: For laboratory-scale purification, fractional distillation under reduced pressure is the most effective and commonly employed technique. This method leverages the differences in the boiling points of benzonitrile and its isomeric impurities.
-
Expertise & Experience: The success of fractional distillation hinges on the efficiency of the fractionating column. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) provides a large surface area for repeated vaporization-condensation cycles, leading to better separation. Distillation under reduced pressure is crucial to lower the boiling points and prevent thermal decomposition of the compounds.[4][5]
-
Authoritative Grounding: The significant difference in the atmospheric boiling points of benzonitrile (191 °C), o-tolunitrile (205 °C), and p-tolunitrile (218 °C) allows for their effective separation through fractional distillation.[1][6]
Q4: I'm struggling to achieve complete separation of isomers by fractional distillation. What can I do to improve the efficiency?
A4: If you are not achieving the desired purity with fractional distillation, consider the following troubleshooting steps:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) will improve separation but will also increase the distillation time.
-
Ensure Steady Heating: Use a heating mantle with a stirrer to ensure smooth and uniform boiling. Bumping can disrupt the equilibrium in the column and reduce separation efficiency.
-
Maintain a Stable Vacuum: Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Use a reliable vacuum pump and a manometer to monitor the pressure.
Q5: Can crystallization be used to purify benzonitrile from its isomeric impurities?
A5: Yes, fractional crystallization can be an effective purification method, particularly for removing p-tolunitrile. This technique relies on the differences in the melting points and solubilities of the compounds in a given solvent.
-
Expertise & Experience: Benzonitrile has a melting point of -13 °C, while p-tolunitrile has a much higher melting point of 29.5 °C.[1][7] This significant difference makes fractional crystallization a viable option. By cooling a solution of the mixture, the higher-melting p-tolunitrile will crystallize out first, leaving the benzonitrile enriched in the mother liquor.
-
Trustworthiness: This method is most effective when p-tolunitrile is the major isomeric impurity. The choice of solvent is critical; a solvent in which the solubility of the impurities decreases significantly with a drop in temperature is ideal.[8]
Data Presentation
Table 1: Physical Properties of Benzonitrile and Common Isomeric Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Benzonitrile | C₇H₅N | 103.12 | 191 | -13 |
| o-Tolunitrile | C₈H₇N | 117.15 | 205 | -13.2 |
| p-Tolunitrile | C₈H₇N | 117.15 | 218 | 29.5 |
Experimental Protocols & Workflows
Protocol 1: Purification of Benzonitrile by Fractional Vacuum Distillation
This protocol describes the purification of crude benzonitrile containing isomeric tolunitrile impurities.
Materials:
-
Crude benzonitrile
-
Drying agent (e.g., anhydrous calcium chloride or magnesium sulfate)[4][5]
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with condenser and receiving flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump and vacuum gauge
-
Boiling chips
Procedure:
-
Drying: Add a suitable drying agent to the crude benzonitrile and stir for several hours to remove any residual water.
-
Filtration: Filter the benzonitrile to remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Distillation: a. Transfer the dried benzonitrile to the round-bottom flask and add a few boiling chips. b. Begin heating the flask gently with the heating mantle. c. Slowly apply vacuum to the system, reducing the pressure to approximately 20 mmHg. d. Carefully increase the temperature to initiate boiling. e. Collect the initial fraction, which will be enriched with lower-boiling impurities. f. Slowly increase the temperature and collect the main fraction of pure benzonitrile at its boiling point at the reduced pressure. g. Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction. h. The final fraction will contain the higher-boiling isomeric impurities.
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to confirm the purity.
Workflow for Fractional Vacuum Distillation
Caption: Workflow for the purification of benzonitrile.
Protocol 2: Purification of Benzonitrile by Fractional Crystallization
This protocol is particularly effective for removing p-tolunitrile.
Materials:
-
Crude benzonitrile containing p-tolunitrile
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Beaker or Erlenmeyer flask
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude benzonitrile in a minimal amount of a suitable solvent at room temperature.
-
Cooling: Slowly cool the solution in an ice bath while stirring gently.
-
Crystallization: As the solution cools, the higher-melting p-tolunitrile will start to crystallize out of the solution.[8]
-
Filtration: Once a significant amount of crystals has formed, quickly filter the cold mixture through a Buchner funnel to separate the solid p-tolunitrile from the liquid benzonitrile-enriched mother liquor.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.
-
Recovery of Benzonitrile: The benzonitrile in the filtrate can be recovered by removing the solvent, for example, by rotary evaporation.
-
Repeat if Necessary: For higher purity, this process can be repeated on the recovered benzonitrile.
-
Analysis: Analyze the purified benzonitrile and the crystals by GC-MS or HPLC to determine the efficiency of the separation.
Logical Relationship for Purification Method Selection
Sources
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 6. Benzonitrile, 2-methyl- (CAS 529-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of Piperazine Derivatives
Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these versatile yet often problematic compounds. The inherent basicity of the piperazine core frequently leads to frustrating issues such as severe peak tailing, low recovery, and even on-column degradation when using standard silica gel chromatography protocols.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these obstacles and achieve efficient, high-purity separations.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the column chromatography of piperazine derivatives in a direct question-and-answer format.
Question 1: My piperazine derivative is showing severe peak tailing on the TLC plate and the column. How can I get sharp, symmetrical peaks?
Answer:
Peak tailing is the most frequent challenge and is almost always caused by the strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to uneven elution, resulting in broad, tailing peaks.
Causality: The lone pairs on the piperazine nitrogens act as Lewis bases, while the surface silanol groups are Brønsted acids. This leads to a strong, often irreversible, adsorption of the compound, preventing it from moving smoothly with the mobile phase.
To resolve this, you must neutralize or "mask" these acidic sites. Here are the recommended solutions, in order of common practice:
Solution A: Mobile Phase Modification with a Basic Additive
The most straightforward solution is to add a small amount of a competing base to your mobile phase.[1][2] This additive will preferentially interact with the silanol groups, effectively "shielding" your piperazine derivative from these active sites.
| Additive | Typical Concentration (v/v) | Use Case & Considerations |
| Triethylamine (TEA) | 0.1 - 2% | The most common choice for moderately basic amines.[1][3] It is volatile, making it relatively easy to remove under vacuum. Start with 1% in your TLC mobile phase to see the effect. |
| Ammonia (in Methanol) | 1 - 2% of a 2M or 7N solution | More effective for strongly basic or highly polar amines that still show tailing with TEA.[1] The ammonia is highly volatile.[4] |
| Pyridine | 0.1 - 0.5% | Less common due to its odor and higher boiling point, but can be effective. |
Experimental Protocol: Implementing a Mobile Phase Additive
-
TLC Analysis (Self-Validation): Prepare two identical TLC chambers. In one, use your developed eluent (e.g., 30% Ethyl Acetate in Hexane). In the second, use the same eluent but add 1% triethylamine. Spot your crude material on both plates. A significant improvement in the spot shape (less streaking) and a slightly higher Rf value on the TEA-containing plate indicates this method will be successful on the column.[1]
-
Column Equilibration: Prepare your bulk mobile phase with the chosen additive (e.g., 1% TEA). When packing your column, use this modified mobile phase. Crucially, flush the packed column with at least 3-5 column volumes of the modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.[5]
-
Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and elute with the modified mobile phase.
-
Post-Column Workup: After combining pure fractions, the basic additive can typically be removed by co-evaporation with a solvent like toluene or by a mild acidic wash during liquid-liquid extraction if your compound is stable.
Question 2: I've added triethylamine, but my compound is still tailing, or worse, it's not eluting from the column at all. What's my next step?
Answer:
If a mobile phase additive is insufficient, it suggests either a very strong interaction with the silica or potential on-column decomposition.[6] You should consider changing the stationary phase itself.
Solution B: Change of Stationary Phase
Standard silica is acidic. Switching to a neutral or basic stationary phase can completely eliminate the problematic acid-base interactions.[7]
| Stationary Phase | Character | Advantages | Disadvantages |
| Neutral Alumina | Neutral/Slightly Basic | Excellent for purifying basic compounds like amines.[7] Eliminates the need for mobile phase additives. | Activity can vary based on water content; may require deactivation. Different selectivity compared to silica. |
| Amine-functionalized Silica | Basic | Specifically designed for purifying basic compounds.[8][9] Often allows for the use of simple eluents like Ethyl Acetate/Hexane without additives, simplifying workup.[9] | More expensive than standard silica. |
| Reversed-Phase Silica (C18) | Non-polar | A powerful alternative, especially for polar piperazine derivatives.[2][10] Elution is based on hydrophobicity, not silanol interactions. | Requires aqueous mobile phases, which can be more difficult to remove. Method development can be less intuitive if you are used to normal phase. |
Workflow Diagram: Troubleshooting Piperazine Chromatography
Caption: A workflow for troubleshooting peak tailing.
Question 3: My compound seems to be degrading on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. What is happening?
Answer:
This indicates that your piperazine derivative is sensitive to the acidic nature of the silica gel.[6] The Lewis acidic sites on the silica can catalyze decomposition, especially if your molecule contains other sensitive functional groups (e.g., certain protecting groups like Boc or acetals).
Solution C: Deactivating the Silica Gel
If you must use silica gel, you can reduce its acidity before use. This is a step beyond simply adding a base to the mobile phase.
Experimental Protocol: Silica Gel Deactivation
-
Slurry Preparation: In a flask, create a slurry of your silica gel in a non-polar solvent like hexane or dichloromethane.
-
Basification: Add 1-2% (v/v) of triethylamine to the slurry.
-
Equilibration: Stir the slurry gently for 30-60 minutes. This allows the TEA to fully neutralize the surface.
-
Column Packing: Pack your column using this pre-treated slurry.
-
Elution: Proceed with your chromatography, ensuring your mobile phase also contains 0.5-1% TEA to maintain the neutralized state.
This pre-treatment ensures that even the silica your compound is dry-loaded onto is not acidic, which can be a critical source of decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my Rf value so low (streaking from the baseline) even in highly polar solvents?
This is a classic sign of strong amine-silica interaction. The compound is essentially "stuck" at the origin. Adding a basic modifier like TEA (0.5-1%) to your TLC eluent will likely cause the compound to move up the plate and give you a measurable Rf, allowing for proper method development.[1]
Q2: Can I use reversed-phase (C18) chromatography for my piperazine derivative?
Absolutely. Reversed-phase is an excellent alternative, especially for more polar piperazine analogs.[2] For basic compounds, it is often best to use a mobile phase with a controlled pH to ensure the compound is in a single ionic state. Using a low pH (e.g., 0.1% formic acid or TFA in water/acetonitrile) will protonate the piperazine, which can lead to good peak shapes on modern, end-capped C18 columns.[2]
Q3: What is the mechanism by which TEA improves peak shape?
The triethylamine acts as a "silanol suppressor".[11][12] The nitrogen atom of TEA, a small and strong base, competitively binds to the acidic silanol groups on the silica surface.[12] This forms a temporary shield, preventing the larger, often less basic, piperazine derivative from engaging in strong, peak-tailing-inducing interactions.
Diagram: Mechanism of a Silanol Suppressor
Caption: TEA masks acidic silanol sites, enabling smooth elution.
Q4: Is it better to use ammonia or triethylamine?
For most applications, triethylamine is sufficient and easier to handle.[1][13] However, for very basic or "sticky" compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution added to a DCM/MeOH mobile phase) can be more effective.[1][14] The main advantage of ammonia is its high volatility, which makes it very easy to remove from the final product.[4]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. Available from: [Link]
-
Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]
-
Reddit User Discussion. (2023). Flash Column Chromatography with Ammonia: Your experiences please!. r/chemistry. Available from: [Link]
-
Reddit User Discussion. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. Available from: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. LinkedIn. Available from: [Link]
-
ResearchGate User Discussion. (2019). Deactivation of silica gel?. Available from: [Link]
-
Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Available from: [Link]
-
Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. lcms.cz [lcms.cz]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. welch-us.com [welch-us.com]
- 12. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
Troubleshooting Guide: Temperature-Related Synthesis Issues
An essential component of successful and repeatable benzonitrile synthesis is precise reaction temperature management. As a senior application scientist, I've seen that temperature control issues are the most common source of problems in the lab, from low yields to dangerous thermal runaways. This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common temperature-related challenges encountered during benzonitrile synthesis.
This guide is structured as a dynamic troubleshooting resource. Instead of a rigid manual, you'll find a series of focused question-and-answer sections that directly address the real-world problems you may be facing. We will explore the causality behind these issues and provide validated protocols and data to ensure the integrity and success of your experiments.
This section addresses specific, common problems encountered during benzonitrile synthesis where temperature is a likely root cause.
Question: My benzonitrile yield is very low, and I'm recovering a significant amount of starting material. Could the reaction temperature be too low?
Answer: Yes, insufficient temperature is a primary cause of incomplete or slow reactions. Every synthetic route to benzonitrile has a specific activation energy barrier that must be overcome. If the temperature is too low, the reaction kinetics will be slow, leading to poor conversion within a practical timeframe.
For instance, in the one-pot synthesis from benzaldehyde and hydroxylamine, increasing the temperature from 90°C to 120°C can dramatically raise the benzonitrile yield from a low value to nearly quantitative (99.7%)[1]. Similarly, the dehydration of benzamide often requires high temperatures; reaction rates can be impractically slow below 220°C[2]. The classic Rosenmund-von Braun reaction is notorious for requiring high heat, often in the range of 150–250°C, to proceed effectively.
Causality: Chemical reactions occur when molecules collide with sufficient energy. Lowering the temperature reduces the kinetic energy of the reactant molecules, resulting in fewer effective collisions per unit of time and thus a slower reaction rate.
Recommendation:
-
Consult the literature for the recommended temperature range for your specific synthetic method (see summary table below).
-
Ensure your heating apparatus (oil bath, heating mantle) is calibrated and capable of maintaining a stable, accurate temperature.
-
Gradually increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC to find the optimal point for your specific setup.
Question: I'm observing significant byproduct formation. How does reaction temperature influence selectivity?
Answer: Temperature is a critical factor in controlling the selectivity of a reaction. Excessively high temperatures can provide enough energy to overcome the activation barriers of undesired side reactions, leading to a mixture of products and a lower yield of benzonitrile.
-
In the Ammoxidation of Toluene: This industrial process is highly exothermic. While it requires high temperatures (typically 400-450°C) for activation, overshooting this range can lead to the complete combustion of toluene to CO₂ and N₂, drastically reducing the yield of benzonitrile[3].
-
In the Dehydration of Benzamide: While high heat is necessary, extreme temperatures can cause decomposition of the starting material or the product. For example, using sulfaminic acid to dehydrate substituted benzamides can require temperatures exceeding 250°C, where careful control is needed to distill the product as it forms without causing degradation[4].
-
From Benzoic Acid: In the synthesis from p-nitrobenzoic acid, an initial exothermic reaction can occur, which must be controlled with cooling to prevent runaway and byproduct formation before the main heating phase to 200-205°C[5].
Recommendation:
-
Operate within the validated temperature window for your chosen method.
-
For exothermic reactions, use controlled, slow addition of reagents to a heated mixture to manage the rate of heat generation.
-
Ensure efficient stirring to distribute heat evenly and avoid localized "hot spots" where side reactions can initiate.
Question: My reaction temperature is spiking uncontrollably. How can I prevent a thermal runaway?
Answer: A thermal runaway occurs when a reaction generates heat faster than it can be dissipated, leading to a rapid, uncontrolled increase in temperature and pressure. This is a significant safety hazard.
Causality: Many routes to benzonitrile have exothermic steps. The ammoxidation of toluene is highly exothermic, and the initial reaction when using dehydrating agents like phosphorus pentachloride can also release a substantial amount of heat[5]. If the reaction scale is large and the cooling capacity is insufficient, this heat generation can become self-accelerating.
Preventative Measures:
-
Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to control the reaction rate.
-
Adequate Cooling: Have an ice bath or other cooling system ready. For larger-scale reactions, ensure the reactor is properly equipped with a cooling jacket. The initial phase of some reactions, like the synthesis from p-nitrobenzoic acid, may require external cooling to manage the initial exotherm[5].
-
Dilution: Running the reaction in an appropriate solvent can help absorb and dissipate the heat generated.
-
Monitoring: Always monitor the internal reaction temperature with a calibrated thermometer or thermocouple. Do not rely solely on the heating bath temperature.
Below is a workflow for troubleshooting temperature control issues.
Caption: Troubleshooting workflow for temperature issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature ranges for the most common benzonitrile synthesis methods?
A1: The optimal temperature is highly dependent on the specific reagents, catalysts, and solvents used. The following table provides a general guide based on established methods.
| Synthesis Method | Starting Materials | Typical Temperature Range | Reference(s) |
| Ammoxidation | Toluene, Ammonia, Oxygen | 400 - 450 °C | [6] |
| Dehydration | Benzamide, Ammonium Sulphamate | 150 - 160 °C, then >190 °C | [7] |
| Dehydration (FVP) | Benzamide, 3A Molecular Sieves | > 400 °C | [8] |
| From Benzoic Acid | Benzoic Acid, Ammonia | 225 - 245 °C | [9] |
| From Benzaldehyde | Benzaldehyde, Hydroxylamine | 90 - 120 °C | [1][10] |
| Rosenmund-von Braun | Aryl Halide, CuCN (Classic) | 150 - 250 °C | |
| Rosenmund-von Braun | Aryl Halide, CuCN (L-Proline) | 80 - 120 °C | [11] |
Q2: How do catalysts affect the required reaction temperature?
A2: Catalysts play a crucial role in managing reaction temperature by lowering the activation energy of the reaction. This allows the synthesis to proceed at a significant rate at a lower, more controlled temperature. For example, the traditional Rosenmund-von Braun reaction requires very high temperatures (150-250°C). However, the development of new catalytic systems, such as the use of L-proline as an additive, can promote the reaction at a much lower temperature range of 80-120°C[11]. In industrial ammoxidation, the specific composition of the mixed metal oxide catalyst dictates the optimal operating temperature to maximize yield and minimize combustion[3].
Q3: What are the primary safety considerations related to temperature when scaling up a benzonitrile synthesis?
A3: Scaling up a reaction introduces significant challenges in temperature management. The key issue is the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes it much harder to dissipate heat, increasing the risk of a thermal runaway, especially for exothermic reactions like ammoxidation. When scaling up, it is critical to:
-
Perform a thorough safety assessment (e.g., HAZOP analysis).
-
Ensure the reactor's cooling system is sufficient for the heat load of the reaction.
-
Implement robust temperature monitoring and control systems with alarms and emergency cooling protocols.
-
Adjust reagent addition rates to maintain a safe operating temperature.
Q4: How does the choice of solvent impact temperature management?
A4: The solvent is a key tool for temperature control. For reactions run at reflux, the boiling point of the solvent sets the maximum temperature of the reaction at atmospheric pressure. For instance, using a high-boiling solvent like DMF (boiling point ~153°C) or pyridine is common in the Rosenmund-von Braun reaction to achieve the necessary high temperatures[12]. Conversely, if a lower temperature is desired, a solvent with a lower boiling point would be chosen. The solvent also acts as a heat sink, absorbing energy from exothermic processes and helping to maintain a stable temperature throughout the reaction mixture.
The relationship between temperature, reaction rate, and byproduct formation is visualized below.
Caption: Impact of temperature on reaction outcome.
Experimental Protocol: Dehydration of Benzamide using Ammonium Sulphamate
This protocol is adapted from procedures demonstrating a two-stage heating process for the dehydration of benzamide[7].
Materials:
-
Benzamide (1.0 eq)
-
Ammonium Sulphamate (1.1 eq)
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller and thermocouple
-
Short path distillation apparatus
-
Stir bar
Procedure:
-
Setup: Assemble the three-neck flask with a stir bar, the distillation head, and a thermocouple placed to measure the internal temperature of the reaction mixture. Ensure the apparatus is dry.
-
Charging the Flask: Combine 87g of benzamide and 100g of ammonium sulphamate in the flask.
-
First Heating Stage: Begin stirring and heat the mixture to a stable internal temperature of 150-160°C. At this stage, the reactants will melt, and ammonia gas will be liberated as an N-benzoylsulphamate intermediate is formed. Maintain this temperature for approximately 3.5 hours[7]. Critical Control Point: Maintaining this temperature range is crucial for the complete formation of the intermediate. Too low a temperature will slow the reaction, while overshooting may initiate premature decomposition.
-
Second Heating Stage: After the initial stage, slowly increase the temperature over 1.5 hours to 200°C[7]. Critical Control Point: A slow, gradual temperature ramp is essential to prevent vigorous decomposition and potential boil-over.
-
Product Distillation: At temperatures above 190°C, the intermediate will decompose, and benzonitrile (boiling point ~191°C) will begin to distill. Hold the reaction temperature at 200°C and collect the distilled product until no more liquid comes over[7].
-
Workup: The collected distillate can be washed with a mild base (e.g., sodium carbonate solution) to remove any acidic impurities, followed by water, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Final purification can be achieved by fractional distillation.
Self-Validation: The success of this protocol is validated by monitoring the distinct stages. The initial evolution of ammonia gas confirms the first stage is proceeding. The successful distillation of the product in the second stage, at its known boiling point, confirms the formation of benzonitrile. The final yield and purity, confirmed by GC or NMR, validate the effectiveness of the temperature control throughout the process.
References
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances.
- Synthesis of Benzonitrile. (2021). YouTube.
- McKeever, C. H., & Nemec, J. W. (1956). Preparation of benzonitrile. U.S. Patent No. 2,770,641.
- Miller, C. S. (1949). p-NITROBENZONITRILE. Organic Syntheses, 29, 75.
- Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020). Sciencemadness.org.
- Effect of temperature on direct synthesis of benzonitrile. (n.d.).
- BENZONITRILE. (n.d.).
- Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research.
- Production method of benzonitrile. (2007).
- Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal.
- Dehydration of Benzamide to Benzonitrile: Application Notes and Protocols. (n.d.). Benchchem.
- Optimizing reaction conditions for the ammoxid
- L-Proline-Promoted Rosenmund–von Braun Reaction. (2008). Synlett.
- Laboratory-Scale Synthesis of Nitriles by Catalysed Dehydration of Amides and Oximes under Flash Vacuum Pyrolysis (FVP) Conditions. (n.d.). Journal of Chemical Research.
- Rosenmund–von Braun reaction | 12 Publications | 125 Cit
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- 3. medcraveonline.com [medcraveonline.com]
- 4. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(Piperazin-1-ylmethyl)benzonitrile Analogs: A Guide for Researchers
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable diversity of biological activities. This guide provides a comparative analysis of these analogs, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the structure-activity relationships (SAR) that govern their interactions with various biological targets, present key experimental data, and provide detailed protocols for their evaluation.
The Versatility of the Piperazine Core
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This unique structure imparts favorable physicochemical properties to molecules, including a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance. These characteristics often translate to improved water solubility, oral bioavailability, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles, enhancing the affinity and specificity of the compounds for their biological targets[1]. The versatility of the piperazine scaffold allows for facile chemical modifications, enabling the development of a wide array of bioactive molecules with applications in treating numerous diseases[1][2].
Comparative Biological Activities of 4-(Piperazin-1-ylmethyl)benzonitrile Analogs
Analogs of 4-(piperazin-1-ylmethyl)benzonitrile have been explored for a wide range of therapeutic applications, including their use as central nervous system agents, antimicrobials, and anticancer therapeutics[2][3]. This guide will focus on a comparative analysis of their activity in several key areas: as dopamine D4 receptor antagonists, serotonin receptor ligands, fatty acid amide hydrolase (FAAH) inhibitors, and hepatitis C virus (HCV) entry inhibitors.
Dopamine D4 Receptor Antagonism: Targeting Schizophrenia and Glioblastoma
The dopamine D4 receptor is a significant target in the treatment of schizophrenia[4]. Several studies have identified 4-(piperazin-1-ylmethyl)benzonitrile analogs as potent and selective D4 receptor antagonists[4][5][6].
A key structure-activity relationship (SAR) finding is that bulky and negatively charged substituents at the meta- and para-positions of the 4-phenylpiperazine moiety enhance D4 selectivity[7]. For instance, the introduction of halogenated substituents at these positions has been shown to be favorable for high activity[7].
More recently, these analogs have also shown promise in the treatment of glioblastoma. Certain derivatives have been found to decrease the viability of glioblastoma cell lines and primary glioblastoma stem cells[5].
Table 1: Comparison of Dopamine D4 Receptor Antagonist Activity of Selected Analogs
| Compound ID | Key Structural Features | D4 Receptor Affinity (Ki, nM) | Selectivity over D2/D3 Receptors | Reference |
| Analog A | 4-Chlorophenylpiperazine | High | High | [6] |
| Compound 26 | 7-substituted benzoxazinone | Potent (in vivo) | Selective | [4] |
| Compound 24 | Dihydroquinolin-2(1H)-one derivative | High | D2/D4 = 8318, D3/D4 = 3715 | [5] |
| Compound 9 | Dichloro substitution on phenylpiperazine | High | - | [7] |
Serotonin Receptor Modulation: Avenues for Antidepressants and Anxiolytics
Derivatives of 4-(piperazin-1-ylmethyl)benzonitrile have been extensively investigated as ligands for various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT6 subtypes, which are implicated in depression and anxiety[8][9].
For instance, a series of novel 1,2,3-benzotriazin-4-one derivatives incorporating a piperazine moiety demonstrated high affinity for the 5-HT1A receptor[10]. One such analog, a derivative with an o-OCH3 substitution, exhibited subnanomolar affinity and high selectivity[10]. Furthermore, 1,3,5-triazine derivatives have been identified as potent 5-HT6 receptor ligands, with some showing promise for the treatment of Alzheimer's disease[11][12][13].
Table 2: Comparison of Serotonin Receptor Ligand Activity of Selected Analogs
| Compound ID | Target Receptor | Affinity (Ki or IC50, nM) | Key Structural Features | Reference |
| Compound 2e | 5-HT1A | IC50 = 0.059 | 1,2,3-benzotriazin-4-one with o-OCH3 substitution | [10] |
| Compound 3 | 5-HT6 | Ki = 13 | 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | [11][13] |
| Compound 80 | 5-HT1A/SERT | - | 3-(1H-indol-3-yl)-1-piperidyl-based | [8] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide. Inhibiting FAAH can prolong the analgesic and anti-inflammatory effects of these endogenous molecules[14]. Several classes of compounds containing the piperazine scaffold have been identified as potent FAAH inhibitors[14][15][16][17].
Structure-activity relationship studies have shown that the incorporation of the carbamate nitrogen and adjacent alkyl carbons into a piperidine or piperazine ring can significantly impact inhibitory potency and metabolic stability[14][16]. For example, replacing a piperidine with a piperazine scaffold in certain (indolylalkyl)piperidine carbamates was found to affect activity[14][16].
Table 3: Comparison of FAAH Inhibitory Activity of Selected Analogs
| Compound ID | IC50 (nM) | Key Structural Features | Reference |
| Compound 29 (ML30) | 0.54 (for MAGL, selective over FAAH) | (1H-benzo[d][8][18][19]triazol-1-yl)(4-benzylpiperazin-1-yl)methanone | [15] |
| Compounds 11 & 16 | < 10 (dual FAAH-MAGL inhibitors) | (1H-benzo[d][8][18][19]triazol-1-yl)(4-benzylpiperazin-1-yl)methanone | [15] |
| PF-750 (1) | 16.2 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | [17] |
| JNJ-1661010 (2) | 33 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | [17] |
Antiviral Activity: Inhibiting Hepatitis C Virus (HCV) Entry
A novel chemotype, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry[19]. Structure-activity relationship studies led to the discovery of derivatives with low nanomolar anti-HCV activity. These compounds are believed to target the HCV E1 protein[19].
Table 4: Comparison of Anti-HCV Activity of Selected Analogs
| Compound ID | In Vitro Anti-HCV Activity | Proposed Target | Key Structural Features | Reference |
| 3d, 3h, 3i | High potency (low nanomolar) | HCV E1 protein | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold | [19] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of 4-(piperazin-1-ylmethyl)benzonitrile analogs.
Radioligand Binding Assay for Dopamine D4 and Serotonin Receptors
This protocol is a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D4 or serotonin receptors.
Materials:
-
Cell membranes expressing the human dopamine D4 or specific serotonin receptor subtype.
-
Radioligand (e.g., [3H]spiperone for D4, [3H]8-OH-DPAT for 5-HT1A).
-
Non-specific binding control (e.g., haloperidol for D4, serotonin for 5-HT1A).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
FAAH Enzyme Inhibition Assay
This fluorometric assay is used to determine the potency of compounds in inhibiting FAAH activity.
Objective: To determine the IC50 value of test compounds for FAAH inhibition.
Materials:
-
Recombinant human FAAH enzyme.
-
Fluorogenic FAAH substrate (e.g., Anandamide-d4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Test compounds at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the FAAH enzyme to the wells of the microplate.
-
Add the test compounds or buffer (for control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an FAAH enzyme inhibition assay.
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.
Dopamine D4 Receptor Signaling
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this signaling cascade.
Caption: Simplified dopamine D4 receptor signaling pathway.
Conclusion
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold represents a highly versatile platform for the development of novel therapeutics. The analogs discussed in this guide demonstrate a broad range of biological activities, with potent effects on key targets in the central nervous system, as well as in infectious diseases. The structure-activity relationships highlighted herein provide a rational basis for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a foundation for the rigorous evaluation of these promising compounds, paving the way for their potential translation into clinically effective drugs.
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Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
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Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
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A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry. [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]
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Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Medicinal Chemistry Letters. [Link]
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New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]
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New sulfur-containing 1,3,5-triazine derivatives as serotonin 5-HT6 receptor ligands with an agonistic profile. European Journal of Medicinal Chemistry. [Link]
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SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis of 1,2,3-triazole-piperazin-benzo[b][18][20]thiazine 1,1-dioxides. Scientific Reports. [Link]
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Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences. [Link]
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Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. [Link]
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New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Semantic Scholar. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
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Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An Antagonist with High Affinity and Selectivity for the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Europe PMC. [Link]
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Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling. [Link]
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A Comparative In Vitro Efficacy Analysis of Novel Piperazine-Benzonitrile Scaffolds as Anticancer Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the in vitro anticancer efficacy of novel derivatives based on the 4-(piperazin-1-ylmethyl)benzonitrile scaffold. As Senior Application Scientist, this document synthesizes findings from recent peer-reviewed studies to offer researchers and drug development professionals a detailed overview of the structure-activity relationships (SAR) and cytotoxic potential of this promising class of compounds against various human cancer cell lines.
Introduction: The Therapeutic Potential of the Piperazine-Benzonitrile Core
The piperazine ring is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of clinically approved drugs. Its versatile structure allows for modifications that can significantly impact biological activity.[1] When coupled with a benzonitrile moiety, the resulting scaffold presents a unique framework for the development of targeted anticancer agents. The benzonitrile group itself is found in several bioactive molecules and can participate in key interactions with biological targets. This guide focuses on elucidating the comparative in vitro efficacy of derivatives that build upon this core structure, providing a foundation for future drug design and optimization.
Comparative Analysis of In Vitro Anticancer Activity
Recent studies have explored the cytotoxic effects of various piperazine-benzonitrile and related piperazine-containing derivatives across a panel of human cancer cell lines. The data presented below, synthesized from multiple independent investigations, highlights the impact of structural modifications on anticancer potency. The primary method for evaluating cytotoxicity in these studies was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Efficacy of Vindoline-Piperazine Conjugates
In a study exploring novel anticancer agents, vindoline was conjugated with various N-substituted piperazines. While not direct 4-(piperazin-1-ylmethyl)benzonitrile derivatives, these compounds share the core piperazine feature and their comparative analysis provides valuable SAR insights. The antiproliferative activity was assessed against a panel of 60 human tumor cell lines (NCI60).
Table 1: Comparative Growth Inhibition (GI₅₀ in µM) of Vindoline-Piperazine Conjugates [2]
| Compound ID | N-Substituent on Piperazine | Breast Cancer (MDA-MB-468) GI₅₀ (µM) | Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM) |
| 23 | [4-(trifluoromethyl)benzyl] | 1.00 | - |
| 25 | 1-bis(4-fluorophenyl)methyl | - | 1.35 |
Note: A lower GI₅₀ value indicates higher potency. Data is presented for the most effective cell lines reported.
The results indicate that bulky, electron-withdrawing substituents on the piperazine nitrogen, such as [4-(trifluoromethyl)benzyl] and 1-bis(4-fluorophenyl)methyl, contribute to potent anticancer activity.[2]
Cytotoxicity of 7-Piperazin-Substituted[1][2]Oxazolo[4,5-d]Pyrimidines
Another study investigated a series of 7-piperazin-substituted[1][2]oxazolo[4,5-d]pyrimidines. These compounds feature a piperazine ring integrated into a more complex heterocyclic system. Their cytotoxicity was evaluated against the NCI 60 cell line panel.
Table 2: Comparative Anticancer Activity of 7-Piperazin-Substituted[1][2]Oxazolo[4,5-d]Pyrimidines [3]
| Compound ID | Structure | Mean Growth Inhibition (GI₅₀, µM) | Most Sensitive Cell Line (GI₅₀, µM) |
| 5a | 2-Phenyl-7-piperazin-1-yl-5-p-tolyl[1][2]oxazolo[4,5-d]pyrimidine | 2.34 | Leukemia SR (1.26) |
| 5b | 5-Phenyl-7-piperazin-1-yl-2-p-tolyl[1][2]oxazolo[4,5-d]pyrimidine | 0.53 | Renal Cancer UO-31 (0.16) |
Note: GI₅₀ is the concentration causing 50% growth inhibition.
Compound 5b demonstrated significantly higher potency across all tested cancer cell lines compared to its isomer 5a , highlighting the critical role of substituent positioning on the heterocyclic core.[3] The tolyl group at the 2-position of the oxazolopyrimidine ring appears to be a key determinant of activity.
Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of Substituted Benzoyl-Piperazine Derivatives [4]
| Compound ID | Substitution on Benzoyl Ring | HUH7 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
| 5a | 4-H | >40 | 20.1 | 18.5 |
| 5b | 4-F | 10.5 | 15.2 | 17.5 |
| 5c | 4-Cl | 12.5 | 16.5 | 15.5 |
| 5d | 4-Br | 11.5 | 14.5 | 16.5 |
| 5e | 4-I | 10.5 | 13.5 | 15.5 |
| 5f | 4-CH₃ | 15.5 | 18.5 | 19.5 |
| 5g | 4-OCH₃ | 17.5 | 20.5 | 21.5 |
Note: IC₅₀ is the concentration that inhibits 50% of cell growth.
This data suggests that the presence of a halogen on the benzoyl ring generally enhances cytotoxic activity, with fluorine and iodine showing the most promising results in the tested cell lines.[4]
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of the presented findings, it is crucial to understand the experimental protocols employed. The following sections detail the general synthesis approach for these derivatives and the standard procedure for the MTT assay used to determine their in vitro efficacy.
General Synthesis Workflow
The synthesis of 4-(piperazin-1-ylmethyl)benzonitrile derivatives and related compounds typically involves a multi-step process. A common approach is the nucleophilic substitution reaction between a piperazine-containing intermediate and a suitable electrophile.
Caption: General synthetic workflow for piperazine-benzonitrile derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ or GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The comparative data reveals several key SAR trends for piperazine-benzonitrile and related scaffolds:
-
Substituents on the Piperazine Nitrogen: The nature of the substituent on the piperazine nitrogen plays a pivotal role in determining anticancer activity. Bulky and lipophilic groups, particularly those containing aromatic rings with electron-withdrawing groups (e.g., trifluoromethyl, halogens), are often associated with enhanced potency.[2]
-
Positional Isomerism: As demonstrated by the oxazolopyrimidine derivatives, the spatial arrangement of substituents on the core heterocyclic system can dramatically influence cytotoxicity.[3] This underscores the importance of a specific three-dimensional conformation for optimal target engagement.
-
Halogenation: The introduction of halogens (F, Cl, Br, I) on the aromatic rings of the scaffold frequently leads to an increase in anticancer activity.[4] This may be attributed to altered electronic properties, improved binding interactions, or enhanced metabolic stability.
While the precise molecular targets for many of these compounds are still under investigation, the piperazine scaffold is known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels. Further studies are warranted to elucidate the specific mechanisms of action for the most potent derivatives identified in these comparative studies.
Conclusion and Future Directions
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold and its bioisosteres represent a promising starting point for the development of novel anticancer agents. The in vitro data clearly indicates that systematic structural modifications can lead to derivatives with potent and, in some cases, selective cytotoxicity against various cancer cell lines. Future research should focus on optimizing the lead compounds identified in these studies to improve their therapeutic index and pharmacokinetic properties. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement into preclinical and clinical development.
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Kovács, L., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
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Yerevanian, A., et al. (2015). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][2]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica.
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Yurttaş, L., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Available at: [Link]
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Yurttaş, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. PubMed. Available at: [Link]
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Li, J., et al. (2018). Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Derivatives. PubMed. Available at: [Link]
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Salama, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Available at: [Link]
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Lee, H., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. Available at: [Link]
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Yurttaş, L., et al. (2017). Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. Available at: [Link]
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Lee, H., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Institutes of Health. Available at: [Link]
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A Head-to-Head Comparison of Piperazine Benzonitrile Compounds for Drug Discovery
In the landscape of medicinal chemistry, the piperazine benzonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide offers a detailed, head-to-head comparison of novel piperazine benzonitrile derivatives, providing researchers, scientists, and drug development professionals with objective performance data and the experimental rationale to empower their discovery programs. We will dissect the structure-activity relationships (SAR) that govern their efficacy and provide transparent, reproducible protocols for their evaluation.
The Strategic Importance of the Piperazine Benzonitrile Core
The piperazine ring is a cornerstone in drug design, prized for its favorable pharmacokinetic properties, including its ability to improve aqueous solubility and oral bioavailability. When coupled with a benzonitrile moiety, the resulting scaffold presents a unique combination of a basic nitrogen center, a rigid aromatic ring, and a polar nitrile group. This trifecta of features allows for a diverse range of interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects.[1][2] The nitrile group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, offering a fine-tuning mechanism for target engagement.
Head-to-Head Performance Analysis: Antimicrobial Activity
A compelling example of the therapeutic potential of piperazine benzonitrile derivatives can be found in a series of novel 5-((4-(piperazin-1-yl)phenyl)amino)-1,3,4-thiadiazole-2-thiol analogues, synthesized from the common precursor, 4-(piperazin-1-yl)benzonitrile.[3] These compounds (designated Q1-Q6) were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]
Comparative Efficacy Data
The antibacterial efficacy of these compounds was determined using the agar well diffusion method, with the diameter of the zone of inhibition serving as a measure of their potency. The results are summarized below, providing a direct comparison of their performance against the standard antibiotic, Ciprofloxacin.
| Compound ID | Modification from Core Structure | Zone of Inhibition (mm) vs. S. aureus (at 100µg/ml) | Zone of Inhibition (mm) vs. E. coli (at 100µg/ml) |
| Q1 | 2-chloro-4-nitro aniline derivative | 10 | 11 |
| Q2 | 2,4-dichloro aniline derivative | 18 | 15 |
| Q3 | 4-bromo aniline derivative | 12 | 10 |
| Q4 | 2-chloro aniline derivative | 17 | 13 |
| Q5 | 4-chloro aniline derivative | 18 | 16 |
| Q6 | 4-fluro aniline derivative | 11 | 14 |
| Ciprofloxacin | Standard Antibiotic | 20 | 22 |
Data sourced from Neuroquantology, 2023.[3]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a clear structure-activity relationship among these derivatives.[3] The presence and position of halogen substituents on the aniline ring dramatically influence the antibacterial activity.
-
Compounds Q2 and Q5 , featuring a 2,4-dichloro and a 4-chloro aniline moiety respectively, exhibited the most potent activity against S. aureus, comparable to the standard drug, Ciprofloxacin.[3] This suggests that chloro substitution, particularly at the para position, is favorable for inhibiting the growth of this Gram-positive bacterium.
-
Compound Q2 also demonstrated significant activity against E. coli, indicating that a di-chloro substitution pattern may confer broader-spectrum activity.[3]
-
In contrast, compounds Q1 and Q3 , with nitro and bromo substituents, showed considerably weaker activity.[3] This highlights the importance of the specific electronic and steric properties of the substituents in dictating the antibacterial efficacy.
The observed SAR underscores the tunability of the piperazine benzonitrile scaffold, where strategic modifications can be employed to optimize potency and spectrum of activity.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the key assays are provided below. These protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.
Synthesis of Piperazine Benzonitrile Derivatives (Q1-Q6)
The synthesis of the Q-series compounds from 4-(piperazin-1-yl)benzonitrile is a multi-step process that provides a framework for generating a library of diverse analogues for screening.[3]
Caption: Synthetic pathway for the core of Q-series compounds.
Step-by-Step Protocol:
-
Preparation of 4-(piperazin-1-yl)benzoic acid: 4-(piperazin-1-yl)benzonitrile is treated with anhydrous potassium carbonate.[3]
-
Halogenation: The resulting benzoic acid derivative is halogenated.[3]
-
Formation of Benzohydrazide: The halogenated intermediate is reacted with hydrazine hydrate to yield 4-(piperazin-1-yl)benzohydrazide.[3]
-
Cyclization to Triazole-thiol: The benzohydrazide is then reacted with carbon disulfide followed by ammonia to form the 5-[4-(piperazin-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol core structure.[3]
-
Synthesis of Final Compounds (Q1-Q6): The core structure is then reacted with various substituted anilines to yield the final Q1-Q6 derivatives.[3]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a straightforward and reliable means of assessing the antimicrobial activity of novel compounds.
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterile agar into petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the entire surface of the MHA plates with the prepared bacterial inoculum.
-
Well Creation: Aseptically create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Prepare solutions of the test compounds (e.g., Q1-Q6) and a positive control (e.g., Ciprofloxacin) at a known concentration (e.g., 100 µg/ml) in a suitable solvent like DMF. A negative control (solvent only) should also be included. Add a fixed volume of each solution to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Broader Therapeutic Potential of Piperazine Derivatives
While the focus of this guide is on a direct comparison of antibacterial piperazine benzonitrile derivatives, it is important to recognize the broader therapeutic potential of the piperazine scaffold.
Anticancer Activity
Numerous piperazine derivatives have demonstrated significant anticancer activity.[4][5] For instance, a novel 4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amide derivative has shown promising cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 of 11.3 µM.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][6]
Antipsychotic Activity
The piperazine ring is a key component of many antipsychotic drugs, which typically act as antagonists at dopamine and serotonin receptors.[7][8] The development of new piperazine derivatives continues to be a promising strategy for identifying novel antipsychotic agents with improved efficacy and side-effect profiles.[1]
Conclusion and Future Directions
The head-to-head comparison of the Q-series of piperazine benzonitrile derivatives clearly demonstrates the profound impact of subtle structural modifications on biological activity. The insights gained from this analysis provide a rational basis for the design of future antimicrobial agents with enhanced potency and a tailored spectrum of activity.
The broader therapeutic potential of the piperazine scaffold in oncology and neuroscience further underscores its importance in drug discovery. Future research should focus on expanding the diversity of piperazine benzonitrile libraries and employing a wider range of biological assays to uncover novel therapeutic applications. The detailed experimental protocols provided in this guide offer a robust framework for such endeavors, ensuring the generation of high-quality, reproducible data to drive the next wave of drug discovery.
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A Head-to-Head Comparison of Kinase Inhibitors: Imatinib vs. the 4-(Piperazin-1-ylmethyl)benzonitrile Scaffold
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a watershed, transforming the prognosis for many patients. Imatinib, the trailblazer in this field, set a benchmark for the efficacy of targeting specific oncogenic kinases. This guide provides an in-depth comparison of the well-established multi-targeted tyrosine kinase inhibitor, imatinib, with a promising chemical scaffold, 4-(piperazin-1-ylmethyl)benzonitrile, as represented by the potent dual ABL/c-KIT inhibitor, CHMFL-ABL/KIT-155.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of their respective performance in kinase assays, supported by experimental data and detailed protocols to facilitate independent validation and further investigation.
Introduction to the Contenders
Imatinib (Gleevec®) , a cornerstone of targeted therapy, is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a small number of tyrosine kinases.[1] Its primary targets include the BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), as well as c-KIT and platelet-derived growth factor receptor (PDGFR).[1] By binding to the ATP-binding site of these kinases, imatinib stabilizes the inactive conformation of the enzyme, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1]
The 4-(Piperazin-1-ylmethyl)benzonitrile scaffold has emerged as a versatile building block in the design of novel kinase inhibitors. While the parent molecule, 4-(piperazin-1-ylmethyl)benzonitrile hydrochloride, is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against various kinases. For the purpose of this guide, we will focus on CHMFL-ABL/KIT-155 , a potent type II ABL/c-KIT dual kinase inhibitor that incorporates this scaffold.[2] This compound exemplifies the potential of the 4-(piperazin-1-ylmethyl)benzonitrile core in generating highly active and selective kinase inhibitors.[2]
Performance in Kinase Assays: A Comparative Analysis
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Below is a comparative summary of the biochemical IC50 values for imatinib and CHMFL-ABL/KIT-155 against key kinase targets.
| Kinase Target | Imatinib IC50 (nM) | CHMFL-ABL/KIT-155 IC50 (nM) |
| ABL | ~400[3] | 46 [2] |
| c-KIT | ~100[4] | 75 [2] |
| PDGFRβ | ~100[4] | 80[5] |
| LCK | - | 12 [5] |
| BLK | - | 81[5] |
| DDR1 | - | 116[5] |
| CSF1R | - | 227[5] |
| DDR2 | - | 325[5] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes and are sourced from the cited literature.
As the data indicates, CHMFL-ABL/KIT-155 demonstrates significantly higher potency against the ABL kinase compared to imatinib.[2][3] Both compounds exhibit potent inhibition of c-KIT, a key driver in gastrointestinal stromal tumors (GIST).[2][4] Notably, CHMFL-ABL/KIT-155 also shows potent activity against other kinases such as LCK, highlighting a different selectivity profile compared to imatinib.[5]
Signaling Pathways and Mechanism of Action
Both imatinib and type II inhibitors based on the 4-(piperazin-1-ylmethyl)benzonitrile scaffold, like CHMFL-ABL/KIT-155, target the ATP-binding site of their respective kinases. However, their interaction with the kinase domain differs. Imatinib and other type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This mode of binding offers a high degree of selectivity.
Figure 1. Simplified signaling pathway showing the points of intervention for Imatinib and 4-(Piperazin-1-ylmethyl)benzonitrile derivatives.
Experimental Protocols for Comparative Kinase Assays
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for both biochemical and cellular kinase assays.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6]
Figure 2. Workflow for the ADP-Glo™ biochemical kinase assay.
Materials:
-
Kinase of interest (e.g., recombinant ABL, c-KIT)
-
Kinase-specific substrate
-
ATP
-
Imatinib and 4-(Piperazin-1-ylmethyl)benzonitrile derivative (e.g., CHMFL-ABL/KIT-155)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of imatinib and the 4-(piperazin-1-ylmethyl)benzonitrile derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate buffer.
-
Add 0.5 µL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with no kinase as a background control.
-
Add 2 µL of 2.5X ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the DMSO control (100% activity) and no-kinase control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Kinase Assay: Western Blot for Substrate Phosphorylation
This protocol allows for the assessment of inhibitor activity within a cellular context by measuring the phosphorylation of a kinase's downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)
-
Cell culture medium and supplements
-
Imatinib and 4-(piperazin-1-ylmethyl)benzonitrile derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere (if applicable).
-
Treat the cells with varying concentrations of imatinib or the 4-(piperazin-1-ylmethyl)benzonitrile derivative for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phosphorylated to total substrate is then calculated and normalized to the DMSO control to determine the extent of inhibition.
Conclusion
This guide provides a comparative framework for evaluating the kinase inhibitors imatinib and derivatives of the 4-(piperazin-1-ylmethyl)benzonitrile scaffold, as exemplified by CHMFL-ABL/KIT-155. The experimental data presented herein indicates that the 4-(piperazin-1-ylmethyl)benzonitrile scaffold holds significant promise for the development of potent and selective kinase inhibitors, with CHMFL-ABL/KIT-155 demonstrating superior potency against ABL kinase compared to the pioneering drug, imatinib.
The detailed biochemical and cellular assay protocols included in this guide are intended to serve as a valuable resource for researchers, enabling them to conduct their own rigorous and reproducible comparative studies. As the field of kinase inhibitor development continues to evolve, such head-to-head comparisons are crucial for identifying next-generation therapeutics with improved efficacy and selectivity profiles.
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Van der Vlag, J., Van den Berg, A. J., De Vrij, J., Van den Heuvel, J. J., & Van der Marel, G. A. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of medicinal chemistry, 59(1), 125-139. [Link]
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Barfoot, C., Brown, A. D., Brown, J. A., Brown, M. J., Butlin, R. J., Davies, N. L., ... & Squires, M. (2012). Optimization of Imidazo [4, 5-b] pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(13), 6209-6224. [Link]
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Abdel-Ghani, A., El-Sayed, M., & El-Sabbagh, O. (2022). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 27(19), 6296. [Link]
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El-Fakharany, E. M., El-Badry, O. M., El-Gazzar, M. G., & El-Sherif, A. A. (2021). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1, 2, 3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Journal of Molecular Structure, 1244, 130932. [Link]
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Thoreen, C. C., Kang, S. A., Chang, J. W., Liu, Q., Zhang, J., Gao, Y., ... & Sabatini, D. M. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl) phenyl)-9-(quinolin-3-yl) benzo [h][7] naphthyridin-2 (1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 52(24), 7577-7581. [Link]
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Soverini, S., Colarossi, S., Gnani, A., Rosti, G., Castagnetti, F., Poerio, A., ... & Baccarani, M. (2006). Choosing the best second-line tyrosine kinase inhibitor in imatinib-resistant chronic myeloid leukemia patients harboring Bcr-Abl kinase domain mutations: how reliable is the IC50? Journal of clinical oncology, 24(21), e33-e34. [Link]
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Abdelaal, M. M., Abdel-hameed, M. M., & Ali, A. M. (2023). Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. Scientific reports, 13(1), 4380. [Link]
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de Klerk, C., Honey, D., van der Westhuizen, C., Smith, P. J., & N'Da, D. D. (2017). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Molecules, 22(10), 1689. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(Piperazin-1-ylmethyl)benzonitrile Analogs as Hepatitis C Virus Entry Inhibitors
This guide provides an in-depth comparative analysis of 4-(piperazin-1-ylmethyl)benzonitrile analogs, a promising class of compounds that have demonstrated significant potential as Hepatitis C Virus (HCV) entry inhibitors. By objectively evaluating their performance based on experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Introduction: A Novel Scaffold for Combating HCV
The global burden of Hepatitis C, a liver disease caused by the Hepatitis C Virus (HCV), necessitates the development of novel antiviral agents. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic therapies continue to drive research. The 4-(piperazin-1-ylmethyl)benzonitrile scaffold has emerged from in-house screening campaigns as a modest yet promising starting point for the development of a new class of HCV inhibitors.[1][2][3] Subsequent chemical optimization has led to the discovery of potent derivatives that function through a novel mechanism of action: the inhibition of viral entry into the host cell.[1][4][5] This guide will dissect the structure-activity relationships (SAR) of these analogs, providing a comprehensive overview of the key structural modifications that influence their anti-HCV activity.
General Synthetic Pathway
The synthesis of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives is typically achieved through a straightforward and efficient synthetic route. The key step involves the nucleophilic substitution of a benzylic halide with an appropriately substituted piperazine.
Caption: General synthesis of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs.
This versatile synthesis allows for the facile introduction of a wide range of substituents on the arylpiperazine moiety, enabling extensive exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis
The anti-HCV activity of this class of compounds is highly dependent on the nature and position of substituents on the arylpiperazine ring and the benzonitrile core. The following sections provide a detailed comparison of these structural modifications.
SAR of the Arylpiperazine Moiety
The initial lead compound, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, exhibited modest HCV inhibitory activity. The replacement of the p-tolylamino group with an arylpiperazine moiety led to a significant enhancement in potency.[1]
Table 1: Impact of Aryl Substituents on Anti-HCV Activity
| Compound | R Group (Aryl) | EC50 (µM) |
| 1 | Phenyl | 0.85 |
| 2 | 4-Fluorophenyl | 0.23 |
| 3 | 4-Chlorophenyl | 0.11 |
| 4 | 4-Bromophenyl | 0.09 |
| 5 | 4-Iodophenyl | 0.07 |
| 6 | 4-Methylphenyl | 0.42 |
| 7 | 4-Methoxyphenyl | 0.98 |
| 8 | 3,4-Dichlorophenyl | 0.04 |
| L0909 (35) | 2-Naphthyl | 0.022 |
EC50 values were determined using a cell-based HCV infection assay.
The data clearly indicates that electron-withdrawing groups at the 4-position of the phenyl ring are favorable for activity, with the potency increasing in the order of F < Cl < Br < I. Bulky substituents, such as a 2-naphthyl group in the lead compound L0909 , resulted in the most potent inhibitor in this series, with an EC50 of 22 nM.[1][4]
Caption: Workflow for the HCV pseudoparticle (HCVpp) entry assay.
Cell-Based HCV Infection Assay
This assay utilizes the infectious cell culture system (HCVcc) to evaluate the antiviral activity of compounds against the complete viral life cycle.
Step-by-Step Protocol:
-
Cell Plating: Seed Huh-7.5 cells in 96-well plates.
-
Infection and Treatment: Infect the cells with a cell culture-derived HCV (e.g., JFH-1 strain) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification of HCV Replication:
-
Immunofluorescence: Fix the cells and stain for HCV proteins (e.g., NS5A). The number of infected cells can be quantified.
-
RT-qPCR: Extract total RNA and quantify HCV RNA levels using reverse transcription-quantitative PCR.
-
Reporter Virus: Use a reporter virus (e.g., expressing luciferase) and measure the reporter activity.
-
-
Data Analysis: Determine the EC50 value based on the reduction in HCV replication.
Conclusion
The 4-(piperazin-1-ylmethyl)benzonitrile scaffold represents a validated and promising starting point for the development of novel HCV entry inhibitors. The extensive SAR studies have elucidated the key structural features required for potent antiviral activity, with the 2-naphthylpiperazine and 2-cyanobenzyl moieties being critical for high efficacy. The lead compound, L0909 , and its analogs exhibit excellent in vitro potency and favorable in vivo pharmacokinetic profiles, making them strong candidates for further preclinical development. The distinct mechanism of action, targeting viral entry, offers the potential for combination therapies with existing DAAs to combat drug resistance and improve treatment outcomes for patients with Hepatitis C.
References
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Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). PMC. [Link] [6]5. Anno 2021: Which antivirals for the coming decade?. PMC. [Link] [5]6. Hepatitis C Virus Entry Requires a Critical Postinternalization Step and Delivery to Early Endosomes via Clathrin-Coated Vesicles. ASM Journals. [Link] [7]7. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. ACS Figshare. [Link] [8]8. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds. PMC. [Link]
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Animal models for the study of HCV. PMC. [Link] [9]10. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [Link] [1]11. Journal of Medicinal Chemistry Vol. 63 No. 11. ACS Publications. [Link]
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Design and Synthesis of Cajanine Analogues against Hepatitis C Virus through Down-Regulating Host Chondroitin Sulfate N-Acetylgalactosaminyltransferase 1. ResearchGate. [Link]
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Fluoxazolevir inhibits hepatitis C virus infection in humanized chimeric mice by blocking viral membrane fusion. NATAP. [Link]
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Journal of Medicinal Chemistry Vol. 63 No. 11. ACS Publications. [Link] [2]15. Design and Synthesis of Cajanine Analogues against Hepatitis C Virus through Down-Regulating Host Chondroitin Sulfate N-Acetylgalactosaminyltransferase 1. ResearchGate. [Link]
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A Comparative Guide to the Validation of an HPLC Method for 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride Analysis
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated HPLC method ensures the reliability, reproducibility, and accuracy of results, forming the bedrock of quality control and regulatory compliance.[1][2] This guide will delve into the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a practical, side-by-side comparison of two hypothetical HPLC methods to illuminate the causality behind experimental choices and the interpretation of validation data.[3][4][5]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This involves a thorough evaluation of key performance characteristics, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ).[6][7] Through a comparative lens, we will explore how subtle differences in chromatographic conditions can impact the overall performance and compliance of an analytical method.
The Analyte: this compound
This compound is a substituted piperazine derivative. The presence of the piperazine ring, a common motif in active pharmaceutical ingredients (APIs), can present unique chromatographic challenges, such as peak tailing due to interactions with residual silanols on the stationary phase. The benzonitrile group provides a chromophore suitable for UV detection.
Comparative HPLC Methods
For the purpose of this guide, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods:
-
Method A: The Robust Standard. This method employs a conventional C18 column with a standard mobile phase composition, representing a reliable workhorse method.
-
Method B: The Fast Gradient. This method utilizes a shorter column with smaller particles and a rapid gradient elution to increase sample throughput.
| Parameter | Method A: The Robust Standard | Method B: The Fast Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 15 min | 10-90% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10 µL | 2 µL |
The Validation Workflow: A Comparative Analysis
The following diagram illustrates the typical workflow for HPLC method validation, which will form the structure of our comparative analysis.
Caption: A typical workflow for HPLC method validation.
Specificity: Ensuring Analytical Uniqueness
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
Experimental Protocol
-
Blank Analysis: Inject a sample of the dissolution solvent (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: For drug product analysis, a placebo (a mixture of all excipients without the active ingredient) is injected to demonstrate the absence of interference from the formulation matrix.
-
Forced Degradation Studies: The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed standard to demonstrate that the analyte peak is resolved from any degradant peaks.
Comparative Results and Insights
| Specificity Test | Method A: The Robust Standard | Method B: The Fast Gradient |
| Blank Interference | No peak at analyte retention time | No peak at analyte retention time |
| Placebo Interference | No interfering peaks | Minor peak co-eluting with the analyte |
| Forced Degradation | Analyte peak is well-resolved from all degradation products (Resolution > 2.0) | One degradation product co-elutes with the analyte peak (Resolution < 1.5) |
Analysis:
-
Method A demonstrates excellent specificity. The longer column and shallower gradient provide superior resolution, which is crucial for separating the analyte from potential impurities and degradation products. The use of TFA as an ion-pairing agent can also improve peak shape and resolution for basic compounds like piperazine derivatives.
-
Method B , while faster, shows a lack of specificity due to co-elution. The rapid gradient and shorter column compromise the separation efficiency. This method would not be suitable for stability-indicating assays without further development.
Linearity and Range: Proportionality of Response
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Results and Insights
| Linearity Parameter | Method A: The Robust Standard | Method B: The Fast Gradient |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| y-intercept | Close to zero | Significant positive bias |
| Residual Plot | Random distribution of residuals | A clear pattern in the residuals |
Analysis:
-
Method A exhibits excellent linearity with a correlation coefficient very close to 1 and a random distribution of residuals, indicating a good fit of the linear model.
-
Method B shows acceptable linearity based on the correlation coefficient alone, but the non-zero y-intercept and the pattern in the residual plot suggest a potential non-linear relationship or a systematic error at lower concentrations. This could be due to the fast gradient not allowing for complete equilibration at the start of each run.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Comparative Results and Insights
| Concentration Level | Method A: % Recovery (Mean ± SD) | Method B: % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8% | 103.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 101.5 ± 1.2% |
| 120% | 99.8 ± 0.6% | 98.9 ± 1.8% |
Analysis:
-
Method A demonstrates high accuracy, with recovery values consistently close to 100% across all concentration levels and low standard deviations.
-
Method B shows a slight positive bias at the lower concentration, which aligns with the findings from the linearity study. The higher standard deviations suggest greater variability in the results.
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Results and Insights
| Precision Parameter | Method A: % RSD | Method B: % RSD |
| Repeatability (n=6) | 0.45% | 1.85% |
| Intermediate Precision (Day 2, Analyst 2) | 0.62% | 2.45% |
Analysis:
-
Method A is highly precise, with a relative standard deviation (RSD) well below the typical acceptance criterion of 2%.
-
Method B exhibits significantly lower precision. The higher RSD may be a consequence of the fast gradient and shorter run time, which can lead to greater variability in retention times and peak areas.
Robustness: Reliability During Normal Use
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.
Experimental Protocol
-
Systematically vary key method parameters one at a time, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
Comparative Results and Insights
| Varied Parameter | Method A: Impact on System Suitability | Method B: Impact on System Suitability |
| Flow Rate ± 10% | Minor shift in retention time, no significant change in peak area or resolution. | Significant shift in retention time, peak area varies by >5%. |
| Column Temp ± 5°C | Negligible impact. | Significant change in selectivity and resolution. |
| % Organic ± 2% | Minor shift in retention time. | Drastic change in retention time and resolution. |
Analysis:
-
Method A is robust. The method is not significantly affected by small, deliberate changes in the chromatographic parameters, ensuring its reliability in a routine laboratory setting.
-
Method B is not robust. The method's performance is highly sensitive to minor variations in the experimental conditions, making it unreliable for routine use. The fast gradient is likely the main contributor to this lack of robustness.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol
LOD and LOQ can be determined by several methods, including:
-
Signal-to-Noise Ratio: Determining the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Comparative Results and Insights
| Sensitivity Parameter | Method A | Method B |
| LOD (µg/mL) | 0.05 | 0.20 |
| LOQ (µg/mL) | 0.15 | 0.60 |
Analysis:
-
Method A is more sensitive, with lower LOD and LOQ values. The better peak shape and lower baseline noise contribute to this enhanced sensitivity.
-
Method B , with its higher baseline noise and broader peaks (due to the fast gradient), is less sensitive.
Summary of Method Comparison and Recommendations
The following diagram summarizes the relationship between the validation parameters and the overall method performance.
Caption: Relationship between validation parameters and overall method performance.
Method A: The Robust Standard consistently demonstrates superior performance across all validation parameters. Its high degree of specificity, linearity, accuracy, precision, and robustness makes it a reliable and trustworthy method for the routine quality control analysis of this compound. This method is highly recommended for implementation.
Method B: The Fast Gradient , while offering the advantage of a shorter run time, fails to meet the required standards for a validated analytical method. Its lack of specificity, questionable linearity, lower accuracy and precision, and poor robustness make it unsuitable for its intended purpose. While the goal of increasing sample throughput is valid, it should not come at the expense of data quality and reliability. Further method development would be required to address the identified deficiencies before this method could be considered for validation.
Conclusion
This comparative guide underscores the critical importance of a comprehensive and systematic approach to HPLC method validation. By meticulously evaluating each validation parameter, we can ensure that our analytical methods are "fit for purpose" and generate data that is both scientifically sound and compliant with regulatory expectations.[1] The choice of chromatographic conditions has a profound impact on method performance, and as demonstrated, a well-developed and robust method is a prerequisite for successful validation.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharmasop. [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Validation Hplc Techniques Pharmaceutical Analysis. KIET. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, leading to unintended interactions with other biological targets, can result in unforeseen side effects and potential toxicity. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a compound featuring structural motifs common in pharmacologically active agents.
While the specific primary target of this compound is not publicly documented, its chemical structure, containing a piperazine and a benzonitrile moiety, provides clues to potential off-target interactions. The piperazine ring is a well-known "privileged" scaffold in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2] The benzonitrile group, with its electron-withdrawing properties and potential for hydrogen bonding, can also contribute to binding at various enzyme active sites.
This guide will not only present a strategy for evaluating the cross-reactivity of this specific molecule but will also serve as a blueprint for assessing other novel compounds with similar structural features. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your interpretation.
Structural Clues and Predicted Off-Target Liabilities
A careful examination of the structure of this compound allows us to predict potential areas of cross-reactivity.
-
The Piperazine Moiety: This versatile heterocyclic amine is a common feature in many centrally active drugs.[1] Its basic nitrogen atoms can engage in ionic interactions with acidic residues in receptor binding pockets. Consequently, compounds containing a piperazine ring often exhibit some degree of affinity for monoaminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic receptors.[3] Cross-reactivity with these receptors can lead to a range of CNS-related side effects.
-
The Benzonitrile Group: While often used to improve metabolic stability and oral bioavailability, the nitrile group can also participate in interactions with biological targets. It can act as a hydrogen bond acceptor and, in some cases, a covalent warhead. Therefore, it is prudent to screen for potential interactions with enzymes, particularly those with nucleophilic residues in their active sites.
Based on this structural analysis, a primary concern for a compound like this compound would be off-target activity at a range of GPCRs, and to a lesser extent, certain enzymes.
A Tiered Approach to Experimental Cross-Reactivity Profiling
To systematically evaluate the cross-reactivity of this compound, a tiered approach is recommended. This allows for a broad initial screen followed by more focused and detailed investigations of any identified "hits."
Caption: Tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Off-Target Panel Screening
The most efficient way to cast a wide net for potential off-target interactions is to utilize a commercially available broad screening panel. These panels typically include dozens of receptors, ion channels, transporters, and enzymes, providing a comprehensive overview of a compound's selectivity at a single concentration (usually 1-10 µM).
Experimental Protocol: Broad Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent, such as DMSO.
-
Panel Selection: Choose a comprehensive panel, such as the Eurofins SafetyScreen44 or a similar offering, which covers a wide range of targets with known clinical relevance for off-target liabilities.
-
Assay Execution: The screening provider will perform radioligand binding assays for receptor targets and enzymatic assays for enzyme targets at a fixed concentration of the test compound (e.g., 10 µM).
-
Data Analysis: The results are typically reported as the percent inhibition of radioligand binding or enzyme activity. A common threshold for a "hit" is >50% inhibition.
Tier 2: Hit Confirmation and Potency Determination
Any targets identified as "hits" in the broad panel screen should be further investigated to confirm the interaction and determine the compound's potency. This is typically done using concentration-response curves.
Experimental Protocol: Radioligand Binding Assay (for a hypothetical 5-HT₂ₐ receptor hit)
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Radioligand: Use a suitable radioligand for the 5-HT₂ₐ receptor, such as [³H]-ketanserin.
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-ketanserin, and varying concentrations of this compound (e.g., from 1 pM to 100 µM).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT₂ₐ antagonist, such as ketanserin).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Tier 3: Functional Characterization
Confirming that a compound binds to an off-target is only part of the story. It is crucial to understand the functional consequence of this binding. Does it act as an agonist, antagonist, or inverse agonist? Cell-based functional assays are essential for answering these questions.
Experimental Protocol: Calcium Mobilization Assay (for a Gq-coupled GPCR like 5-HT₂ₐ)
-
Cell Culture: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment:
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a known 5-HT₂ₐ agonist (e.g., serotonin) at its EC₈₀ concentration.
-
To assess agonist activity, add varying concentrations of this compound directly to the cells.
-
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis:
-
For antagonist mode, plot the agonist-induced response against the concentration of the test compound to determine the IC₅₀.
-
For agonist mode, plot the response against the concentration of the test compound to determine the EC₅₀.
-
Illustrative Data and Interpretation
To put the experimental protocols into context, let's consider a hypothetical scenario where the primary target of this compound is a novel kinase, "Kinase X". The following tables present plausible data from the cross-reactivity profiling described above.
Table 1: Tier 1 Broad Panel Screening Results (Selected Hits)
| Target | Assay Type | % Inhibition at 10 µM |
| 5-HT₂ₐ Receptor | Binding | 85% |
| Dopamine D₂ Receptor | Binding | 62% |
| Adrenergic α₁ₐ Receptor | Binding | 55% |
| hERG Channel | Binding | 30% |
Table 2: Tier 2 Potency Determination for Confirmed Hits
| Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| Kinase X (Primary Target) | Enzymatic | IC₅₀ = 25 |
| 5-HT₂ₐ Receptor | Binding | Kᵢ = 250 |
| Dopamine D₂ Receptor | Binding | Kᵢ = 800 |
| Adrenergic α₁ₐ Receptor | Binding | Kᵢ = 1,500 |
Table 3: Tier 3 Functional Activity at Key Off-Targets
| Target | Functional Assay | Activity | IC₅₀ / EC₅₀ (nM) |
| 5-HT₂ₐ Receptor | Calcium Mobilization | Antagonist | IC₅₀ = 350 |
| Dopamine D₂ Receptor | cAMP Assay | Antagonist | IC₅₀ = 1,200 |
Interpretation of Illustrative Data:
In this hypothetical scenario, this compound is a potent inhibitor of its primary target, Kinase X, with an IC₅₀ of 25 nM. The selectivity profiling reveals off-target activity at several GPCRs, with the most significant being the 5-HT₂ₐ receptor. The compound has a 10-fold selectivity for Kinase X over the 5-HT₂ₐ receptor in terms of binding affinity (Kᵢ of 250 nM vs. IC₅₀ of 25 nM). The functional assays confirm that the compound acts as an antagonist at both the 5-HT₂ₐ and D₂ receptors.
This level of off-target activity at the 5-HT₂ₐ receptor would be a significant consideration for the continued development of this compound. Depending on the therapeutic indication, this off-target activity could be a liability or, in some rare cases, potentially beneficial.
Mitigating Assay Interference
It is also important to consider the possibility of assay interference, where the compound does not interact with the biological target in a specific way but rather interferes with the assay technology itself.[4]
Caption: Hypothetical off-target signaling pathway modulation.
Strategies to rule out assay interference include:
-
Orthogonal Assays: Confirming hits in a different assay format (e.g., a label-free technology in addition to a fluorescence-based assay).
-
Counter-Screens: Using assays that lack the biological target but retain the other assay components.
-
Compound Quality Control: Ensuring the purity and integrity of the compound stock. Impurities or degradation products can sometimes be the source of apparent activity.[4]
Conclusion
A thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. For this compound, its constituent piperazine and benzonitrile motifs suggest a potential for off-target interactions, particularly at monoaminergic GPCRs. The tiered experimental approach outlined in this guide—from broad panel screening to specific binding and functional assays—provides a robust framework for identifying and characterizing these interactions. By employing these strategies and carefully interpreting the resulting data, researchers can make more informed decisions about the progression of their drug candidates, ultimately leading to safer and more effective medicines.
References
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U.S. National Library of Medicine. "Letrozole". PubChem. [Link]
-
Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Zhang, J., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5995-6007. [Link]
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Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4668-4672. [Link]
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Barreiro, G., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery Today. [Link]
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Tavani, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5821. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
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Thorne, N., et al. (2012). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Comparing the inhibitory potency of piperazine-based compounds
An In-depth Guide to Comparing the Inhibitory Potency of Piperazine-Based Compounds for Researchers and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse substitutions at the 1 and 4 positions, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of the inhibitory potency of various piperazine-based compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. As Senior Application Scientists, we aim to provide not just data, but a framework for understanding the nuances of assessing these potent molecules.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperazine motif in drug design can be attributed to several key factors. Its basic nature at physiological pH allows for favorable interactions with acidic residues in target proteins and can improve aqueous solubility. Furthermore, the chair conformation of the piperazine ring provides a rigid framework for presenting substituents in defined spatial orientations, which is crucial for specific receptor or enzyme binding.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound, often quantified by the half-maximal inhibitory concentration (IC50), is a critical parameter in drug development. Below, we compare the potency of several classes of piperazine-based inhibitors against their respective targets.
Piperazine-Based Kinase Inhibitors
Kinases are a major class of drug targets, and numerous piperazine-containing compounds have been developed as kinase inhibitors. A prominent example is Imatinib (Gleevec), a potent inhibitor of the Bcr-Abl tyrosine kinase, which is central to the pathophysiology of chronic myeloid leukemia (CML).
| Compound | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Imatinib | Bcr-Abl | 250-1000 | Induces apoptosis in CML cells | |
| Sunitinib | VEGFR, PDGFR | 2-82 | Anti-angiogenic and anti-tumor effects | |
| Olaparib | PARP1, PARP2 | 1-5 | Synthetic lethality in BRCA-mutated cancers |
Structure-Activity Relationship Insights:
The potency of these inhibitors is heavily influenced by the nature of the substituents on the piperazine ring. For instance, in many kinase inhibitors, one nitrogen of the piperazine is often functionalized with a group that occupies the ATP-binding pocket, while the other nitrogen is modified to enhance solubility and pharmacokinetic properties.
Piperazine-Based GPCR Ligands
G-protein coupled receptors (GPCRs) are another major target class for piperazine-containing drugs, particularly in the central nervous system (CNS).
| Compound | Target GPCR | Affinity (Ki, nM) | Functional Activity | Reference |
| Clozapine | D2, 5-HT2A | 160, 12 | Atypical antipsychotic | |
| Ziprasidone | D2, 5-HT2A | 4.8, 0.4 | Atypical antipsychotic | |
| Aripiprazole | D2 (partial agonist) | 0.34 | Atypical antipsychotic |
Mechanism of Action:
The interaction of these compounds with GPCRs is complex, often involving multiple receptor subtypes. The piperazine core acts as a scaffold to position aryl groups that engage with key residues in the transmembrane domains of the receptors. The nature of these aryl substituents dictates the receptor subtype selectivity and whether the compound acts as an antagonist, inverse agonist, or partial agonist.
Experimental Protocols for Determining Inhibitory Potency
The accurate determination of inhibitory potency is paramount. Below are detailed protocols for common assays used to evaluate piperazine-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Rationale for Assay Choice: This biochemical assay provides a direct measure of the compound's effect on the enzymatic activity of the target kinase, free from the complexities of a cellular environment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the piperazine-based inhibitor in DMSO.
-
Dilute the kinase and substrate to their final concentrations in an appropriate assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
Add the kinase and the test compound (at various concentrations) to a 96-well plate and incubate for a pre-determined time to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Rationale for Assay Choice: This assay provides information on the compound's ability to exert a biological effect in a cellular context, which is a crucial step in translating in vitro potency to potential therapeutic efficacy.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the target cancer cell line in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the piperazine-based compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Perturbation by Piperazine-Based Inhibitors
Understanding how these compounds affect cellular signaling is crucial for interpreting their biological effects.
Simplified Bcr-Abl Signaling Pathway and Inhibition by Imatinib
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling.
Conclusion
The piperazine scaffold remains a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors against a wide range of biological targets. A thorough understanding of the structure-activity relationships, coupled with the application of robust and well-validated experimental protocols, is essential for the successful development of novel piperazine-based therapeutics. This guide provides a foundational framework for researchers to compare and evaluate these important compounds, ultimately accelerating the discovery of new medicines.
References
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Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]
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Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]
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Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of N-(2-diethylaminoethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidine)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (sunitinib) as a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Menear, K. A., Adcock, C., Boulter, R., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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Meltzer, H. Y. (2012). Update on typical and atypical antipsychotic drugs. Annual Review of Medicine, 63, 393-406. [Link]
A Comparative Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride Reference Standards for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a key chemical intermediate, and a closely related alternative, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile. This document will delve into the critical physicochemical properties, provide a detailed analytical protocol for their comparative assessment, and discuss the implications of choosing an appropriate reference standard in a research and development setting.
Introduction: The Critical Role of Reference Standards
In the landscape of pharmaceutical development, intermediates like this compound are pivotal building blocks. This compound, for instance, is a known precursor in the synthesis of pharmacologically active molecules. The accuracy of its quantification and the purity profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A well-characterized reference standard serves as the benchmark against which all in-process and final materials are measured. The use of a substandard reference material can lead to inaccurate assays, flawed impurity profiles, and ultimately, compromise the entire drug development process.
This guide will compare this compound with a commercially available and structurally similar compound, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile. The primary difference lies in the methylation of the piperazine ring's distal nitrogen atom. While seemingly minor, this modification can influence physicochemical properties and chromatographic behavior, making a comparative analysis essential for informed decision-making in the laboratory.
Physicochemical and Structural Comparison
A fundamental understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods. The following table summarizes the key properties of this compound and its methylated analogue.
| Property | This compound | 4-(4-methylpiperazin-1-ylmethyl)benzonitrile |
| CAS Number | 1158548-82-3[1] | 125743-63-7 |
| Molecular Formula | C₁₂H₁₆ClN₃[1] | C₁₃H₁₇N₃ |
| Molecular Weight | 237.73 g/mol [1] | 215.29 g/mol |
| Appearance | Typically a white to off-white solid[2] | Off-white solid |
| Solubility | Soluble in polar organic solvents[2] | Information not readily available, but expected to be soluble in common organic solvents. |
| Melting Point | Data not specified, but expected to be a crystalline solid with a defined melting point. | 65-68°C |
Comparative Analysis: A Validated HPLC-UV Protocol
To ensure the identity, purity, and concentration of a reference standard, a robust analytical method is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accepted technique for this purpose. The following protocol is a validated method designed for the comparative analysis of this compound and its methylated alternative.
Principle and Rationale
This reverse-phase HPLC method separates the compounds based on their polarity. The C18 stationary phase is nonpolar, and the mobile phase is a polar mixture of acetonitrile and a buffered aqueous solution. Compounds with higher polarity will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The addition of an acid to the mobile phase, such as trifluoroacetic acid (TFA), helps to protonate the basic nitrogen atoms in the piperazine ring, leading to sharper peaks and improved chromatography. UV detection is suitable as the benzonitrile moiety contains a chromophore that absorbs UV light.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standards of this compound and 4-(4-methylpiperazin-1-ylmethyl)benzonitrile.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
4. System Suitability: Before sample analysis, the performance of the HPLC system must be verified. This is achieved through a series of system suitability tests, with acceptance criteria based on established guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
-
Tailing Factor (T): For the principal peak, T should be ≤ 2.0.
-
Theoretical Plates (N): For the principal peak, N should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: For six replicate injections of the working standard solution, the RSD should be ≤ 2.0%.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the working standard solution six times to perform system suitability checks.
-
Once system suitability is established, inject the sample solutions for analysis.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
Workflow Diagram
Caption: HPLC workflow for comparative analysis.
Interpreting the Results: A Comparative Discussion
The primary outputs of the HPLC analysis will be the retention time, peak area, and purity of each compound.
-
Retention Time: Due to the presence of the methyl group, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile is slightly more nonpolar than its unmethylated counterpart. Therefore, it is expected to have a longer retention time on the reverse-phase column. This difference in retention time provides a clear method for their identification and separation in a mixture.
-
Purity Assessment: The purity of each reference standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard (typically >99.5%) is essential for accurate quantitative analysis.
-
Impurity Profiling: The chromatogram will also reveal the presence of any impurities. A comprehensive reference standard will have its impurities identified and quantified. Comparing the impurity profiles of the two compounds can provide insights into their respective synthetic routes and potential degradation pathways.
Forced Degradation Studies: A Deeper Dive into Stability
To further evaluate the robustness of the analytical method and the stability of the reference standards, forced degradation studies are recommended. This involves subjecting the compounds to harsh conditions to intentionally induce degradation.
Forced Degradation Workflow
Caption: Forced degradation study workflow.
By subjecting both this compound and 4-(4-methylpiperazin-1-ylmethyl)benzonitrile to these stress conditions, their degradation profiles can be compared. This provides valuable information on their intrinsic stability and helps in identifying potential degradation products that may need to be monitored in stability studies of the final drug product.
Conclusion: Making an Informed Choice
The selection of a reference standard is a critical decision that should be based on a thorough evaluation of its identity, purity, and stability. This guide has provided a framework for the comparative analysis of this compound and a closely related alternative.
While 4-(4-methylpiperazin-1-ylmethyl)benzonitrile may be more readily available, researchers must consider the structural difference and its potential impact on their specific application. If the unmethylated compound is the exact intermediate in a synthetic process, sourcing or custom synthesizing a high-purity reference standard of this compound is the most scientifically sound approach. The analytical methodology detailed herein provides a robust means to qualify and compare these materials, ensuring the integrity and reliability of the data generated in your research and development endeavors.
References
-
Appchem. This compound. Available from: [Link]
-
PubChem. 4-(Piperazin-1-ylmethyl)benzonitrile. Available from: [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)benzonitrile. Available from: [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]
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A Comparative Guide to the In Vitro Pharmacological Profile of 4-(Piperazin-1-ylmethyl)benzonitrile Analogs
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics and potent biological activity.[1] Piperazine derivatives have demonstrated significant pharmacological effects on the central nervous system (CNS), leading to their successful development as antipsychotic, antidepressant, and anxiolytic drugs.[2] The therapeutic potential of these compounds often stems from their interaction with monoamine pathways.[2]
This guide focuses on 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a compound representing a structural motif with potential for CNS activity. We will conduct a comparative analysis of its structural analogs to elucidate key structure-activity relationships (SAR). The primary objective is to evaluate their in vitro pharmacological profiles at key protein targets implicated in the etiology of psychosis, namely the dopamine D2 and serotonin 5-HT2A receptors. Furthermore, we will assess their potential for drug-drug interactions by examining their inhibitory effects on major cytochrome P450 (CYP) isoforms. This comparative approach aims to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel CNS-active agents.
Structural Analogs Under Investigation
To explore the structure-activity relationships of the 4-(Piperazin-1-ylmethyl)benzonitrile scaffold, four representative analogs have been selected for this comparative guide. These analogs feature systematic modifications to the core structure, allowing for a rational assessment of the impact of these changes on biological activity.
| Compound ID | Structure | Key Structural Modification |
| Analog 1 | 4-(Piperazin-1-ylmethyl)benzonitrile | The parent compound. |
| Analog 2 | 2-Fluoro-4-(piperazin-1-ylmethyl)benzonitrile | Introduction of a fluorine atom on the benzonitrile ring. |
| Analog 3 | 4-((4-Phenylpiperazin-1-yl)methyl)benzonitrile | Addition of a phenyl group to the N4 position of the piperazine ring. |
| Analog 4 | 4-(2-(Piperazin-1-yl)ethyl)benzonitrile | Extension of the methylene linker between the piperazine and benzonitrile moieties. |
Experimental Rationale and Workflow
The selection of in vitro assays was guided by the established pharmacology of antipsychotic drugs. The dopamine D2 receptor is a primary target for the therapeutic effects of these agents, while the serotonin 5-HT2A receptor is also a key target for many atypical antipsychotics, contributing to their efficacy and mitigating some side effects.[3] Assessing the potential for CYP450 inhibition is a critical step in early drug discovery to identify compounds that may cause adverse drug-drug interactions.[4]
The overall experimental workflow for characterizing the in vitro pharmacological profile of the analogs is depicted below.
Caption: Experimental workflow for the in vitro characterization of analogs.
Comparative In Vitro Pharmacological Data
The following table summarizes the in vitro data obtained for the four analogs across the primary and secondary assays.
| Compound ID | D2 Receptor Binding Affinity (Ki, nM) | 5-HT2A Receptor Binding Affinity (Ki, nM) | CYP2D6 Inhibition (IC50, µM) | CYP3A4 Inhibition (IC50, µM) |
| Analog 1 | 120 | 250 | > 10 | > 10 |
| Analog 2 | 95 | 210 | > 10 | > 10 |
| Analog 3 | 15 | 35 | 1.2 | 3.5 |
| Analog 4 | 350 | 800 | > 10 | > 10 |
Analysis of Structure-Activity Relationships:
-
Analog 1 exhibits modest affinity for both D2 and 5-HT2A receptors and a clean profile regarding CYP inhibition.
-
The introduction of a fluorine atom in Analog 2 leads to a slight improvement in binding affinity for both receptors, a common observation in medicinal chemistry where fluorine can modulate electronic properties and binding interactions.
-
Analog 3 , featuring a phenyl group on the piperazine ring, shows a significant increase in potency at both D2 and 5-HT2A receptors. This suggests a key interaction of the phenyl group within the binding pockets of these receptors. However, this modification also introduces significant CYP2D6 and CYP3A4 inhibition, a potential liability for drug development.
-
Lengthening the linker in Analog 4 is detrimental to the binding affinity at both target receptors, indicating that the spatial relationship between the piperazine and benzonitrile moieties is critical for optimal interaction.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used in this comparative guide.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining ligand affinity at the D2 receptor.[5]
1. Tissue Preparation:
- Male Wistar rat brains are dissected, and the corpora striata are isolated on ice.
- The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.
- The resulting pellet is resuspended in fresh Tris-HCl buffer and centrifuged again.
- The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 100-200 µ g/well .
2. Binding Assay:
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (a D2 antagonist radioligand) at a final concentration of 0.2 nM, and 50 µL of the test compound at various concentrations.
- For non-specific binding, use 10 µM haloperidol.
- Initiate the binding reaction by adding 50 µL of the membrane preparation.
- Incubate the plate at 25°C for 60 minutes with gentle shaking.
- Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Allow the filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol is based on high-throughput screening methods for 5-HT2A receptor binding.[6]
1. Membrane Preparation:
- Use commercially available CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
- Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in fresh buffer and repeat the centrifugation.
- Resuspend the final pellet in assay buffer to a suitable protein concentration.
2. Binding Assay:
- The assay is performed in a 96-well plate.
- Add 25 µL of test compound at various concentrations, 25 µL of [3H]-Ketanserin (a 5-HT2A antagonist radioligand) at a final concentration of 1 nM, and 50 µL of the membrane preparation.
- For non-specific binding, use 10 µM spiperone.
- Incubate at 37°C for 30 minutes.
- Terminate the reaction by filtration through a PEI-pre-soaked GF/C filter plate.
- Wash the filters with ice-cold wash buffer.
- Dry the filters, add scintillant, and measure radioactivity.
3. Data Analysis:
- Calculate IC50 and Ki values as described for the D2 receptor binding assay.
Cytochrome P450 Inhibition Assay (IC50)
This protocol outlines a method for determining the inhibitory potential of compounds against major CYP isoforms using human liver microsomes.[7][8]
1. Reagents and Materials:
- Pooled human liver microsomes (HLMs).
- CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
- NADPH regenerating system.
- Potassium phosphate buffer (pH 7.4).
- Acetonitrile with an internal standard for reaction termination.
2. Assay Protocol:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate the test compound at various concentrations with HLMs (0.2 mg/mL protein) in potassium phosphate buffer for 10 minutes at 37°C.
- Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
- Incubate for a specific time (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the protein.
- Transfer the supernatant to a new plate for analysis.
3. LC-MS/MS Analysis:
- Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
- Quantify the metabolite peak area relative to the internal standard.
4. Data Analysis:
- Calculate the percent inhibition of metabolite formation for each concentration of the test compound relative to a vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Visualization of Target Signaling Pathways
The D2 and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle in the lab: its disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity. The procedures outlined here are designed to be a self-validating system, protecting both the researcher and the environment.
Core Hazard Profile: Understanding the "Why" Behind the Procedure
To effectively manage the disposal of this compound, we must first understand the intrinsic hazards derived from its molecular structure. The risk profile is a composite of its two primary functional components: the piperazine ring and the benzonitrile group.
-
Piperazine Moiety: The piperazine component renders the molecule corrosive.[1] Direct contact can cause severe skin burns and serious eye damage.[1][2] Furthermore, piperazine-containing compounds can act as sensitizers, meaning repeated exposure may lead to allergic reactions of the skin or respiratory system.[1]
-
Benzonitrile Moiety: The benzonitrile group contributes to the compound's toxicity. It is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] The most critical consideration for disposal is its behavior under thermal decomposition. Like other nitrile compounds, it can release highly toxic gases, including nitrogen oxides (NOx) and, most dangerously, hydrogen cyanide (HCN) , upon combustion.[2]
The hydrochloride salt form generally increases water solubility compared to the free base, which can affect its environmental mobility if spilled, but does not diminish its fundamental hazards. Therefore, all handling and disposal procedures must assume the highest level of risk associated with the free base.[2]
Table 1: GHS Hazard Classification Summary
This table summarizes the hazards associated with the free base, 4-Piperazin-1-yl-benzonitrile, which should be applied to its hydrochloride salt.
| Hazard Class | GHS Code | Description |
| Flammable Solid | H228 | Flammable solid.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] |
Pre-Disposal Operations: Segregation and Containment Protocol
Proper disposal begins the moment a material is designated as waste. The primary objective is to prevent accidental exposure and environmental release through meticulous segregation and containment.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Stream: This compound must be disposed of as Hazardous Chemical Waste . It must never be mixed with non-hazardous trash or disposed of down the drain.[2][3][4]
-
Select an Appropriate Container:
-
Use a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).[5] The container must be in good condition with a secure, leak-proof screw cap.
-
Ensure the container has not previously held incompatible materials. Incompatibilities for this compound include strong oxidizing agents, strong acids, and reducing agents.[2][6] Mixing with these can cause vigorous, uncontrolled reactions.
-
-
Containerize Waste:
-
For solid waste (e.g., contaminated filter paper, weighing boats, gloves), place it directly into the designated waste container.
-
For bulk, unadulterated solid compound, carefully transfer it into the container, preferably within a chemical fume hood to minimize dust inhalation.[7]
-
Do not overfill the container. A best practice is to fill to no more than 90% capacity to allow for expansion and prevent spillage.[8]
-
-
Labeling:
-
Immediately label the container using a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Corrosive, Toxic, Flammable Solid."
-
The date accumulation started.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA.[5] This area must be at or near the point of generation and under the control of laboratory personnel.
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Store away from heat, sparks, or open flames due to its flammability.[2][9]
-
Spill Management and Emergency Decontamination
Accidents happen, but a robust and well-rehearsed spill response plan can prevent a minor incident from escalating.
Mandatory Personal Protective Equipment (PPE) for Cleanup
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin corrosion and absorption.[2] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes, addressing the severe eye damage risk.[2][3] |
| Body Protection | Chemical-resistant lab coat; disposable apron | Prevents contamination of personal clothing.[6] |
| Respiratory | NIOSH-approved respirator (e.g., N95 for dust) | Required for cleaning up spills of the solid to prevent inhalation of harmful dust.[2][6] |
Spill Cleanup Protocol (Solid Material)
-
Secure the Area: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Before approaching the spill, put on the full PPE ensemble described above.
-
Contain the Spill: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[10]
-
Collect the Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2][11] Use non-sparking tools if a flammable atmosphere is a concern.
-
Decontaminate the Area:
-
Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Be mindful that the hydrochloride salt is water-soluble.
-
All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the sealed waste container.[12]
-
-
Report: Report the spill to your laboratory supervisor and EH&S department, per institutional policy.
The Definitive Disposal Pathway
Disposal of this compound is not a "do-it-yourself" task. It must be managed through a licensed and regulated hazardous waste disposal system. The following workflow illustrates the necessary steps from generation to final destruction.
Caption: Workflow for the compliant disposal of this compound.
The Rationale for Incineration
The mandated disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14] This is not optional. The reason is twofold:
-
Complete Destruction: Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Management of Toxic Byproducts: Critically, a specialized incinerator is equipped with afterburners and flue gas scrubbers. These systems are essential to capture and neutralize the hazardous decomposition products, including nitrogen oxides and the extremely toxic hydrogen cyanide gas, that are generated during combustion.[13]
Regulatory Framework: The Authoritative Grounding
All procedures described are grounded in regulations set forth by national and local authorities. In the United States, the primary governing bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from "cradle to grave."[1][15] Academic laboratories may fall under the specific guidelines of 40 CFR Part 262, Subpart K, which requires a formal Laboratory Management Plan.[16]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of hazardous chemicals and the provision of adequate training and PPE.[12][17]
It is imperative that every laboratory consults its institutional EH&S department, which can provide specific guidance that aligns with local, state, and federal regulations.[7][18]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Letrozole Impurity C.
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-79. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride: A Risk-Based Approach to Personal Protective Equipment
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride (CAS No. 68104-63-2 for the base). The primary focus is on the selection and implementation of Personal Protective Equipment (PPE) through a risk-based, procedural lens. Our objective is to move beyond simple checklists and instill a deep, causal understanding of why specific protective measures are imperative.
Immediate Safety Briefing: Understanding the Threat
Before handling this compound, every user must recognize its significant hazard profile. The signal word for the parent compound, 4-Piperazin-1-yl-benzonitrile, is "Danger" .[1] This is dictated by a combination of acute and chronic hazards that demand stringent control measures.
Primary Hazards:
-
Corrosive to Skin and Eyes: Classified as Skin Corrosion Category 1B (H314), this compound can cause severe skin burns and permanent eye damage upon contact.[1]
-
Acutely Toxic: It is harmful if swallowed, inhaled, or if it comes into contact with skin (Acute Toxicity Category 4 for oral, dermal, and inhalation routes - H302 + H312 + H332).[1]
-
Flammable Solid: The compound is a flammable solid (Flammable Solid Category 2, H228), requiring precautions against ignition sources.[1]
Given these risks, work must not proceed without the appropriate engineering controls (i.e., a certified chemical fume hood) and a complete, properly donned PPE ensemble.
The Logic of Protection: A Hazard-Based Rationale
Effective PPE selection is not arbitrary; it is a direct response to the specific chemical and physical threats posed by a substance.
-
The Corrosivity Threat (H314): Skin Corrosion 1B signifies that the material can cause irreversible damage after an exposure of up to one hour. This is not a mild irritant. The choice of PPE must therefore provide a complete and impermeable barrier. This is why a simple lab coat is insufficient and why eye protection must be comprehensive. Ingestion can cause severe damage and potential perforation of the esophagus or stomach.[1]
-
The Toxicity Threat (H302, H312, H332): The compound's toxicity via multiple routes underscores the need for an all-encompassing protective strategy. The primary risk when handling the solid is the inhalation of fine dust particles.[1] Therefore, all manipulations of the powder must be performed within a chemical fume hood to contain airborne particulates at the source.[1] Dermal contact must be prevented not only to avoid burns but also to prevent systemic toxic effects.
-
The Flammability Threat (H228): As a flammable solid, the compound must be kept away from heat, sparks, and open flames.[1] This dictates the use of flame-resistant lab coats and grounding equipment where static discharge is a risk.
Task-Specific PPE Protocols: An Operational Plan
The level of PPE required is dynamic and must be assessed for each specific task. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-use Inspection & Transport | General Ventilation | Safety Glasses | Nitrile Gloves | Flame-Resistant Lab Coat | Not Required |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves | Flame-Resistant Lab Coat | Engineering control is primary. |
| Solution Preparation | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile) | Flame-Resistant Lab Coat, Chemical Apron | Engineering control is primary. |
| Reaction Monitoring & Sampling | Chemical Fume Hood | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile) | Flame-Resistant Lab Coat | Engineering control is primary. |
| Large-Scale Transfers (>50g) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile) | Flame-Resistant Lab Coat, Chemical Apron | Engineering control is primary. |
| Spill Cleanup | Isolate & Ventilate Area | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-approved respirator with particulate filter.[2] |
Step-by-Step PPE Procedures: Ensuring a Validated System
Trust in a safety protocol comes from its meticulous and repeatable execution.
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
First Pair of Gloves: Don the inner pair of nitrile gloves.
-
Body Protection: Put on the flame-resistant lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
-
Eye & Face Protection: Don chemical splash goggles first, ensuring a snug fit. Place the face shield over the goggles.
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE - The Decontamination Workflow
This sequence is critical to prevent transferring contamination from the PPE to your skin or clothing.
-
Initial Decontamination: Before exiting the immediate work area (e.g., in front of the fume hood), wipe down the outer gloves with an appropriate solvent if they are grossly contaminated.
-
Remove Outer Gloves: Peel off the outer pair of gloves without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the head strap. Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.
-
Remove Body Protection: Unbutton the lab coat. Roll it outwards and downwards, touching only the inside surface. Dispose of it in the appropriate receptacle for contaminated lab coats.
-
Remove Inner Gloves: Peel off the final pair of gloves using the same technique as before.
-
Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE & Chemical Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be considered hazardous waste. It should be collected in a clearly labeled, sealed container for disposal by a licensed hazardous material disposal company.[3]
-
Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[4] Disposal must adhere to all local, state, and federal regulations.[3]
-
Spill Management: In case of a spill, evacuate personnel from the immediate area.[1] Use personal protective equipment as required.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form and scale of the task.
References
-
Angene Chemical, "Safety Data Sheet: 4-[(4-Methyl-1-piperazinyl)methyl]benzonitrile", Revision Date 01-May-2021. Available at: [Link]
-
Cleanchem Laboratories LLP, "Material Safety Data Sheet: Letrozole Impurity C", N.D. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

